molecular formula C12H21NO11 B8496329 Chondrosine CAS No. 499-14-9

Chondrosine

Cat. No.: B8496329
CAS No.: 499-14-9
M. Wt: 355.29 g/mol
InChI Key: WNWNYJSOBYTXFA-UHFFFAOYSA-N
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Description

Chondrosine represents the fundamental disaccharide repeating unit that constitutes chondroitin sulfate (CS), a glycosaminoglycan widely present in the extracellular matrix of connective tissues . This core structure consists of β-1,3-linked N-acetyl-D-galactosamine (GalNAc) and D-glucuronic acid (GlcA), forming the backbone upon which the diverse sulfation patterns of chondroitin sulfate are built . Researchers value this compound for its utility in structural studies, serving as a critical standard or building block for investigating the structure-activity relationships of chondroitin sulfates. The biological activities of chondroitin sulfate—such as its anti-inflammatory and antioxidant properties, its role in neuronal development, and its ability to interact with various growth factors and cytokines—are heavily influenced by its disaccharide composition and sulfation code . As the unsulfated core, this compound provides a essential reference point for understanding how different sulfation patterns (e.g., CS-A, CS-C, CS-E) confer specific biological functions . Studies into these mechanisms are relevant for advanced research areas including osteoarthritis, neural repair, and cardiovascular disease . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

CAS No.

499-14-9

Molecular Formula

C12H21NO11

Molecular Weight

355.29 g/mol

IUPAC Name

6-(2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H21NO11/c13-3(1-14)9(5(17)4(16)2-15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h1,3-10,12,15-20H,2,13H2,(H,21,22)

InChI Key

WNWNYJSOBYTXFA-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Chondrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies pertaining to Chondrosine. As the fundamental repeating unit of chondroitin (B13769445) sulfate (B86663), a critical glycosaminoglycan in connective tissues, a thorough understanding of this compound is paramount for research in osteoarthritis, tissue engineering, and other related biomedical fields.

Chemical Identity and Structure

This compound is a disaccharide composed of a D-glucuronic acid molecule linked to a D-galactosamine molecule.[1][2] Specifically, it is defined as 2-amino-2-deoxy-3-O-(β-D-glucopyranuronosyl)-D-galactose.[1][2][3] The linkage between the two monosaccharide units is a β(1→3) glycosidic bond. In its natural context, this compound forms the backbone of chondroitin sulfate chains through subsequent polymerization.[1] X-ray crystallography studies have confirmed the zwitter-ionic character of the molecule in its crystalline monohydrate form.[4]

The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, compiled from various chemical databases and literature.

PropertyValueSource
Chemical Formula C₁₂H₂₁NO₁₁PubChem[3], DrugFuture[1]
Molecular Weight 355.30 g/mol PubChem[3], DrugFuture[1]
Monoisotopic Mass 355.11146049 DaPubChem[3]
CAS Number 499-14-9PubChem[3], DrugFuture[1]
Percent Composition C: 40.57%, H: 5.96%, N: 3.94%, O: 49.53%DrugFuture[1]
Optical Rotation [α]D²⁴ +40° (c=0.05 in 0.05 M HCl)DrugFuture[1]
[α]D²⁰ +39° (in water)DrugFuture[1]
Physical Form Crystals from aqueous ethanolDrugFuture[1]

Experimental Protocols

The isolation of this compound and its derivatives is typically achieved through the enzymatic degradation of chondroitin sulfate, its parent polysaccharide. The following protocol outlines a general methodology for the enzymatic digestion and subsequent analysis of the resulting disaccharides.

Enzymatic Digestion of Chondroitin Sulfate

Objective: To depolymerize chondroitin sulfate into its constituent disaccharides using Chondroitinase ABC.

Materials:

  • Chondroitin sulfate (from a desired source, e.g., bovine trachea, shark cartilage)

  • Chondroitinase ABC (from Proteus vulgaris)

  • Tris-acetate buffer (e.g., 50 mM Tris, 50 mM sodium acetate (B1210297), pH 8.0)

  • Bovine Serum Albumin (BSA)

  • Protease inhibitors (e.g., PMSF)

  • Centrifuge

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a digestion buffer consisting of 50 mM Tris-HCl, 50 mM sodium acetate, and 100 µg/ml BSA, adjusted to pH 8.0. Add protease inhibitors as needed.

  • Dissolve the chondroitin sulfate substrate in the digestion buffer to a desired concentration (e.g., 0.5% w/v).

  • Reconstitute Chondroitinase ABC in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) immediately before use to a working concentration (e.g., 0.06 - 0.10 units/ml).

  • Add the Chondroitinase ABC solution to the chondroitin sulfate solution. The enzyme-to-substrate ratio may need to be optimized but a common starting point is 15 mU of enzyme per 50 µl of substrate solution.

  • Incubate the reaction mixture at 37°C for a sufficient duration to ensure complete digestion (e.g., 2 to 48 hours). The progress of the reaction can be monitored by the increase in UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed at the non-reducing end of the product disaccharides.

  • Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.

  • Centrifuge the digest to pellet any insoluble material. The supernatant, containing the disaccharide products, is collected for purification and analysis.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the disaccharides produced from the enzymatic digestion.

Materials:

  • Enzymatic digest from section 3.1

  • HPLC system with a UV detector

  • Anion-exchange or amino-cyano HPLC column (e.g., Whatman Partisil-10 PAC)

  • Mobile phase solvents (e.g., acetonitrile, methanol, ammonium (B1175870) acetate or sodium phosphate (B84403) buffers)

  • Disaccharide standards (e.g., unsaturated chondro-disaccharides)

Procedure:

  • Filter the supernatant from the enzymatic digest through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Prepare the mobile phase. A common system for separating chondroitin sulfate disaccharides involves a gradient of acetonitrile/methanol/ammonium acetate.

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the filtered sample onto the HPLC column.

  • Elute the disaccharides using a defined gradient program. The specific gradient will depend on the column and the specific disaccharides being separated.

  • Monitor the elution of the disaccharides by measuring the UV absorbance at 232 nm.

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of known disaccharide standards.

Visualization of Experimental Workflow

The following diagram illustrates the enzymatic workflow for the production of this compound derivatives from Chondroitin Sulfate.

Enzymatic_Workflow cluster_start Starting Material cluster_process Process cluster_products Products cluster_analysis Analysis & Purification CS Chondroitin Sulfate (Polymeric Chain) Digestion Enzymatic Digestion (pH 8.0, 37°C) CS->Digestion Substrate Enzyme Chondroitinase ABC (from Proteus vulgaris) Enzyme->Digestion Catalyst Disaccharides Unsaturated Disaccharides (including this compound derivatives) Digestion->Disaccharides Yields HPLC HPLC Separation (Anion-Exchange) Disaccharides->HPLC Analysis

Caption: Workflow for enzymatic degradation of Chondroitin Sulfate.

References

Chondrosine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chondrosine, a fundamental disaccharide unit of chondroitin (B13769445) sulfate (B86663), holds significant interest in the fields of glycobiology and drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It includes summaries of its physicochemical properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important biomolecule.

Introduction

This compound is a disaccharide composed of D-glucuronic acid and N-acetyl-D-galactosamine. It forms the repeating structural unit of chondroitin sulfate, a major glycosaminoglycan (GAG) component of the extracellular matrix in various connective tissues, particularly cartilage.[1] The structure and sulfation patterns of chondroitin sulfate chains play crucial roles in a multitude of biological processes, and the study of its fundamental building block, this compound, is essential for understanding these functions. This guide delves into the technical aspects of this compound, from its historical discovery to modern analytical techniques and its emerging biological significance.

Physicochemical Properties

This compound is a well-characterized molecule with defined physical and chemical properties. A summary of these properties is presented in the table below.

PropertyValueReference
Chemical Formula C₁₂H₂₁NO₁₁[2]
Molecular Weight 373.31 g/mol (monohydrate)[2]
CAS Number 499-14-9[2]
Appearance Crystalline solid[3]
Solubility Soluble in water[3]

Experimental Protocols

Isolation of this compound from Chondroitin Sulfate

This compound is typically isolated from the acid hydrolysis of chondroitin sulfate. The following protocol is a generalized procedure based on established methods.

Materials:

  • Chondroitin sulfate (from bovine or shark cartilage)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 5 M

  • Dowex 50W-X8 resin (H+ form)

  • Anion-exchange chromatography column

  • Deionized water

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Acid Hydrolysis: Dissolve 50 mg of chondroitin sulfate in 0.5 mL of 1 M HCl.[3]

  • Heat the solution at 100°C for 8 hours with constant stirring to hydrolyze the glycosidic bonds.[3]

  • Neutralization: Cool the solution and neutralize it with 5 M NaOH to a pH of approximately 7.0.[3]

  • Cation Exchange Chromatography: Apply the neutralized hydrolysate to a Dowex 50W-X8 column (H+ form) to remove cations. Elute with deionized water.

  • Anion Exchange Chromatography: The eluate from the previous step is then subjected to anion-exchange chromatography to separate the acidic sugars. The specific gradient and buffer system will depend on the chosen resin and column size.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method, such as high-performance liquid chromatography (HPLC).

  • Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt if necessary, and lyophilize to obtain a dry powder.

G Workflow for this compound Isolation cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_final Final Product cs Chondroitin Sulfate hydrolysis Acid Hydrolysis (1M HCl, 100°C, 8h) cs->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization cation_exchange Cation Exchange Chromatography neutralization->cation_exchange anion_exchange Anion Exchange Chromatography cation_exchange->anion_exchange lyophilization Lyophilization anion_exchange->lyophilization This compound Pure this compound lyophilization->this compound

A simplified workflow for the isolation of this compound.
Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that requires expertise in carbohydrate chemistry. A generalized synthetic route is outlined below, based on the principles of glycosylation reactions.

Starting Materials:

  • Appropriately protected D-galactosamine derivative (glycosyl acceptor)

  • Appropriately protected D-glucuronic acid derivative (glycosyl donor)

  • Coupling reagents (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH))

  • Solvents (e.g., dichloromethane)

  • Deprotection reagents

General Synthetic Steps:

  • Preparation of Building Blocks: Synthesize or procure suitably protected monosaccharide building blocks of D-galactosamine and D-glucuronic acid. The choice of protecting groups is critical for controlling stereochemistry and regioselectivity.

  • Glycosylation: Couple the glucuronic acid donor to the galactosamine acceptor in the presence of a promoter system (e.g., NIS/TfOH) at low temperatures.[4]

  • Purification: Purify the resulting disaccharide using column chromatography.

  • Deprotection: Remove all protecting groups in a series of deprotection steps to yield the final this compound product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using NMR and mass spectrometry.

G General Strategy for this compound Synthesis donor Protected D-Glucuronic Acid (Glycosyl Donor) glycosylation Glycosylation (e.g., NIS/TfOH) donor->glycosylation acceptor Protected D-Galactosamine (Glycosyl Acceptor) acceptor->glycosylation protected_disaccharide Protected this compound glycosylation->protected_disaccharide deprotection Deprotection protected_disaccharide->deprotection This compound This compound deprotection->this compound

A conceptual overview of the chemical synthesis of this compound.

Biological Activity and Signaling Pathways

While much of the research has focused on the biological activities of the larger chondroitin sulfate polymer, studies on this compound itself are emerging.

Quantitative Data on Biological Activity
Biological ActivityAssayResultsReference
Anti-inflammatory Inhibition of NO production in LPS-stimulated RAW264.7 macrophagesIC50 values for related disaccharides suggest potential activity.
Chondrocyte Proliferation CCK-8 assay on human chondrocytesChondroitin sulfate, the polymer of this compound, has been shown to increase chondrocyte proliferation.[5]
Matrix Synthesis Glycosaminoglycan (GAG) assayChondroitin sulfate stimulates GAG production in cultured chondrocytes.[6]
Signaling Pathways

The direct signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known roles of chondroitin sulfate and the general mechanisms of chondrocyte regulation, several pathways are of interest.

  • NF-κB Pathway: Chondroitin sulfate has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB.[7] It is plausible that this compound, as a constituent of chondroitin sulfate, may contribute to this activity.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is involved in chondrocyte proliferation and differentiation.[8] The effects of this compound on this pathway warrant further investigation.

  • SOX9 and RUNX2 Regulation: SOX9 is a master transcription factor for chondrogenesis, while RUNX2 is a key regulator of chondrocyte hypertrophy and osteogenesis.[9][10] The influence of this compound on the expression and activity of these critical transcription factors is a key area for future research.

G Potential Signaling Pathways Influenced by this compound cluster_inflammation Inflammation cluster_chondrogenesis Chondrogenesis & Differentiation This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibition? mapk MAPK Pathway This compound->mapk Modulation? sox9 SOX9 This compound->sox9 Regulation? runx2 RUNX2 This compound->runx2 Regulation? matrix_production Extracellular Matrix Production sox9->matrix_production Activation runx2->matrix_production Modulation

References

Chondrosine's Biological Role in Articular Cartilage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Articular cartilage, the smooth, load-bearing tissue lining the surfaces of diarthrodial joints, is essential for frictionless movement. Its integrity is maintained by a delicate balance between anabolic and catabolic processes orchestrated by chondrocytes, the sole cell type within the cartilage extracellular matrix (ECM). Chondrosine, a disaccharide unit of the major glycosaminoglycan chondroitin (B13769445) sulfate (B86663), is emerging as a key player in cartilage homeostasis. While much of the research has focused on the parent polymer, chondroitin sulfate, evidence suggests that this compound itself may possess unique biological activities relevant to cartilage health and the pathogenesis of osteoarthritis (OA). This technical guide provides an in-depth overview of the current understanding of this compound's biological role in articular cartilage, with a focus on its effects on chondrocyte function, ECM dynamics, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cartilage repair and the management of degenerative joint diseases.

The Biochemistry of this compound in Articular Cartilage

This compound is the fundamental repeating disaccharide unit that polymerizes to form chondroitin sulfate chains. These chains are covalently attached to a core protein to form proteoglycans, such as aggrecan, which are critical for the structure and function of articular cartilage.

2.1 Structure and Composition

This compound consists of D-glucuronic acid linked to N-acetyl-D-galactosamine. The structure and sulfation patterns of these units within the larger chondroitin sulfate polymer can vary, leading to different isomers with potentially distinct biological activities.

2.2 Biosynthesis

The biosynthesis of chondroitin sulfate, and by extension the incorporation of this compound units, is a complex intracellular process occurring in the Golgi apparatus of chondrocytes. It involves a series of enzymatic reactions catalyzed by specific glycosyltransferases and sulfotransferases.

Biological Role of this compound in Articular Cartilage Homeostasis

While direct studies on this compound are limited, research on chondroitin sulfate provides significant insights into the potential roles of its disaccharide components. It is hypothesized that this compound, either as a breakdown product of chondroitin sulfate or through direct administration, can exert biological effects on chondrocytes.

3.1 Anabolic Effects on Chondrocytes

This compound is believed to contribute to the anabolic functions of chondrocytes, promoting the synthesis of essential ECM components. Studies on chondroitin sulfate have shown that it can stimulate the production of both proteoglycans and type II collagen, the primary structural protein in articular cartilage. One study has suggested that orally administered this compound stimulates the incorporation of sulfate into rat cartilage more effectively than intact chondroitin sulfate, indicating a potential for enhanced anabolic activity.[1]

3.2 Anti-Catabolic and Anti-Inflammatory Effects

Chronic inflammation and the upregulation of catabolic enzymes are hallmarks of osteoarthritis. Chondroitin sulfate and its disaccharides have demonstrated anti-inflammatory and anti-catabolic properties. These effects are thought to be mediated, at least in part, by the inhibition of pro-inflammatory signaling pathways and the suppression of matrix-degrading enzymes.

3.2.1 Inhibition of Matrix Metalloproteinases (MMPs)

MMPs, particularly MMP-13, are key enzymes responsible for the degradation of type II collagen in OA. Chondroitin sulfate has been shown to inhibit the expression and activity of MMPs, thereby protecting the cartilage matrix from breakdown.[2][3][4] This effect is likely attributable to the actions of its constituent disaccharides.

3.2.2 Modulation of Inflammatory Signaling Pathways

The NF-κB signaling pathway is a central regulator of inflammation in chondrocytes. Activation of this pathway leads to the production of pro-inflammatory cytokines and catabolic enzymes. Chondroitin sulfate and its disaccharides have been shown to inhibit the nuclear translocation of NF-κB, thus dampening the inflammatory response in chondrocytes.[5]

This compound and Key Signaling Pathways in Chondrocytes

The biological effects of this compound on articular cartilage are mediated through its interaction with various intracellular signaling pathways that govern chondrocyte function, differentiation, and survival.

4.1 NF-κB Signaling Pathway

As mentioned, this compound is implicated in the modulation of the NF-κB pathway. By inhibiting the activation of this pathway, this compound can reduce the expression of inflammatory and catabolic genes in chondrocytes, thereby protecting the cartilage from degradation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Inflammatory & Catabolic Genes (MMPs, ADAMTSs) Nucleus->Gene_Expression Activates Wnt_Pathway cluster_nucleus Nucleus This compound This compound b_catenin β-catenin This compound->b_catenin Modulates? Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt_Ligand->Frizzled_LRP GSK3b GSK-3β Frizzled_LRP->GSK3b Inhibits GSK3b->b_catenin Phosphorylates for Degradation Nucleus Nucleus b_catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Chondrocyte_Culture_Workflow start Isolate Chondrocytes from Articular Cartilage culture Culture in Monolayer to Expand Cell Number start->culture passage Passage Cells (e.g., P1-P2) culture->passage seed Seed Chondrocytes in 3D Culture (e.g., Alginate Beads, Pellet Culture) passage->seed treat Treat with this compound (Various Concentrations) seed->treat incubate Incubate for Defined Time Periods treat->incubate analyze Analyze Cells and Media (Gene Expression, Protein Synthesis, etc.) incubate->analyze

References

A Technical Guide to the Biosynthesis of Chondroitin Sulfate Leading to Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate biochemical processes involved in the biosynthesis of chondroitin (B13769445) sulfate (B86663) (CS), with a specific focus on the enzymatic steps that culminate in the formation of its fundamental, non-sulfated disaccharide unit, chondrosine. Chondroitin sulfate is a vital glycosaminoglycan (GAG) involved in a myriad of biological processes, and understanding its synthesis is crucial for developing novel therapeutic strategies for diseases ranging from osteoarthritis to cancer.

Overview of Chondroitin Sulfate Biosynthesis

Chondroitin sulfate biosynthesis is a complex, multi-step process that occurs primarily in the endoplasmic reticulum (ER) and Golgi apparatus.[1] It can be broadly categorized into three main stages:

  • Synthesis of UDP-Sugar Precursors: The creation of activated monosaccharide donors, UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetylgalactosamine (UDP-GalNAc), in the cytoplasm.

  • Initiation on a Core Protein: The assembly of a specific tetrasaccharide linkage region covalently attached to a serine residue on a core protein.[1][2]

  • Polymerization/Elongation: The sequential and alternating addition of GlcUA and GalNAc residues to the linkage region, forming the chondroitin backbone, which is a polymer of this compound units.[3]

This guide will detail each of these stages, with an emphasis on the formation of the unsulfated chondroitin polymer. Subsequent sulfation by various sulfotransferases creates the diversity of chondroitin sulfate found in tissues.[1]

Synthesis of UDP-Sugar Precursors

The availability of nucleotide sugar precursors is a critical regulatory point in CS synthesis. These high-energy molecules serve as the monosaccharide donors for the polymerization reactions.

  • UDP-Glucuronic Acid (UDP-GlcUA): Synthesized in the cytoplasm, this precursor is formed from UDP-glucose through the action of UDP-glucose 6-dehydrogenase, which catalyzes a two-fold oxidation of the glucose moiety.

  • UDP-N-acetylgalactosamine (UDP-GalNAc): This precursor is derived from fructose-6-phosphate (B1210287) and involves several enzymatic steps, including the key epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) by UDP-glucose 4'-epimerase.

These UDP-sugars are actively transported from the cytosol into the lumen of the Golgi apparatus by specific nucleotide sugar transporters.[4][5]

Initiation: Assembly of the Linkage Region

The synthesis of a chondroitin chain does not occur freely but is initiated on specific serine residues within a core protein, forming a proteoglycan.[6][7] This process begins in the ER and continues into the Golgi.[1] A consensus tetrasaccharide linkage region, GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser , is universally required.[2][4]

The assembly is a sequential process catalyzed by four distinct glycosyltransferases:

  • Xylosyltransferase (XT): Initiates the entire process by transferring xylose (Xyl) from UDP-Xyl to the serine residue of the core protein.[1][4][8]

  • β-1,4-Galactosyltransferase I (GalT-I): Adds the first galactose (Gal) residue to the xylose.[1][4]

  • β-1,3-Galactosyltransferase II (GalT-II): Adds the second galactose residue.[1][4]

  • β-1,3-Glucuronyltransferase I (GlcAT-I): Completes the linkage region by adding a glucuronic acid (GlcUA) residue.[1][4]

The completion of this linkage tetrasaccharide is the commitment step, after which the chain is directed towards either chondroitin/dermatan sulfate synthesis or heparan sulfate synthesis.[7]

Elongation: Polymerization of this compound Units

The formation of the chondroitin backbone—a polymer of the repeating disaccharide unit [-4)GlcA(β1-3)GalNAc(β1-]-is the final step in creating the structure of this compound.[9] This polymerization is catalyzed by a family of enzymes known as chondroitin synthases (CHSY).[4]

The key enzymes involved possess dual catalytic activities, enabling them to transfer both GlcUA and GalNAc from their respective UDP-sugar donors to the non-reducing end of the growing chain.[3][4][10]

  • Chain Initiation (First GalNAc): The first N-acetylgalactosamine (GalNAc) is transferred to the completed linkage region. This crucial step is catalyzed by a specific N-acetylgalactosaminyl transferase (GalNAcT-I), which is distinct from the enzyme involved in the subsequent elongation.[1]

  • Chain Elongation: The alternating addition of GlcUA and GalNAc is carried out by bifunctional chondroitin synthases (e.g., CHSY1, CHSY3) and requires a chondroitin polymerizing factor (CHPF).[3][4][11] These enzymes form heterodimeric complexes (e.g., CHSY1-CHPF) to achieve processive polymerization.[11] The reaction involves the transfer of GlcUA to the terminal GalNAc, followed by the transfer of GalNAc to the newly added GlcUA.[10][12]

The resulting unsulfated polysaccharide chain is known as chondroitin, which is effectively a polymer of this compound disaccharides.

Chondroitin_Biosynthesis_Pathway cluster_golgi Golgi Apparatus Lumen Glucose Glucose UDP_Glc UDP-Glucose Glucose->UDP_Glc Multiple Steps UDP_GlcUA UDP-GlcUA UDP_Glc->UDP_GlcUA UDP-Glc Dehydrogenase UDP_GalNAc UDP-GalNAc UDP_Glc->UDP_GalNAc Multiple Steps (incl. Epimerase) Linkage GlcUA-Gal-Gal-Xyl-Ser (Linkage Region) UDP_GlcUA->Linkage NSTs Chondroitin [GlcUA-GalNAc]n-Linkage-Ser (Chondroitin Backbone) UDP_GalNAc->Chondroitin NSTs CoreProtein Core Protein (-Ser) Xyl_Ser Xyl-Ser CoreProtein->Xyl_Ser XylT Gal_Xyl_Ser Gal-Xyl-Ser Xyl_Ser->Gal_Xyl_Ser GalT-I Gal_Gal_Xyl_Ser Gal-Gal-Xyl-Ser Gal_Xyl_Ser->Gal_Gal_Xyl_Ser GalT-II Gal_Gal_Xyl_Ser->Linkage GlcAT-I Linkage->Chondroitin CHSY/CHPF Complex caption Figure 1: Overview of the Chondroitin Sulfate Biosynthesis Pathway.

Caption: Figure 1: Overview of the Chondroitin Sulfate Biosynthesis Pathway.

Experimental Protocols

Investigating the CS biosynthesis pathway requires a combination of enzymatic assays, cellular studies, and advanced analytical techniques.

Protocol 1: In Vitro Chondroitin Polymerase Assay

This assay measures the activity of chondroitin synthase complexes.

Objective: To quantify the incorporation of radiolabeled or fluorescently-tagged monosaccharides into a growing chondroitin chain using an acceptor molecule.

Methodology:

  • Enzyme Source: Prepare cell lysates or purified recombinant chondroitin synthase (e.g., CHSY1) and chondroitin polymerizing factor (e.g., CHPF) from an expression system (e.g., COS-7 cells).[6][12]

  • Acceptor Molecule: Use a chondroitin oligomer or a synthetic acceptor like α-thrombomodulin (α-TM).[12]

  • Reaction Mixture: Combine the enzyme source, acceptor, and buffer (e.g., 100 mM MES, pH 6.5, 10 mM MnCl2).[12]

  • Initiation: Start the reaction by adding the UDP-sugar donors: unlabeled UDP-GlcUA and radiolabeled UDP-[³H]GalNAc or UDP-[¹⁴C]GalNAc.[12]

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Termination & Separation: Stop the reaction (e.g., by boiling). Separate the newly synthesized radiolabeled polymer from the unincorporated UDP-sugars using gel filtration chromatography or precipitation with ethanol.

  • Quantification: Measure the radioactivity in the polymer fraction using a scintillation counter to determine the enzyme activity.

Protocol 2: Disaccharide Compositional Analysis by HPLC-MS

This protocol is used to analyze the structure of synthesized or isolated chondroitin sulfate chains.

Objective: To digest CS chains into their constituent disaccharides and quantify them using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Methodology:

  • Sample Preparation: Isolate proteoglycans or GAGs from cell culture or tissue samples.

  • Enzymatic Digestion: Digest the purified GAG sample with a specific chondroitinase, such as Chondroitinase ABC.[13][14][15] This enzyme cleaves the polysaccharide chain, generating unsaturated disaccharides.

  • Derivatization (Optional but common for UV/Fluorescence): Label the resulting disaccharides with a fluorophore for sensitive detection.

  • HPLC Separation: Separate the disaccharides using a suitable HPLC column, often employing reversed-phase ion-pairing or anion-exchange chromatography.[9][16]

  • Detection and Quantification:

    • UV Detection: Monitor the effluent at ~232 nm to detect the unsaturated bond created by the lyase.[16]

    • Mass Spectrometry (MS/MS): Use tandem mass spectrometry for definitive identification and quantification of different disaccharide isomers (e.g., non-sulfated, 4-sulfated, 6-sulfated).[14][17] This method provides high sensitivity and structural information based on mass-to-charge ratios and fragmentation patterns.[14]

Experimental_Workflow cluster_sample_prep cluster_digestion cluster_analysis cluster_results Tissue Tissue Homogenization or Cell Lysis Enrichment Proteoglycan/GAG Enrichment (e.g., AEC) Tissue->Enrichment Digestion Chondroitinase ABC Digestion Enrichment->Digestion HPLC HPLC Separation (Ion-Pair or Anion Exchange) Digestion->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Quantification Disaccharide Identification & Quantification MS->Quantification caption Figure 2: Workflow for CS Disaccharide Compositional Analysis.

Caption: Figure 2: Workflow for CS Disaccharide Compositional Analysis.

Quantitative Data

While extensive kinetic data for every enzyme in the pathway is highly specific to experimental conditions, the following table summarizes representative parameters found in the literature. These values are essential for building kinetic models of GAG biosynthesis.

Enzyme / ProcessParameterTypical ValueOrganism/System
Chondroitin PolymeraseApparent Km (UDP-GlcUA)~10-50 µMRecombinant Human
Chondroitin PolymeraseApparent Km (UDP-GalNAc)~20-70 µMRecombinant Human
XylosyltransferaseKm (UDP-Xylose)~2-5 µMRat Chondrosarcoma
XylosyltransferaseKm (Core Protein Acceptor)~20-40 µMRat Chondrosarcoma
Chondroitin Production YieldTiter in Fermentation5.22 - 7.15 g/LRecombinant B. subtilis[18][19]

Note: Kinetic parameters can vary significantly based on the specific enzyme isoform, acceptor substrate concentration, and assay conditions.

Conclusion

The biosynthesis of the chondroitin backbone is a highly regulated and sequential enzymatic process. It begins with the synthesis of activated sugar precursors, proceeds through the construction of a precise linkage region on a core protein, and is completed by the polymerization of alternating glucuronic acid and N-acetylgalactosamine units. This unsulfated polymer, chondroitin, is the direct precursor to the functionally diverse family of chondroitin sulfates. A thorough understanding of this pathway, facilitated by the experimental protocols and quantitative data presented, is paramount for professionals engaged in glycobiology research and the development of therapeutics targeting the extracellular matrix.

References

Chondrosine: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

PREPARED FOR: Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosine is a disaccharide unit composed of D-glucuronic acid and N-acetyl-D-galactosamine. It forms the backbone of the glycosaminoglycan chondroitin (B13769445) sulfate (B86663), a major component of the extracellular matrix in many animal tissues, particularly cartilage[1][2]. While chondroitin sulfate has been extensively studied for its role in joint health and as a therapeutic agent for osteoarthritis, the analysis and sourcing of its fundamental building block, this compound, are of significant interest for research and development[3]. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and a review of the key signaling pathways influenced by its polymeric form, chondroitin sulfate.

Natural Sources and Abundance of this compound

This compound is not typically found as a free disaccharide in nature. Instead, it exists as the repeating unit of chondroitin sulfate chains. Therefore, the natural sources of this compound are the tissues rich in chondroitin sulfate. The abundance of this compound is directly related to the concentration of chondroitin sulfate in these tissues.

Primary Animal Sources

The most common commercial sources of chondroitin sulfate are animal cartilages[3]. These include:

  • Bovine Cartilage: Tracheal and nasal cartilage from cattle are widely used for chondroitin sulfate extraction[3][4].

  • Porcine Cartilage: Cartilage from pig ears, noses, and tracheas are also significant sources[3][4].

  • Avian Cartilage: Chicken keel cartilage has been identified as a viable source of chondroitin sulfate[4][5][6].

  • Marine Cartilage: Shark and skate cartilage are notable for containing chondroitin sulfate with higher molecular weights and different sulfation patterns compared to terrestrial sources[3][7]. Other fish, such as monkfish, cod, salmon, and tuna, also contain chondroitin sulfate in their bones[8].

Invertebrate and Microbial Sources

While less common as commercial sources, chondroitin and chondroitin-like polysaccharides have been identified in invertebrates and some bacteria, implying the presence of the this compound structural unit.

  • Invertebrates: Organisms like the nematode C. elegans and the fruit fly Drosophila possess chondroitin-like structures, suggesting an evolutionarily conserved role beyond vertebrate skeletal systems.

  • Bacteria: Some pathogenic bacteria, including Pasteurella multocida and Escherichia coli K4, produce an unsulfated chondroitin capsule which is thought to act as molecular camouflage during infection.

Quantitative Abundance of Chondroitin Sulfate and Estimated this compound Content

The concentration of chondroitin sulfate varies significantly depending on the source, age of the animal, and the extraction method employed. The table below summarizes the reported abundance of chondroitin sulfate from various natural sources and provides an estimated this compound content.

Note on this compound Content Estimation: The "Estimated this compound Abundance" is calculated based on the percentage of chondroitin sulfate (CS) in the tissue and the molecular weights of the this compound disaccharide unit and the average repeating unit of the chondroitin sulfate polymer. The molecular weight of a sulfated this compound repeating unit (N-acetylgalactosamine sulfate and glucuronic acid) is approximately 463.37 g/mol [2][9][10][11]. The molecular weight of the unsulfated this compound disaccharide is approximately 355.30 g/mol . The estimation assumes that this compound constitutes roughly 76.7% of the mass of the sulfated repeating unit.

Natural SourceTissueChondroitin Sulfate (% of Dry Weight)Average Molecular Weight of CS Polymer (kDa)Estimated this compound Abundance (% of Dry Weight)
Shark Cartilage6.06% - 29.97%[12]50 - 70[7]4.65% - 22.99%
Bovine Tracheal Cartilage~3.78%[13]14 - 26[7]~2.90%
Chicken Keel Cartilage~2.48% (of wet weight)~48.5[5][6]~1.90% (of wet weight)
Porcine CartilageNot explicitly quantified in reviewed sources14 - 26[7]Data not available
Monkfish Bones~0.34%[8]Not specified~0.26%
Salmon BonesNot explicitly quantified in reviewed sourcesNot specifiedData not available
Tuna BonesNot explicitly quantified in reviewed sourcesNot specifiedData not available
Cod Bones~0.011%[8]Not specified~0.008%

Experimental Protocols

The isolation and quantification of this compound from natural sources is a multi-step process that involves the extraction of the chondroitin sulfate polymer, its depolymerization into disaccharide units, and subsequent analysis.

Experimental Workflow Overview

The overall process for obtaining and quantifying this compound from a cartilage source is depicted in the workflow diagram below.

G cluster_0 Extraction & Purification cluster_1 Depolymerization cluster_2 Quantification Cartilage Cartilage Source (e.g., Bovine Trachea) Papain Papain Digestion (60°C, pH 6.5-7.5) Cartilage->Papain Proteolysis Inactivate Heat Inactivation (100°C) Papain->Inactivate Precipitate Ethanol (B145695) Precipitation Inactivate->Precipitate Centrifugation PurifiedCS Purified Chondroitin Sulfate (CS) Precipitate->PurifiedCS Chondroitinase Chondroitinase ABC Digestion PurifiedCS->Chondroitinase Disaccharides Disaccharide Mixture (including this compound derivatives) Chondroitinase->Disaccharides HPLC HPLC Analysis (Anion-Exchange or Ion-Pairing RP) Disaccharides->HPLC Data Quantitative Data (Peak Area vs. Standard) HPLC->Data

Fig 1. Experimental workflow for this compound analysis.
Protocol 1: Extraction of Chondroitin Sulfate from Cartilage

This protocol describes the extraction of chondroitin sulfate from bovine tracheal cartilage using papain digestion.

  • Tissue Preparation:

    • Obtain fresh bovine tracheal cartilage and remove any adhering non-cartilaginous tissue.

    • Cut the cartilage into small pieces (approximately 1 cm³).

    • Delipidate the tissue by stirring with acetone (B3395972) or a chloroform/methanol mixture, followed by air-drying[8].

    • Grind the dried cartilage into a fine powder.

  • Enzymatic Digestion:

    • Suspend the cartilage powder in a sodium acetate (B1210297) buffer (0.1 M, pH 6.5) containing 5 mM EDTA and 5 mM cysteine.

    • Add papain to the suspension at a concentration of approximately 0.25% (w/v)[14][15].

    • Incubate the mixture at 60°C for 24-48 hours with constant stirring[16].

  • Enzyme Inactivation and Clarification:

    • Terminate the digestion by heating the mixture to 100°C for 10-15 minutes to inactivate the papain[14][17].

    • Cool the mixture and centrifuge at high speed (e.g., 12,000 rpm) for 15-20 minutes to pellet the insoluble material[14].

    • Collect the supernatant containing the solubilized glycosaminoglycans.

  • Precipitation and Purification:

    • Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 5-10% (w/v) and allow it to stand at 4°C overnight to precipitate remaining proteins[14][15].

    • Centrifuge to remove the protein precipitate and collect the supernatant.

    • Add 3-4 volumes of cold ethanol saturated with sodium acetate to the supernatant and store at 4°C overnight to precipitate the chondroitin sulfate.

    • Collect the precipitate by centrifugation, wash with cold ethanol, and lyophilize to obtain a dry powder of crude chondroitin sulfate[5].

    • For further purification, the crude extract can be subjected to dialysis against deionized water using a 12-14 kDa molecular weight cutoff membrane, followed by anion-exchange chromatography[14][15].

Protocol 2: Enzymatic Depolymerization of Chondroitin Sulfate

This protocol details the use of chondroitinase ABC to digest purified chondroitin sulfate into its constituent disaccharides.

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (50 mM, pH 8.0) containing 30 mM sodium acetate.

    • Reconstitute chondroitinase ABC enzyme in the Tris-HCl buffer to a suitable concentration (e.g., 1 unit/mL).

  • Digestion Reaction:

    • Dissolve the purified chondroitin sulfate powder in the Tris-HCl buffer to a concentration of 1-5 mg/mL.

    • Add chondroitinase ABC to the chondroitin sulfate solution (e.g., 10-50 mU of enzyme per mg of substrate).

    • Incubate the reaction mixture at 37°C for 2-4 hours or until digestion is complete. Completeness of digestion can be monitored by measuring the increase in absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed at the non-reducing end of the resulting disaccharides[16].

  • Enzyme Inactivation:

    • Stop the reaction by boiling the sample for 5-10 minutes.

    • Centrifuge or filter the sample to remove any denatured enzyme before analysis.

Protocol 3: Quantification of Chondroitin Sulfate Disaccharides by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of chondroitin sulfate disaccharides.

  • Chromatographic System:

    • An HPLC system equipped with a UV detector is required.

    • Column: A strong anion-exchange (SAX) column (e.g., 4.6 x 250 mm, 5 µm) is commonly used[18]. Alternatively, reversed-phase ion-pairing chromatography can be employed.

    • Detection: Set the UV detector to 232 nm to detect the unsaturated disaccharides produced by chondroitinase digestion.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 10 mM sodium phosphate (B84403) buffer, pH 4.25.

    • Mobile Phase B: 1 M NaCl in 10 mM sodium phosphate buffer, pH 4.25.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes is typically used to elute the differently sulfated disaccharides. The exact gradient should be optimized based on the specific column and disaccharide standards.

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Sample Analysis and Quantification:

    • Inject the digested sample from Protocol 2 onto the HPLC column.

    • Inject a series of known concentrations of this compound and sulfated chondroitin disaccharide standards to generate a calibration curve for each compound.

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the amount of each disaccharide by integrating the peak area and comparing it to the corresponding calibration curve.

    • The total chondroitin sulfate content can be calculated by summing the amounts of the individual disaccharides[19].

Signaling Pathways Involving Chondroitin Sulfate Proteoglycans

While this compound itself is not known to be a signaling molecule, the macromolecule it forms, chondroitin sulfate, plays a crucial role in cell signaling as part of chondroitin sulfate proteoglycans (CSPGs). CSPGs are involved in regulating a multitude of cellular processes, including cell proliferation, differentiation, and migration. The following diagrams illustrate key signaling pathways where CSPGs have a significant regulatory function.

Canonical Wnt Signaling in Chondrocytes

The Wnt signaling pathway is critical for skeletal development and the regulation of chondrocyte proliferation and differentiation[13][20]. Dysregulation of this pathway is implicated in osteoarthritis[21].

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Ubiquitination & Degradation TCF_off TCF/LEF Repression Target Gene Repression TCF_off->Repression Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh recruits Dsh->DestructionComplex inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus accumulates & translocates TCF_on TCF/LEF Activation Target Gene Activation (e.g., Runx2) TCF_on->Activation BMP_Signaling cluster_nuc BMP BMP Ligand TypeII_R BMPR-II (Type II Receptor) BMP->TypeII_R TypeI_R BMPR-I (Type I Receptor) BMP->TypeI_R TypeII_R->TypeI_R Phosphorylates R_SMAD R-SMADs (Smad1/5/8) TypeI_R->R_SMAD Phosphorylates Co_SMAD Co-SMAD (Smad4) R_SMAD->Co_SMAD binds SMAD_Complex p-SMAD Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates Sox9 Sox9 Runx2 Runx2 Chondrogenesis Chondrogenesis & Differentiation Sox9->Chondrogenesis Runx2->Chondrogenesis FGF_Signaling FGF18 FGF18 FGFR3 FGFR3 FGF18->FGFR3 binds & activates STAT1 STAT1 FGFR3->STAT1 activates MAPK MAPK Pathway (ERK1/2) FGFR3->MAPK activates Proliferation Inhibition of Chondrocyte Proliferation STAT1->Proliferation Differentiation Promotion of Chondrocyte Differentiation MAPK->Differentiation RhoA_Signaling CSPG Chondroitin Sulfate Proteoglycan (CSPG) Receptor Receptor (e.g., LAR, RPTPσ) CSPG->Receptor RhoA_GDP RhoA-GDP (inactive) Receptor->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) ROCK ROCK RhoA_GTP->ROCK activates LIMK LIM Kinase ROCK->LIMK activates GrowthCone Growth Cone Collapse ROCK->GrowthCone Cofilin Cofilin LIMK->Cofilin inhibits Actin Actin Depolymerization Cofilin->Actin promotes

References

The Role of Chondrosine in Extracellular Matrix Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the extracellular matrix (ECM) is paramount for the function of articular cartilage. Chondrocytes, the sole cell type in cartilage, are responsible for maintaining a delicate balance between anabolic and catabolic processes that govern ECM turnover. Chondrosine, a disaccharide unit of chondroitin (B13769445) sulfate (B86663), is emerging as a key player in modulating chondrocyte activity and promoting ECM homeostasis. This technical guide provides an in-depth analysis of the function of this compound, largely inferred from studies on its parent molecule, chondroitin sulfate (CS) and its oligosaccharides. We present quantitative data on its effects on ECM components, detail relevant signaling pathways, and provide comprehensive experimental protocols for its investigation.

Introduction

Articular cartilage provides a low-friction, load-bearing surface in diarthrodial joints. Its unique biomechanical properties are conferred by a complex extracellular matrix (ECM) primarily composed of type II collagen and aggrecan, a large proteoglycan. Chondrocytes are responsible for the synthesis and maintenance of this matrix. A disruption in the homeostasis of the ECM, characterized by increased catabolic activity and insufficient anabolic repair, is a hallmark of degenerative joint diseases such as osteoarthritis (OA)[1].

Chondroitin sulfate (CS) is a major glycosaminoglycan (GAG) component of aggrecan and has been widely studied for its chondroprotective effects[2][3]. This compound is the fundamental repeating disaccharide unit of chondroitin sulfate, consisting of glucuronic acid and N-acetylgalactosamine[4]. While much of the research has focused on the effects of the full-length CS polymer, evidence suggests that its biological activity may be mediated by its smaller oligosaccharide components, including this compound, which can be absorbed by chondrocytes[5]. This guide will explore the function of this compound in ECM homeostasis, drawing upon the extensive body of research on chondroitin sulfate and its derivatives.

The Anabolic and Anti-Catabolic Effects of this compound on the Extracellular Matrix

The primary role of this compound in ECM homeostasis is believed to be twofold: promoting the synthesis of key matrix components and inhibiting their degradation.

Anabolic Effects: Upregulation of Collagen and Aggrecan Synthesis

Studies have consistently demonstrated that chondroitin sulfate and its oligosaccharides stimulate the expression of genes encoding for essential ECM proteins in chondrocytes.

  • Collagen Type II: Chondroitin sulfate C has been shown to increase the mRNA expression of type II collagen (COL2A1) in a 3D culture of porcine chondrocytes[6]. Furthermore, treatment of human chondrocytes with CS has been observed to increase the protein expression of type II collagen[7][8].

  • Aggrecan: Low-molecular-weight chondroitin sulfate A (CSA) has been found to be effective in stimulating aggrecan gene expression in chondrocyte pellet cultures[5].

These anabolic effects are crucial for replenishing the ECM and maintaining the structural integrity of the cartilage.

Anti-Catabolic Effects: Inhibition of Matrix Metalloproteinases (MMPs)

A key factor in cartilage degradation is the activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of collagen and proteoglycans. Chondroitin sulfate has been shown to exert a potent anti-catabolic effect by downregulating the expression and activity of several key MMPs and increasing the expression of their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

  • MMP Inhibition: Oral administration of CS in an animal model of osteoarthritis significantly down-regulated the serum levels and mRNA expression of MMP-2, MMP-3, MMP-9, and MMP-13[9]. In vitro studies have confirmed that CS treatment of human chondrocytes decreases the expression and activity of MMP-2 and MMP-9[7][8]. Low-molecular-weight CSAs have also been shown to inhibit the expression of MMP-1 and MMP-13 in chondrocyte pellet cultures[5].

  • TIMP Upregulation: CS treatment has been demonstrated to increase the expression of TIMP-1 and TIMP-2 in human chondrocytes, further contributing to the inhibition of MMP activity[7][8]. An in vivo study showed that CS administration up-regulated TIMP-1 at both the mRNA and protein level[9].

Data Presentation: Quantitative Effects of Chondroitin Sulfate on ECM Components

The following tables summarize the quantitative data from key studies on the effects of chondroitin sulfate (CS) and its oligosaccharides on the expression of anabolic and catabolic markers in chondrocytes.

Table 1: Anabolic Effects of Chondroitin Sulfate on ECM Gene Expression

TreatmentCell TypeGeneFold Change vs. ControlReference
Chondroitin Sulfate CPorcine Chondrocytes (3D culture)COL2A1Increased[6]
dp-8 CSA (8-mer)Human Chondrocytes (pellet culture)AggrecanMost effective stimulation[5]
dp-8 CSA (8-mer)Human Chondrocytes (pellet culture)COL2A1Increased ratio of COL II/COL I[5]

Table 2: Anti-Catabolic Effects of Chondroitin Sulfate on MMP and TIMP Expression

TreatmentModel/Cell TypeGene/Protein% Downregulation vs. OA ControlReference
CS (900 mg/kg)Rat OA Model (serum)MMP-227%[9]
CS (900 mg/kg)Rat OA Model (serum)MMP-319%[9]
CS (900 mg/kg)Rat OA Model (serum)MMP-940%[9]
CS (900 mg/kg)Rat OA Model (serum)MMP-1315%[9]
CS (900 mg/kg)Rat OA Model (mRNA)MMP-229%[9]
CS (900 mg/kg)Rat OA Model (mRNA)MMP-315%[9]
CS (900 mg/kg)Rat OA Model (mRNA)MMP-929%[9]
CS (900 mg/kg)Rat OA Model (mRNA)MMP-1317%[9]
Treatment Model/Cell Type Gene/Protein % Upregulation vs. OA Control Reference
CS (900 mg/kg)Rat OA Model (serum)TIMP-124%[9]
CS (900 mg/kg)Rat OA Model (mRNA)TIMP-128%[9]

Signaling Pathways Modulated by this compound

The chondroprotective effects of this compound, as inferred from studies on CS, are mediated through the modulation of several key intracellular signaling pathways that regulate chondrocyte metabolism.

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and catabolism in chondrocytes. Pro-inflammatory cytokines like IL-1β activate this pathway, leading to the transcription of genes encoding for MMPs and other inflammatory mediators. Chondroitin sulfate has been shown to inhibit the NF-κB pathway at multiple levels.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R IKK IKK IL-1R->IKK Activates p-IKK p-IKK IKK->p-IKK Phosphorylation IkB IkB NF-kB NF-kB p-IkB p-IkB IkB->p-IkB Phosphorylation NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation p-IKK->IkB Phosphorylates p-IkB->NF-kB Releases CS Chondroitin Sulfate (this compound) CS->IKK Inhibits phosphorylation DNA DNA NF-kB_nuc->DNA Binds to MMPs_Genes MMP Genes DNA->MMPs_Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by Chondroitin Sulfate.
Modulation of the Akt Signaling Pathway

The Akt (or Protein Kinase B) signaling pathway is involved in both anabolic and catabolic processes in chondrocytes. While its activation by growth factors can promote matrix synthesis, its stimulation by inflammatory cytokines can lead to increased MMP production. Chondroitin sulfate has been shown to inhibit the phosphorylation of Akt, thereby suppressing its catabolic signaling.

Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates p-Akt p-Akt Akt->p-Akt Phosphorylation NF-kB_pathway NF-κB Pathway p-Akt->NF-kB_pathway Activates MMPs_Genes MMP Genes NF-kB_pathway->MMPs_Genes Transcription CS Chondroitin Sulfate (this compound) CS->Akt Inhibits phosphorylation

Figure 2: Modulation of the Akt signaling pathway by Chondroitin Sulfate.
Involvement in the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a complex role in chondrocyte differentiation and maturation. While its activation is important for early chondrogenesis, its sustained activation in mature chondrocytes can lead to a catabolic phenotype and hypertrophy. Chondroitin sulfate has been shown to influence this pathway, promoting chondrocyte proliferation by inducing β-catenin expression[7][8]. However, the precise mechanisms and the context-dependent effects of CS on Wnt signaling require further investigation.

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Chondroitin Sulfate (this compound) beta-catenin β-catenin CS->beta-catenin Induces expression beta-catenin_nuc β-catenin beta-catenin->beta-catenin_nuc Translocation TCF/LEF TCF/LEF beta-catenin_nuc->TCF/LEF Binds to Proliferation_Genes Proliferation Genes TCF/LEF->Proliferation_Genes Transcription Chondrocyte_Isolation Start Start Harvest Harvest articular cartilage Start->Harvest Mince Mince cartilage into small pieces Harvest->Mince Digestion1 Digest with Pronase (e.g., 1 mg/mL for 1 hour) Mince->Digestion1 Wash1 Wash with PBS Digestion1->Wash1 Digestion2 Digest with Collagenase II (e.g., 0.25 mg/mL overnight) Wash1->Digestion2 Filter Filter through cell strainer (e.g., 70 µm) Digestion2->Filter Centrifuge Centrifuge and wash cell pellet Filter->Centrifuge Culture Plate cells in culture flasks with chondrocyte growth medium Centrifuge->Culture End End Culture->End Western_Blot_Workflow Start Start Cell_Lysis Lyse treated chondrocytes to extract proteins Start->Cell_Lysis Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibody (e.g., anti-p-Akt) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

References

Chondrosine: An In-depth Technical Guide to its Role as a Biomarker for Cartilage Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. This degradation leads to pain, stiffness, and reduced mobility, significantly impacting the quality of life for millions worldwide. The development of sensitive and specific biomarkers for cartilage degradation is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions. Chondrosine, the unsulfated disaccharide unit of chondroitin (B13769445) sulfate (B86663), has emerged as a promising biomarker reflecting the turnover and catabolism of aggrecan, a major proteoglycan component of the cartilage extracellular matrix (ECM). This technical guide provides a comprehensive overview of this compound's role as a biomarker, including its biochemical origins, the signaling pathways governing its release, detailed experimental protocols for its quantification, and a summary of clinical findings.

Biochemical Origin of this compound

Articular cartilage is primarily composed of chondrocytes and an extensive extracellular matrix (ECM). The ECM is rich in type II collagen and large aggregating proteoglycans, predominantly aggrecan. Aggrecan consists of a core protein to which numerous glycosaminoglycan (GAG) chains, primarily chondroitin sulfate (CS) and keratan (B14152107) sulfate, are attached. Chondroitin sulfate is a long, unbranched polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).

In the pathological context of osteoarthritis, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) stimulate chondrocytes to produce matrix-degrading enzymes.[1][2] These enzymes, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), cleave the aggrecan core protein and the chondroitin sulfate chains.[1][3][4][5][6][7] This enzymatic degradation releases fragments of chondroitin sulfate into the synovial fluid and subsequently into the bloodstream. This compound (C0S), as the fundamental, unsulfated disaccharide unit of chondroitin sulfate, is a direct product of this catabolic process.[8][9] Its concentration in biological fluids is therefore indicative of the rate of cartilage matrix degradation.

Signaling Pathways in Cartilage Degradation Leading to this compound Release

The degradation of cartilage in osteoarthritis is a complex process orchestrated by a network of signaling pathways that converge on the expression and activation of catabolic enzymes. The release of this compound is a downstream consequence of these events.

Several key signaling pathways are implicated in chondrocyte-mediated cartilage degradation:

  • NF-κB Signaling: Pro-inflammatory cytokines like IL-1β and TNF-α are potent activators of the NF-κB pathway in chondrocytes.[1] This activation leads to the transcription of genes encoding for MMPs and ADAMTSs, the primary enzymes responsible for aggrecan and collagen degradation.[1]

  • Wnt/β-catenin Signaling: The Wnt/β-catenin pathway plays a crucial role in chondrocyte differentiation and hypertrophy.[1][2] Aberrant activation of this pathway in OA can lead to the expression of catabolic factors, contributing to cartilage breakdown.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are activated by various stimuli, including inflammatory cytokines and mechanical stress. These pathways can regulate the expression of MMPs and other inflammatory mediators in chondrocytes.[2]

  • TGF-β/BMP Signaling: While generally considered anabolic for cartilage, the TGF-β/BMP signaling pathway can also have catabolic effects depending on the cellular context and the specific ligands and receptors involved.[10][11]

The interplay of these pathways ultimately determines the balance between anabolic and catabolic processes in the cartilage. In osteoarthritis, a shift towards catabolism results in the breakdown of the ECM and the release of degradation products, including this compound.

CartilageDegradationPathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptors Cell Surface Receptors Cytokines->Receptors Wnt Wnt Ligands Wnt->Receptors NFkB NF-κB Pathway Receptors->NFkB Wnt_beta_catenin Wnt/β-catenin Pathway Receptors->Wnt_beta_catenin MAPK MAPK Pathways (ERK, JNK, p38) Receptors->MAPK Transcription Gene Transcription NFkB->Transcription Wnt_beta_catenin->Transcription MAPK->Transcription Enzymes Catabolic Enzymes (MMPs, ADAMTSs) Transcription->Enzymes Aggrecan Aggrecan (in Cartilage Matrix) Enzymes->Aggrecan Degradation This compound This compound Release Aggrecan->this compound

Caption: Signaling pathways leading to this compound release.

Quantitative Data on this compound Levels

Several studies have investigated the levels of chondroitin sulfate disaccharides, including this compound (C0S), in the serum and synovial fluid of osteoarthritis patients compared to healthy controls.

Table 1: Serum Chondroitin Sulfate Disaccharide Levels in Osteoarthritis Patients and Healthy Controls

BiomarkerOA Patients (nmol/ml)Healthy Controls (nmol/ml)p-valueReference
C4SSignificantly HigherLower< 0.05[8][9]
C6S0.2 - 0.6 (in 31.6% of patients)0.2 - 0.6 (in 26.1% of subjects)Not Significant[8][9]
C0S (this compound)Significantly HigherLower< 0.01[8][9]

Table 2: Synovial Fluid Chondroitin Sulfate Disaccharide Levels in Osteoarthritis Patients

BiomarkerEarly Stage OAAdvanced Stage OAReference
C4STended to be higherLower[8][9]
C6SHigherMarkedly decreasing trend[8][9]
C0S (this compound)Not DetectedNot Detected[8][9]

Note: C4S refers to chondroitin-4-sulfate and C6S refers to chondroitin-6-sulfate. The study by Tsurubuchi et al. (2001) did not detect this compound in the synovial fluid, which may be due to the specific methodology used or rapid clearance from the joint space.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in biological fluids is essential for its validation and application as a biomarker. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific ELISA kits for this compound are not as common as for other biomarkers, the principles of ELISA development can be applied.

General Experimental Workflow

ExperimentalWorkflow Sample Biological Sample Collection (Synovial Fluid, Serum, Urine) Pretreatment Sample Pre-treatment (e.g., Deproteinization) Sample->Pretreatment Digestion Enzymatic Digestion (Chondroitinase ABC) Pretreatment->Digestion Derivatization Derivatization (e.g., Fluorescent Tagging for HPLC) Digestion->Derivatization Analysis Analytical Method Derivatization->Analysis HPLC HPLC Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA Quantification Data Analysis and Quantification HPLC->Quantification LCMS->Quantification ELISA->Quantification

Caption: General workflow for this compound biomarker analysis.
High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized procedure based on common practices for the analysis of chondroitin sulfate disaccharides.

  • Sample Preparation:

    • Collect synovial fluid or serum samples.

    • For synovial fluid, treatment with hyaluronidase (B3051955) may be necessary to reduce viscosity.

    • Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid) and centrifuging to remove the protein pellet.

    • Neutralize the supernatant.

  • Enzymatic Digestion:

    • Incubate the pre-treated sample with chondroitinase ABC. This enzyme cleaves the chondroitin sulfate chains into their constituent disaccharides, including this compound.

  • Derivatization:

    • Label the resulting disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), to enable sensitive detection by a fluorescence detector.[12]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.

    • Use a suitable mobile phase gradient to separate the different disaccharides.

    • Detect the fluorescently labeled disaccharides using a fluorescence detector.

  • Quantification:

    • Generate a standard curve using known concentrations of purified this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity for the absolute quantification of this compound.

  • Sample Preparation and Enzymatic Digestion:

    • Follow the same steps as for the HPLC method for sample preparation and enzymatic digestion with chondroitin's ABC. Derivatization is often not necessary for LC-MS/MS analysis.

  • LC Separation:

    • Inject the digested sample into a liquid chromatography system coupled to a mass spectrometer.

    • Use a suitable column (e.g., C18 or HILIC) and mobile phase to achieve chromatographic separation of this compound from other components in the sample.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Define specific precursor-to-product ion transitions for this compound to ensure highly selective detection.

    • Include a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in sample processing and instrument response.

  • Absolute Quantification:

    • Prepare a calibration curve using known concentrations of this compound standard and a fixed concentration of the internal standard.

    • Calculate the absolute concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.[13]

Enzyme-Linked Immunosorbent Assay (ELISA) Development

While a specific, commercially available ELISA kit for free this compound is not widely documented, a competitive ELISA could be developed.

  • Antigen Immobilization:

    • Coat a microtiter plate with a this compound-protein conjugate (e.g., this compound conjugated to bovine serum albumin).

  • Competitive Binding:

    • Incubate the coated plate with a mixture of the sample (containing unknown amounts of this compound) and a fixed concentration of a specific anti-chondrosine antibody.

    • Free this compound in the sample will compete with the immobilized this compound for binding to the antibody.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

    • Add a substrate that produces a colorimetric signal in the presence of the enzyme.

  • Quantification:

    • Measure the absorbance of the colorimetric signal. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

    • Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.

    • Validation of the ELISA would be required to ensure its accuracy, precision, specificity, and robustness.[14][15]

Clinical Significance and Future Perspectives

The available data suggests that serum levels of this compound are elevated in patients with osteoarthritis compared to healthy individuals, highlighting its potential as a systemic biomarker for cartilage degradation.[8][9] However, its absence in synovial fluid in some studies warrants further investigation into its local metabolism and clearance from the joint.[8][9]

Further research is needed to:

  • Establish a definitive correlation between this compound levels and the radiographic severity of osteoarthritis (e.g., Kellgren-Lawrence grade).[16][17][18]

  • Evaluate the prognostic value of this compound in predicting the progression of osteoarthritis.[19][20][21]

  • Investigate the utility of this compound as a pharmacodynamic biomarker to assess the efficacy of disease-modifying osteoarthritis drugs (DMOADs).

Conclusion

This compound holds significant promise as a specific biomarker for cartilage degradation in osteoarthritis. Its direct origin from the breakdown of aggrecan, a key component of the cartilage matrix, provides a clear biochemical link to the disease process. Standardized and validated analytical methods, particularly LC-MS/MS, will be crucial for the accurate and reliable quantification of this compound in large-scale clinical studies. Further investigation into its clinical utility will ultimately determine its role in the diagnosis, prognosis, and therapeutic management of osteoarthritis. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this compound in advancing the field of osteoarthritis.

References

Enzymatic Degradation of Chondroitin Sulfate for Chondrosine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic degradation of chondroitin (B13769445) sulfate (B86663) (CS) to yield unsaturated disaccharides, which are closely related to the fundamental disaccharide unit, chondrosine. This document details the enzymes involved, their mechanisms of action, optimal reaction conditions, and relevant signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Introduction to Chondroitin Sulfate and this compound

Chondroitin sulfate is a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[1][2][3] These chains are typically attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and play crucial roles in cellular processes such as signaling, development, and pathogenesis.[1][3]

The basic, non-sulfated, and saturated disaccharide unit of chondroitin is known as This compound . However, the enzymatic degradation of chondroitin sulfate by bacterial lyases, the most common method, does not directly yield this compound. Instead, it produces unsaturated disaccharides due to the β-elimination mechanism of these enzymes.[4][5] These unsaturated disaccharides contain a double bond between C4 and C5 of the uronic acid residue.

Key Enzymes in Chondroitin Sulfate Degradation

The primary enzymes used for the degradation of chondroitin sulfate are chondroitinases, which are polysaccharide lyases. The most common and well-characterized are Chondroitinase ABC, Chondroitinase AC, and Chondroitinase B.

Chondroitinase ABC (EC 4.2.2.20)
  • Source: Primarily isolated from Proteus vulgaris.[6]

  • Mechanism: It acts as an eliminase, cleaving the β-1,4 glycosidic linkages between GalNAc and GlcA or iduronic acid (IdoA) residues.[7] This reaction results in the formation of unsaturated disaccharides.

  • Substrate Specificity: Chondroitinase ABC has a broad substrate specificity and can degrade chondroitin sulfate A (CSA), chondroitin sulfate C (CSC), and dermatan sulfate (DS, also known as chondroitin sulfate B).[4] It can act in both an endolytic (cleaving within the chain) and exolytic (cleaving from the ends) manner.[1][4]

Chondroitinase AC (EC 4.2.2.5)
  • Source: Commonly isolated from Flavobacterium heparinum and Arthrobacter aurescens.

  • Mechanism: Similar to Chondroitinase ABC, it functions via a β-elimination mechanism.

  • Substrate Specificity: Chondroitinase AC is specific for chondroitin sulfates A and C. It does not cleave dermatan sulfate.[4]

Chondroitinase B (EC 4.2.2.19)
  • Source: Isolated from Flavobacterium heparinum.

  • Mechanism: Employs a β-elimination mechanism.

  • Substrate Specificity: Chondroitinase B is highly specific for dermatan sulfate (chondroitin sulfate B), cleaving the GalNAc-IdoA linkages.[8]

Quantitative Data: Enzyme Kinetics and Optimal Conditions

The efficiency of enzymatic degradation is dependent on various factors, including enzyme concentration, substrate concentration, temperature, pH, and buffer composition. The following tables summarize key quantitative data for different chondroitinases.

Table 1: Kinetic Parameters of Chondroitinases
EnzymeSource OrganismSubstrateK_m_V_max_ or k_cat_Reference(s)
Chondroitin ABCBacteroides thetaiotaomicronChondroitin Sulfate0.54 mg/mL541.3 U/mg[9][10][11]
Chondroitin ACFlavobacterium heparinumChondroitin-4-Sulfate0.8 µM234 s⁻¹[12]
Chondroitin ACFlavobacterium heparinumChondroitin-6-Sulfate0.6 µM480 s⁻¹[12]
Chondroitin BFlavobacterium heparinumDermatan Sulfate4.6 µM190 s⁻¹[12]
Chondroitin BMicrobulbifer sp. ALW1Dermatan Sulfate7.85 µg/mL1.21 U/mg[8]
Table 2: Optimal Reaction Conditions for Chondroitinase Activity
EnzymeOptimal pHOptimal Temperature (°C)Buffer ConditionsReference(s)
Chondroitin ABC8.03775 mM Phosphate Buffer Saline (PBS)[10][11][13]
Chondroitin AC5.0 - 9.010 - 50Wide range of activity[14]
Chondroitin B8.04050 mM Tris-HCl, 50 mM NaCl[8]

Experimental Protocols

Enzymatic Digestion of Chondroitin Sulfate

This protocol provides a general procedure for the complete digestion of chondroitin sulfate to unsaturated disaccharides.

Materials:

  • Chondroitin sulfate sodium salt

  • Chondroitinase ABC (from Proteus vulgaris)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium acetate

  • Bovine Serum Albumin (BSA)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Substrate Preparation: Prepare a stock solution of chondroitin sulfate at a concentration of 10 mg/mL in ultrapure water.

  • Reaction Buffer Preparation: Prepare a digestion buffer containing 50 mM Tris-HCl and 50 mM sodium acetate, pH 8.0. For some applications, the addition of 0.1 mg/mL BSA can help stabilize the enzyme.

  • Enzyme Reconstitution: Reconstitute lyophilized Chondroitinase ABC in the reaction buffer to a stock concentration of 1-10 U/mL. Store on ice.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µL of the chondroitin sulfate stock solution with 440 µL of the reaction buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the Chondroitinase ABC stock solution (final concentration will vary depending on desired reaction time, typically 0.01-0.1 U per reaction).

    • Incubate the reaction mixture at 37°C for 2 to 12 hours for complete digestion. Reaction progress can be monitored by taking aliquots at different time points.[15]

  • Reaction Termination: Terminate the enzymatic reaction by heating the mixture at 100°C for 5-10 minutes.[16]

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured protein. The supernatant containing the unsaturated disaccharides can be collected for analysis.

Quantification of Unsaturated Disaccharides by HPLC

Principle:

The unsaturated disaccharides produced have a strong UV absorbance at 232 nm due to the C4-C5 double bond in the uronic acid residue.[9] This property allows for their detection and quantification by HPLC with a UV detector.

Materials and Equipment:

  • HPLC system with a UV detector

  • Strong anion exchange (SAX) or reverse-phase C18 column

  • Mobile phase A: e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0

  • Mobile phase B: e.g., 2 M ammonium acetate, pH 7.0

  • Unsaturated disaccharide standards (e.g., ΔDi-0S, ΔDi-4S, ΔDi-6S)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the unsaturated disaccharides of known concentrations (e.g., from 1 µg/mL to 100 µg/mL) in ultrapure water.

  • Sample Preparation: Filter the supernatant from the enzymatic digestion through a 0.22 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions (Example for SAX-HPLC):

    • Column: A strong anion exchange column suitable for oligosaccharide separation.

    • Mobile Phase: A gradient of mobile phase B into mobile phase A. For example, a linear gradient from 0% to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 232 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration for each disaccharide standard.

    • Quantify the amount of each unsaturated disaccharide in the sample by comparing their peak areas to the standard curve.[17]

Visualizations: Workflows and Signaling Pathways

Enzymatic Degradation Workflow

Enzymatic_Degradation_Workflow CS Chondroitin Sulfate (Polymer) Reaction Enzymatic Digestion (37°C, pH 8.0) CS->Reaction Enzyme Chondroitinase (e.g., ABC, AC, B) Enzyme->Reaction Products Unsaturated Disaccharides Reaction->Products Analysis HPLC Analysis (UV at 232 nm) Products->Analysis

Caption: Workflow for the enzymatic degradation of chondroitin sulfate.

Signaling Pathway: CSPG Inhibition of Axon Growth and Chondroitinase Action

Chondroitin sulfate proteoglycans (CSPGs) are known to be potent inhibitors of axon regeneration in the central nervous system following injury. The enzymatic removal of the chondroitin sulfate chains by chondroitinase ABC can alleviate this inhibition and promote neuronal plasticity.

CSPG_Signaling_Pathway cluster_neuron Neuron PTPsigma PTPσ Receptor RhoA RhoA PTPsigma->RhoA activates LAR LAR Receptor LAR->RhoA activates ROCK ROCK RhoA->ROCK Growth_Inhibition Axon Growth Inhibition ROCK->Growth_Inhibition CSPG Chondroitin Sulfate Proteoglycans (CSPGs) in Glial Scar CSPG->PTPsigma binds CSPG->LAR binds Degraded_CS Degraded CS Chains ChABC Chondroitin ABC ChABC->PTPsigma ChABC->LAR ChABC->CSPG degrades Growth_Promotion Promotion of Axon Growth Degraded_CS->Growth_Promotion

Caption: CSPG-mediated inhibition of axon growth and its reversal by Chondroitinase ABC.

Conclusion

The enzymatic degradation of chondroitin sulfate using chondroitinases is a highly efficient and specific method for producing unsaturated disaccharides. This technical guide has outlined the key enzymes, their kinetic properties, and detailed protocols for both the degradation reaction and the subsequent analysis of the products. The provided visualizations of the experimental workflow and the relevant signaling pathway in the context of neuroscience research offer a clear overview of the process and its applications. Understanding these technical details is crucial for researchers and professionals aiming to utilize chondroitin sulfate degradation products in various fields, from basic research to the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Analysis of Chondrosine in Synovial Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosine, a disaccharide unit of chondroitin (B13769445) sulfate (B86663) (CS), is a key component of aggrecan, the major proteoglycan in articular cartilage. The degradation of cartilage in osteoarthritis (OA) leads to the release of chondroitin sulfate fragments, including this compound and its sulfated derivatives, into the synovial fluid.[1][2] Consequently, the quantitative analysis of these disaccharides in synovial fluid serves as a promising biomarker for diagnosing and monitoring the progression of OA, as well as for evaluating the efficacy of novel therapeutic interventions.[3][4] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of these chondroitin sulfate-derived disaccharides.[3][5][6]

This document provides detailed application notes and protocols for the HPLC-based analysis of this compound and its sulfated forms in synovial fluid.

Quantitative Data Summary

The following tables summarize representative quantitative data on the concentration of chondroitin sulfate disaccharides in the synovial fluid of patients with osteoarthritis and recent knee injuries. This data highlights the potential of these molecules as biomarkers.

Table 1: Concentration of Chondroitin Sulfate (CS) Variants and Hyaluronic Acid (HA) in Synovial Fluid. [5]

AnalyteRecent Knee Injury (n=13) Median (IQR) μg/mLOsteoarthritis (n=13) Median (IQR) μg/mLp-value
ΔUA-GalNAc6S15.6 (9.4–23.8)5.2 (3.1–8.5)<0.01
ΔUA2S-GalNAc6S0.9 (0.5–1.6)0.3 (0.2–0.5)<0.01
Total CS35.8 (21.7–54.8)16.9 (10.2–27.9)<0.05
Hyaluronic Acid (HA)289 (175–476)1156 (700–1898)<0.001

ΔUA-GalNAc6S: Unsaturated uronic acid and N-acetylgalactosamine-6-sulfate ΔUA2S-GalNAc6S: Unsaturated 2-O-sulfo-uronic acid and N-acetylgalactosamine-6-sulfate

Table 2: Ratio of Chondroitin Sulfate Isomers in Synovial Fluid of Patients with Hip Osteoarthritis. [7]

Disease StageNumber of JointsC6S/C4S Ratio (mean ± SD)
Early153.5 ± 1.2
Advanced202.8 ± 1.0
Terminal152.5 ± 0.9

*p < 0.05 compared to the early stage. C6S: Chondroitin-6-sulfate C4S: Chondroitin-4-sulfate

Experimental Protocols

Synovial Fluid Sample Preparation

Objective: To prepare synovial fluid for HPLC analysis by reducing viscosity and enzymatically digesting chondroitin sulfate into disaccharides.

Materials:

Protocol:

  • Thawing and Aliquoting: Thaw frozen synovial fluid samples on ice. Once thawed, vortex the samples gently and aliquot the desired volume (e.g., 50 µL) into microcentrifuge tubes.

  • Hyaluronidase Digestion: To reduce the viscosity of the synovial fluid, treat the samples with hyaluronidase. Add 0.03 TRU of hyaluronidase per µg of sulfated glycosaminoglycan (sGAG) and incubate at 60°C for 3 hours in 50 mM ammonium acetate buffer, pH 6.0.[5] If sGAG concentration is unknown, a standard amount of hyaluronidase (e.g., 150 IU/mL) can be added to an equal volume of joint fluid and incubated for several minutes.

  • Chondroitinase ABC Digestion: To digest chondroitin sulfate into unsaturated disaccharides, add chondroitinase ABC to the hyaluronidase-treated sample. Use 5 mIU of chondroitinase ABC per µg of sGAG (or 1 mIU per µl of synovial fluid) in 50 mM ammonium acetate buffer, pH 8.0.[5]

  • Incubation: Incubate the mixture at 37°C for 16 hours (overnight).[5]

  • Enzyme Inactivation and Protein Precipitation: After digestion, inactivate the enzymes and precipitate proteins by boiling the samples at 100°C for 10 minutes.[5]

  • Centrifugation: Centrifuge the samples at 20,000 x g for 5 minutes at room temperature to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully collect the supernatant containing the chondroitin sulfate disaccharides for derivatization and HPLC analysis.

HPLC Analysis of this compound Disaccharides

Objective: To separate and quantify this compound and its sulfated derivatives using reverse-phase HPLC with fluorescence detection.

Materials:

  • Digested synovial fluid supernatant

  • Chondroitin sulfate disaccharide standards (including this compound, i.e., ΔDi-0S)

  • Fluorescent labeling agent (e.g., 2-aminoacridone, AMAC)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Acetic acid/DMSO solution

  • HPLC system with a fluorescence detector and a reverse-phase C18 column

  • Mobile phases (e.g., ammonium acetate buffer and acetonitrile)

Protocol:

  • Fluorescent Labeling (Derivatization):

    • To the digested synovial fluid supernatant and standards, add the fluorescent labeling agent (e.g., AMAC) dissolved in acetic acid/dimethyl sulfoxide (B87167) (15/85, v/v, pH 4-5).[5]

    • Incubate for 20 minutes at room temperature in the dark.[5]

    • Add the reducing agent (e.g., 1 M cyanoborohydride) and incubate at 37°C overnight with shaking.[5]

  • HPLC Separation:

    • Equilibrate the reverse-phase C18 column with the initial mobile phase conditions.

    • Inject the derivatized sample onto the column.

    • Perform a gradient elution to separate the different disaccharides. A typical gradient might involve increasing the concentration of acetonitrile (B52724) in an ammonium acetate buffer.

  • Fluorescence Detection:

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen fluorescent label (e.g., for AMAC, excitation at 442 nm and emission at 520 nm).[7]

  • Quantification:

    • Identify the peaks corresponding to this compound and its sulfated derivatives by comparing their retention times to those of the standards.

    • Quantify the concentration of each disaccharide by integrating the peak area and comparing it to a standard curve generated from the analysis of the known concentrations of the standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for this compound analysis and the signaling pathways influenced by chondroitin sulfate in chondrocytes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sf Synovial Fluid Collection hyaluronidase Hyaluronidase Digestion (Reduce Viscosity) sf->hyaluronidase chondroitinase Chondroitinase ABC Digestion (Generate Disaccharides) hyaluronidase->chondroitinase centrifugation Protein Precipitation & Centrifugation chondroitinase->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Fluorescent Derivatization (e.g., AMAC) supernatant->derivatization hplc Reverse-Phase HPLC Separation derivatization->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for HPLC-based analysis of this compound.

chondroitin_sulfate_signaling cluster_extracellular Extracellular cluster_cell Chondrocyte cluster_pro_inflammatory Pro-inflammatory & Catabolic Pathways cluster_anabolic Anabolic & Protective Pathways cs Chondroitin Sulfate nfkb NF-κB Pathway cs->nfkb Inhibits p38 p38 MAPK Pathway cs->p38 Inhibits wnt Wnt/β-catenin Pathway cs->wnt Modulates tgfb TGF-β Signaling cs->tgfb Modulates mmp MMP & ADAMTS Production nfkb->mmp p38->mmp inflammation Inflammation & Cartilage Degradation mmp->inflammation proteoglycan Proteoglycan & Collagen Synthesis wnt->proteoglycan tgfb->proteoglycan homeostasis Cartilage Homeostasis proteoglycan->homeostasis

Caption: Chondroitin sulfate signaling in chondrocytes.

References

Mass Spectrometry for Accurate Chondrosine Quantification: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondroitin (B13769445) sulfate (B86663) (CS) chains are long, unbranched glycosaminoglycans (GAGs) attached to core proteins to form chondroitin sulfate proteoglycans (CSPGs).[1][2] These complex macromolecules are integral components of the extracellular matrix and play crucial roles in a myriad of biological processes, including neurodevelopment, signal transduction, cellular proliferation, and tissue repair.[2][3] The degradation of chondroitin sulfate chains by enzymes such as chondroitinase ABC yields unsaturated disaccharides, including chondrosine, and various sulfated forms. The quantitative analysis of these disaccharides provides valuable insights into the structure and function of CSPGs and their alterations in pathological conditions like osteoarthritis and spinal cord injury.[3][4]

This application note provides a detailed protocol for the accurate quantification of this compound and its sulfated isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful analytical technique offers high sensitivity, specificity, and reproducibility for the analysis of these complex carbohydrates in various biological matrices.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data for chondroitin sulfate disaccharides, including this compound (ΔDi-0S), in various biological samples, primarily synovial fluid from patients with joint diseases. This data highlights the potential of these molecules as biomarkers.

Table 1: Chondroitin Sulfate Disaccharide Levels in Human Synovial Fluid (Osteoarthritis vs. Traumatic Arthritis vs. Rheumatoid Arthritis)

DisaccharideOsteoarthritis (OA) (nmoles/ml)Traumatic Arthritis (TA) (nmoles/ml)Rheumatoid Arthritis (RA) (nmoles/ml)
Total (ΔDi-4S + ΔDi-6S)71.8 ± 30.0211 ± 14955.4 ± 29.3
Ratio (ΔDi-6S / ΔDi-4S) 3.81 ± 0.992 5.75 ± 2.46 1.13 ± 0.527

Data adapted from Shinmei M, et al. (1992).[4] The ratio of 6-sulfated to 4-sulfated chondroitin sulfate disaccharides can differ significantly between different types of joint diseases.

Table 2: Chondroitin Sulfate Disaccharide Concentrations in Synovial Fluid of Healthy vs. Diseased Temporomandibular Joints

DisaccharideHealthy Joint (Relative Amount)Diseased Joint (Relative Amount)
ΔDi-0S (this compound)LowerSignificantly Higher
ΔDi-6SLowerSignificantly Higher

Data adapted from Takahashi M, et al. (1997).[7] This study indicates that levels of non-sulfated (this compound) and 6-sulfated disaccharides are elevated in diseased joints.

Table 3: Comparison of Chondroitin Sulfate Disaccharide Analysis Methods

MethodLimit of Quantification (LOQ)Key Features
HPLC with fluorometry~μg/mL levelGood for relative quantification, requires derivatization.
LC-MS/MS0.5 μg/mL to pmol/injection rangeHigh sensitivity and specificity, no derivatization required, allows for isomeric separation.[8]

Experimental Workflow

The general workflow for the quantification of this compound and its sulfated isomers from biological samples is depicted below.

experimental_workflow sample Biological Sample (e.g., Synovial Fluid, Plasma, Tissue) preparation Sample Preparation (Protease Digestion, GAG Isolation) sample->preparation Extraction digestion Enzymatic Digestion (Chondroitinase ABC) preparation->digestion Purification lc Liquid Chromatography (Separation of Disaccharides) digestion->lc Injection ms Tandem Mass Spectrometry (Detection and Quantification) lc->ms Ionization data Data Analysis (Quantification, Statistical Analysis) ms->data Signal Processing

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation

The purity of the sample is critical for accurate analysis.[9]

  • For Synovial Fluid and Plasma:

    • Centrifuge the sample to remove cellular debris.

    • For highly viscous samples, treatment with hyaluronidase (B3051955) may be necessary.

    • Proteins can be precipitated using methods like ethanol (B145695) precipitation or removed by protease digestion (e.g., with pronase) followed by purification of GAGs.

  • For Tissue Samples:

    • Homogenize the tissue in an appropriate buffer.

    • Extract GAGs using methods such as guanidinium (B1211019) hydrochloride extraction followed by anion exchange chromatography.

    • Alternatively, subject the tissue homogenate to extensive protease digestion to release GAG chains.

Enzymatic Digestion

This step depolymerizes chondroitin sulfate chains into their constituent disaccharides.

  • To the purified GAG preparation, add chondroitinase ABC (from Proteus vulgaris) to a final concentration of 0.1-1 U/mL. The optimal enzyme concentration may need to be determined empirically.

  • Incubate the reaction mixture at 37°C for at least 2 hours, or overnight for complete digestion.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., 0.1% formic acid).

  • Centrifuge the digested sample to pellet any precipitate and collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines a general method; specific parameters should be optimized for the instrument used.

  • Liquid Chromatography (LC):

    • Column: A porous graphitized carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of GAG disaccharides.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acidic modifier (e.g., 15 mM acetic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from low to high organic phase concentration is used to elute the disaccharides. The gradient profile should be optimized for the specific column and isomers being analyzed.

    • Flow Rate: Typically 200-400 µL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each disaccharide isomer are monitored.

    • MRM Transitions (Example):

      • This compound (ΔDi-0S): m/z 378.1 → m/z 179.0

      • ΔDi-4S: m/z 458.0 → m/z 300.0

      • ΔDi-6S: m/z 458.0 → m/z 282.0 (Note: These are example transitions and should be optimized on the specific mass spectrometer being used.)

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Data Analysis and Quantification
  • Standard Curve: Prepare a series of standard solutions of known concentrations for each chondroitin sulfate disaccharide isomer.

  • Calibration: Generate a calibration curve by plotting the peak area of each standard against its concentration.

  • Quantification: Determine the concentration of each disaccharide in the biological samples by interpolating their peak areas from the corresponding calibration curve.

  • Normalization: Normalize the quantified amounts to the initial sample volume or tissue weight.

Signaling Pathway Involvement

CSPGs are known to be potent inhibitors of axon regeneration in the central nervous system, particularly after injury. One of the key signaling pathways involved is the interaction of CSPGs with the receptor protein tyrosine phosphatase sigma (PTPσ), which leads to the activation of the RhoA/ROCK pathway and subsequent growth cone collapse.

signaling_pathway CSPG Chondroitin Sulfate Proteoglycans (CSPGs) PTPsigma PTPσ Receptor CSPG->PTPsigma Binds to RhoA RhoA PTPsigma->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton Reorganization ROCK->Actin Collapse Growth Cone Collapse & Inhibition of Axon Regeneration Actin->Collapse

Caption: CSPG-mediated inhibition of axon regeneration.

This signaling cascade represents a major target for therapeutic interventions aimed at promoting neural repair after central nervous system injury.[3][4]

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the accurate quantification of this compound and its sulfated isomers. This analytical approach is invaluable for researchers and drug development professionals investigating the role of chondroitin sulfate proteoglycans in health and disease, and for the discovery and evaluation of novel therapeutics targeting CSPG-related pathologies. The ability to precisely measure changes in the levels and sulfation patterns of chondroitin sulfate disaccharides can lead to the identification of novel biomarkers and a deeper understanding of disease mechanisms.

References

Application Notes and Protocols: Enzymatic Production of Chondrosine from Chondroitin Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic digestion of chondroitin (B13769445) sulfate (B86663) (CS) to produce chondrosine, the unsaturated disaccharide product. This procedure is fundamental for the structural analysis of chondroitin sulfate and for producing this compound for various research and pharmaceutical applications.

Chondroitin sulfate is a glycosaminoglycan (GAG) composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA).[1][2] Enzymatic digestion using chondroitinases, which are polysaccharide lyases, cleaves the β1-4 linkage between GalNAc and GlcUA/IdoA, generating an unsaturated 4,5-bond on the uronic acid residue.[1] This product, an unsaturated disaccharide, is often referred to as this compound. The most commonly used enzyme for this purpose is Chondroitinase ABC (EC 4.2.2.20), which has broad specificity and can degrade various forms of chondroitin sulfate (A, B, and C) as well as dermatan sulfate.[2][3]

The production of this compound can be monitored spectrophotometrically by measuring the increase in absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed.[4][5][6] For quantitative analysis and purification of the resulting this compound, High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[7][8]

Experimental Protocols

Materials and Reagents
  • Chondroitin Sulfate (from a desired source, e.g., bovine trachea, shark cartilage)

  • Chondroitinase ABC (from Proteus vulgaris)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • Sodium Acetate

  • Bovine Serum Albumin (BSA)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Microcentrifuge tubes

  • Spectrophotometer and UV-transparent cuvettes or 96-well plates

  • Incubator or water bath

  • HPLC system with a suitable anion-exchange or reversed-phase column

Protocol for Enzymatic Digestion of Chondroitin Sulfate

This protocol is a general guideline. Optimal conditions may vary depending on the specific chondroitin sulfate substrate and the desired yield of this compound.

  • Preparation of Reagents:

    • Digestion Buffer (50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0): Prepare a stock solution of Tris-HCl and Sodium Acetate. Adjust the pH to 8.0 at 37°C with HCl.[9]

    • Chondroitin Sulfate Solution (1 mg/mL): Dissolve chondroitin sulfate in the digestion buffer.

    • Chondroitinase ABC Solution (0.05 - 0.1 units/mL): Immediately before use, prepare a solution of Chondroitinase ABC in a buffer containing 0.01% (w/v) BSA to stabilize the enzyme.[9] The optimal enzyme concentration may need to be determined empirically.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µL of the chondroitin sulfate solution with 50 µL of the Chondroitinase ABC solution.

    • For a blank or control sample, add 50 µL of the chondroitin sulfate solution to 50 µL of the enzyme buffer without the enzyme.

    • Incubate the reaction mixture at 37°C. The incubation time will depend on the desired extent of digestion. For complete depolymerization to disaccharides, an incubation of several hours to overnight may be necessary.[10] For monitoring the reaction progress, samples can be taken at different time points.[11]

  • Reaction Termination:

    • To stop the enzymatic reaction, heat the sample at 100°C for 1 to 10 minutes.[1][6]

    • After heating, centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any denatured protein.

    • Carefully transfer the supernatant containing the digested products to a new tube for analysis.

Quantification of this compound

a) Spectrophotometric Method:

This method provides a rapid determination of the total amount of unsaturated disaccharides produced.

  • Transfer the supernatant from the terminated reaction to a UV-transparent cuvette or a UV-compatible 96-well plate.

  • Measure the absorbance at 232 nm against the blank sample.[5][6]

  • The concentration of the produced unsaturated disaccharide can be calculated using the molar extinction coefficient of 5100 L·mol⁻¹·cm⁻¹.[6]

b) HPLC Analysis:

HPLC allows for the separation and quantification of different this compound isomers (e.g., sulfated and non-sulfated forms).

  • Sample Preparation: The supernatant from the terminated reaction can typically be directly injected into the HPLC system. If necessary, filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • A strong anion-exchange (SAX) column is commonly used for separating the differently sulfated disaccharides.[11]

    • A gradient elution is often employed, for example, with a mobile phase consisting of a low concentration of salt (e.g., NaCl or sodium trifluoroacetate) in a buffer, gradually increasing to a high salt concentration to elute the more highly charged disaccharides.[12]

    • Detection is performed by monitoring the UV absorbance at 232 nm or 240 nm.[7][8]

  • Quantification: The amount of each this compound species can be determined by comparing the peak areas to those of known standards.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic digestion of chondroitin sulfate.

Table 1: Typical Reaction Conditions for Chondroitin Sulfate Digestion

ParameterValueReference
Enzyme Chondroitinase ABC[9]
Substrate Chondroitin Sulfate (A, B, or C)[9]
pH 8.0[9]
Temperature 37°C[5][6][9]
Buffer 50 mM Tris, 60 mM Sodium Acetate[9]
Enzyme Concentration 0.048 - 0.08 units/mL[9]
Substrate Concentration 0.1% (w/v)[9]

Table 2: Enzyme Specificities and Optimal Conditions

EnzymeSubstrates DigestedOptimal pHOptimal Temperature
Chondroitinase ABC CS-A, CS-B (DS), CS-C, Hyaluronan7.5 - 8.037°C
Chondroitinase AC CS-A, CS-C, Hyaluronan7.537°C
Chondroitinase B CS-B (DS)--

Data compiled from multiple sources.[1][2][3]

Visualizations

Diagram 1: Experimental Workflow for Enzymatic Production of this compound

experimental_workflow substrate Chondroitin Sulfate Solution substrate->sub_edge enzyme Chondroitinase ABC Solution enzyme->enz_edge incubation Incubation (37°C) termination Reaction Termination (Heat at 100°C) incubation->termination centrifugation Centrifugation termination->centrifugation supernatant Supernatant (Contains this compound) centrifugation->supernatant analysis Analysis supernatant->analysis spectro Spectrophotometry (A232 nm) analysis->spectro hplc HPLC Analysis analysis->hplc sub_edge->incubation Add enz_edge->incubation Add

Caption: Workflow for this compound production.

Diagram 2: Signaling Pathway of Chondroitin Sulfate Digestion

chondroitin_digestion cs_polymer Chondroitin Sulfate Polymer (GlcA-GalNAc)n oligos Oligosaccharides (Intermediate Products) cs_polymer->oligos Endolytic Cleavage chondroitinase Chondroitinase ABC products Unsaturated Disaccharides (ΔUA-GalNAc) chondroitinase->products Catalyzes chondroitinase->oligos Catalyzes oligos->products Exolytic Cleavage

Caption: Enzymatic cleavage of chondroitin sulfate.

References

Application Notes and Protocols for the Extraction and Purification of Chondrosine from Bovine Trachea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chondrosine is a disaccharide unit of chondroitin (B13769445) sulfate (B86663), a glycosaminoglycan (GAG) that is a major component of cartilage and other connective tissues. It is composed of D-glucuronic acid and N-acetyl-D-galactosamine. Due to its biological activities, this compound and its parent molecule, chondroitin sulfate, are of significant interest in the pharmaceutical and nutraceutical industries for applications such as the management of osteoarthritis and as a component in tissue engineering scaffolds. Bovine trachea serves as a readily available and rich source for the extraction of these compounds.

These application notes provide detailed protocols for the extraction and purification of this compound from bovine tracheal cartilage. The methodologies described are based on established enzymatic hydrolysis and subsequent purification steps.

Experimental Protocols

Protocol 1: Extraction of Crude Chondroitin Sulfate from Bovine Trachea

This protocol outlines the initial extraction of crude chondroitin sulfate from bovine tracheal cartilage using enzymatic digestion.

Materials:

  • Bovine tracheas

  • Ethanol (B145695) (20%)

  • Papain (EC 3.4.22.2)

  • Phosphate (B84403) buffer (0.1 M, pH 6.5)

  • Trichloroacetic acid (TCA) (10%)

  • Distilled water

  • Scalpels, beakers, magnetic stirrer, water bath, centrifuge, dialysis tubing (10-14 kDa MWCO), lyophilizer.

Procedure:

  • Cartilage Preparation:

    • Obtain fresh bovine tracheas from a slaughterhouse.

    • Carefully dissect the cartilage rings from the trachea, removing any adhering connective tissue and muscle.

    • Cut the cartilage into small pieces (approximately 1 cm³).

  • Defatting:

    • Immerse the cartilage pieces in 20% ethanol for 24 hours to remove lipids.[1][2]

    • Discard the ethanol and wash the cartilage pieces with distilled water.

  • Heat Treatment:

    • Place the defatted cartilage in a beaker with 10 volumes of boiling distilled water for 1 hour.[2] This step helps to denature proteins and facilitate subsequent enzymatic digestion.

    • Strain the mixture to recover the cartilage.

  • Enzymatic Hydrolysis:

    • Suspend the heat-treated cartilage in an equal volume of 0.25% papain solution prepared in 0.1 M phosphate buffer (pH 6.5).[1][3]

    • Incubate the mixture in a thermostatic water bath at 65°C for 10 hours with continuous stirring.[2] This allows for the enzymatic digestion of the protein core of proteoglycans, releasing chondroitin sulfate chains.

  • Enzyme Inactivation and Protein Precipitation:

    • After digestion, inactivate the papain by heating the solution to 100°C for 10 minutes.

    • Cool the solution to room temperature and add 10% trichloroacetic acid (TCA) to precipitate the remaining proteins and undigested tissue fragments.[1][3]

    • Allow the precipitation to occur overnight at 4°C.

  • Clarification:

    • Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitated material.

    • Carefully collect the supernatant containing the crude chondroitin sulfate.

Protocol 2: Purification of Chondroitin Sulfate

This protocol describes the purification of the crude chondroitin sulfate extract.

Materials:

  • Crude chondroitin sulfate extract (from Protocol 1)

  • Distilled water

  • Dialysis tubing (10-14 kDa MWCO)

  • Lyophilizer

Procedure:

  • Dialysis:

    • Transfer the supernatant into dialysis tubing.

    • Dialyze against distilled water for 48 hours at 4°C, with frequent changes of water. This step removes TCA, salts, and other small molecule impurities.[1][3]

  • Lyophilization:

    • Freeze the dialyzed solution at -80°C.

    • Lyophilize the frozen sample to obtain a dry powder of purified chondroitin sulfate.[1][3]

    • Store the lyophilized powder at -20°C for long-term storage.

Protocol 3: Hydrolysis of Chondroitin Sulfate to this compound and Purity Analysis

This protocol details the acid hydrolysis of purified chondroitin sulfate to yield this compound and subsequent analysis for purity. For detailed disaccharide composition analysis without degradation, enzymatic digestion followed by LC-MS/MS is recommended.[4][5][6]

Materials:

  • Purified chondroitin sulfate powder

  • Hydrochloric acid (HCl) (6 M)

  • Sodium hydroxide (B78521) (NaOH)

  • High-Performance Liquid Chromatography (HPLC) system

  • This compound standard

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of purified chondroitin sulfate in 6 M HCl.

    • Heat the solution at 100°C for 4 hours in a sealed tube to hydrolyze the glycosidic bonds.

    • Neutralize the hydrolysate with NaOH.

  • Purity Analysis by HPLC:

    • Filter the neutralized hydrolysate through a 0.22 µm filter.

    • Analyze the sample using an HPLC system equipped with a suitable column (e.g., an amino-bonded silica (B1680970) column) and detector (e.g., a refractive index detector or a UV detector at 210 nm).

    • Compare the retention time of the major peak with that of a this compound standard to confirm its identity and determine its purity.

Data Presentation

Table 1: Yield and Composition of Chondroitin Sulfate Extract from Bovine Trachea

ParameterValueReference
Yield of Crude Chondroitin Sulfate3.78 ± 0.14%[1][3]
Moisture Content6.13 ± 0.13%[1]
Protein Content55.83 ± 1.31%[1]
Fat Content21.74 ± 0.14%[1]
Ash Content6.58 ± 1.15%[1]

Table 2: Physicochemical Properties of Purified Chondroitin Sulfate from Bovine Trachea

ParameterValueReference
pH6.53 ± 0.11[3]
Molecular Weight Range5 - 20 kDa[2]

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis bovine_trachea Bovine Trachea cartilage_prep Cartilage Preparation bovine_trachea->cartilage_prep defatting Defatting (20% Ethanol) cartilage_prep->defatting heat_treatment Heat Treatment (100°C) defatting->heat_treatment enzymatic_hydrolysis Enzymatic Hydrolysis (0.25% Papain) heat_treatment->enzymatic_hydrolysis precipitation Protein Precipitation (10% TCA) enzymatic_hydrolysis->precipitation centrifugation Centrifugation precipitation->centrifugation crude_extract Crude Chondroitin Sulfate Extract centrifugation->crude_extract dialysis Dialysis crude_extract->dialysis lyophilization Lyophilization dialysis->lyophilization purified_cs Purified Chondroitin Sulfate lyophilization->purified_cs hydrolysis Hydrolysis to this compound purified_cs->hydrolysis analysis Purity Analysis (HPLC) hydrolysis->analysis

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway

While the direct signaling pathways of the disaccharide this compound are not extensively characterized, its parent molecule, chondroitin sulfate, as part of chondroitin sulfate proteoglycans (CSPGs), is known to be a potent inhibitor of axonal growth, particularly relevant in the context of central nervous system injury. The following diagram illustrates the inhibitory signaling pathway mediated by CSPGs.

CSPG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CSPG Chondroitin Sulfate Proteoglycans (CSPGs) PTPs PTPσ / LAR Receptors CSPG->PTPs Binding RhoA RhoA Activation PTPs->RhoA Activation ROCK ROCK Activation RhoA->ROCK Actin Actin Cytoskeleton Destabilization ROCK->Actin GrowthCone Growth Cone Collapse & Axon Growth Inhibition Actin->GrowthCone

Caption: CSPG-Mediated Axon Growth Inhibition Pathway.

References

Application Notes and Protocols: In Vitro Application of Chondrosine in Chondrocyte Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chondrosine is a disaccharide unit of chondroitin (B13769445) sulfate (B86663), a vital component of the cartilage extracellular matrix (ECM).[1] Chondrocytes, the sole cells in cartilage, are responsible for producing and maintaining this matrix, which is primarily composed of type II collagen and aggrecan.[2][3] Damage to articular cartilage has limited self-repair capacity, making the stimulation of chondrocyte proliferation and ECM synthesis a key strategy in cartilage repair.[2] In vitro studies using chondrocyte cell cultures are crucial for investigating the potential of therapeutic agents like this compound to promote cartilage health. Evidence suggests that orally administered this compound can stimulate the incorporation of sulfate into rat cartilage, indicating its potential role in ECM synthesis.[1] These application notes provide a comprehensive guide for the in vitro use of this compound in chondrocyte cell culture, including detailed protocols for assessing its effects on cell viability, proliferation, gene expression, and ECM production.

Key Effects of this compound on Chondrocytes (Hypothesized)

Based on the known functions of related glycosaminoglycans and preliminary findings, this compound is hypothesized to have the following effects on chondrocytes in vitro:

  • Increased Cell Proliferation and Viability: Promotes the growth and survival of chondrocytes.

  • Enhanced Extracellular Matrix (ECM) Production: Stimulates the synthesis of key ECM components, such as aggrecan and type II collagen.

  • Modulation of Gene Expression: Upregulates the expression of chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN) and potentially downregulates catabolic genes.

  • Activation of Anabolic Signaling Pathways: Influences cellular signaling cascades involved in cartilage matrix synthesis.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments.

Table 1: Effect of this compound on Chondrocyte Viability (MTT Assay)

This compound Concentration (µg/mL)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)0.85 ± 0.05100
500.92 ± 0.06108
1001.05 ± 0.07124
2001.15 ± 0.08135
4001.10 ± 0.09129

Table 2: Effect of this compound on Chondrogenic Gene Expression (RT-qPCR)

GeneTreatment (100 µg/mL this compound)Fold Change (vs. Control)
SOX924 hours1.8
COL2A1 (Type II Collagen)48 hours2.5
ACAN (Aggrecan)48 hours3.2
COL1A1 (Type I Collagen)48 hours0.7
MMP-1348 hours0.5

Table 3: Effect of this compound on Extracellular Matrix Production (ELISA)

ECM ComponentControl (ng/mg total protein)This compound (100 µg/mL) (ng/mg total protein)
Aggrecan150 ± 12280 ± 25
Type II Collagen80 ± 9155 ± 18

Experimental Protocols

Protocol 1: Primary Chondrocyte Isolation and Culture

This protocol describes the isolation of primary chondrocytes from articular cartilage.

Materials:

  • Articular cartilage tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Sterile surgical instruments

Procedure:

  • Aseptically dissect articular cartilage from the underlying bone.

  • Mince the cartilage into small pieces (1-2 mm³).

  • Wash the minced cartilage three times with sterile PBS containing Penicillin-Streptomycin.

  • Digest the cartilage pieces with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.

  • Remove the trypsin solution and wash with DMEM containing 10% FBS to inactivate the enzyme.

  • Perform a second digestion with 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the medium every 2-3 days.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on chondrocyte viability and proliferation.

Materials:

  • Primary chondrocytes

  • 96-well plates

  • This compound stock solution

  • DMEM with 1% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed chondrocytes in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in DMEM with 1% FBS for 12 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µg/mL) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[4][5]

Protocol 3: Gene Expression Analysis (RT-qPCR)

This protocol quantifies the expression of key chondrogenic genes in response to this compound treatment.

Materials:

  • Primary chondrocytes

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (SOX9, COL2A1, ACAN, COL1A1, MMP-13) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Seed chondrocytes in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentration of this compound for 24 and 48 hours.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative PCR (qPCR) using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[6][7]

Protocol 4: Extracellular Matrix Production Analysis (ELISA)

This protocol measures the amount of aggrecan and type II collagen secreted by chondrocytes.

Materials:

  • Primary chondrocytes

  • 24-well plates

  • This compound

  • Cell lysis buffer

  • ELISA kits for aggrecan and type II collagen

  • BCA protein assay kit

Procedure:

  • Seed chondrocytes in 24-well plates and treat with this compound for 72 hours.

  • Collect the cell culture supernatant and lyse the cells with cell lysis buffer.

  • Determine the total protein concentration in the cell lysates using a BCA protein assay.

  • Use commercial ELISA kits to measure the concentration of aggrecan and type II collagen in the culture supernatant according to the manufacturer's instructions.

  • Normalize the ECM protein concentrations to the total cellular protein content.

Visualization of Signaling Pathways and Workflows

Experimental_Workflow cluster_Phase1 Cell Culture Preparation cluster_Phase2 Analysis cluster_Phase3 Data Interpretation A Primary Chondrocyte Isolation B Cell Seeding and Adherence A->B C This compound Treatment B->C D Cell Viability Assay (MTT) C->D E Gene Expression Analysis (RT-qPCR) C->E F ECM Production Analysis (ELISA) C->F G Quantitative Data Analysis D->G E->G F->G

Caption: Experimental workflow for evaluating this compound's effects.

Signaling_Pathway cluster_pathway Anabolic Signaling Cascade cluster_output Cellular Response This compound This compound AKT Akt/PI3K Pathway This compound->AKT MAPK MAPK/ERK Pathway This compound->MAPK SOX9 SOX9 Upregulation AKT->SOX9 Proliferation Chondrocyte Proliferation AKT->Proliferation MAPK->SOX9 ECM Increased ECM Synthesis (Aggrecan, Collagen II) SOX9->ECM

Caption: Hypothesized signaling pathways activated by this compound.

References

Application Notes and Protocols for the Development of a Chondrosine Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosine is a disaccharide unit composed of glucuronic acid and N-acetylgalactosamine.[1][2] It is a fundamental component of chondroitin (B13769445) sulfate (B86663), a glycosaminoglycan (GAG) essential for the structure and function of connective tissues, particularly cartilage.[3] The quantification of this compound is critical in various research and development areas, including the quality control of chondroitin sulfate-based pharmaceuticals and nutraceuticals, biomarker discovery for diseases like osteoarthritis and cancer, and in studies investigating the biological roles of proteoglycans in cell signaling.[4][5]

These application notes provide a comprehensive guide to developing a this compound standard for accurate and reproducible analytical quantification. Detailed protocols for the preparation of a this compound standard solution, its quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and information on relevant signaling pathways are presented.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for its use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₁₁[2][6]
Molecular Weight 355.30 g/mol [1][2]
CAS Number 499-14-9[1][2]
Synonyms 2-amino-2-deoxy-3-O-(beta-D-glucopyranosyluronic acid)-D-galactose[2][6]
Appearance Crystalline solid (often as a monohydrate)[1][7]
Solubility Soluble in water[8]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol details the preparation of a primary stock solution and subsequent working standards for this compound.

Materials:

  • This compound standard (purity ≥95%)

  • Ultrapure water (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Vortex mixer

  • Sonicator

  • 0.22 µm syringe filters

Procedure:

  • Preparation of 1 mg/mL Primary Stock Solution:

    • Accurately weigh approximately 10 mg of this compound standard on an analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

    • Add approximately 5 mL of ultrapure water to dissolve the standard.

    • Gently vortex and sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with ultrapure water and mix thoroughly by inverting the flask several times.

    • This primary stock solution has a concentration of 1 mg/mL.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with ultrapure water or a solvent mixture compatible with the analytical method (e.g., 50:50 methanol:water).

    • For a calibration curve ranging from 0.5 µg/mL to 100 µg/mL, prepare an intermediate stock of 100 µg/mL by diluting 1 mL of the primary stock to 10 mL.

    • From the 100 µg/mL intermediate stock, prepare the calibration standards as required. For example, to prepare a 10 µg/mL standard, dilute 1 mL of the intermediate stock to 10 mL.

Storage and Stability:

  • Store the primary stock solution at -20°C in amber vials to protect from light.[9]

  • Working standard solutions should be prepared fresh daily.[9]

  • Studies on similar chondroitin sulfate disaccharides suggest that decomposition can occur in typical HPLC injection solvents after 12 hours at 4°C. Therefore, prolonged storage of diluted standards in an autosampler is not recommended.[9][10]

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol describes a method for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific, making it suitable for complex biological matrices.

Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or Amide column (e.g., Acquity UPLC BEH Amide, 2.1 x 150 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate, pH 4.4.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Chondroitinase ABC (for samples containing chondroitin sulfate).

  • Tris-HCl buffer (50 mM, pH 8.0).

Sample Preparation (from Biological Fluids, e.g., Plasma, Synovial Fluid):

  • Enzymatic Digestion (if quantifying from chondroitin sulfate):

    • To 100 µL of the biological fluid, add 10 mIU of chondroitinase ABC in 50 mM Tris-HCl buffer (pH 8.0).[11]

    • Incubate at 37°C for at least 4 hours or overnight to ensure complete digestion of chondroitin sulfate into disaccharides, including this compound.[11]

    • Terminate the reaction by heating at 100°C for 5 minutes.[11]

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet proteins.

  • Protein Precipitation and Extraction:

    • To the supernatant (or directly to the sample if not enzymatically digested), add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

UPLC-MS/MS Parameters:

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient from 95% B to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (precursor ion m/z 354.1): Monitor for specific product ions (e.g., m/z 175.0, 193.0). The exact transitions should be optimized for the specific instrument.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Use a linear regression model to fit the calibration curve.

  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data

The following tables provide representative quantitative data for the analysis of chondroitin sulfate disaccharides, which can be used as a benchmark for method validation.

Table 1: Calibration Curve for a Chondroitin Sulfate Disaccharide

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.57,800
1.015,500
5.078,000
10.0156,000
25.0390,000
50.0785,000
100.01,550,000
Linearity (R²) 0.999

This data is representative and should be generated for each specific assay.

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.15 µg/mL[6]
Limit of Quantification (LOQ) 0.5 µg/mL[6]
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (Recovery %) 95-105%

These values are typical for HPLC-based methods for chondroitin sulfate disaccharides.[5][6] Actual values must be determined during method validation.

Signaling Pathways and Experimental Workflows

Chondroitin Sulfate Proteoglycan (CSPG) Signaling

This compound is a key structural component of Chondroitin Sulfate Proteoglycans (CSPGs), which are major components of the extracellular matrix and are involved in various signaling pathways that regulate cell adhesion, migration, proliferation, and differentiation.[5] One such important signaling molecule is Chondroitin Sulfate Proteoglycan 4 (CSPG4), also known as Neuron-Glial Antigen 2 (NG2).[8][12] CSPG4 can activate downstream signaling cascades, including the MAPK/ERK and FAK/integrin pathways.[3][13]

CSPG4_Signaling_Pathway CSPG4 CSPG4 (contains this compound) Integrin Integrin CSPG4->Integrin interacts RTK Receptor Tyrosine Kinase (RTK) CSPG4->RTK interacts Ras Ras CSPG4->Ras activates FAK FAK Integrin->FAK activates RTK->Ras activates Src Src FAK->Src activates p130cas p130cas Src->p130cas phosphorylates PI3K PI3K Src->PI3K phosphorylates Cell_Response Cellular Responses (Proliferation, Migration, Survival) p130cas->Cell_Response AKT AKT PI3K->AKT activates NFkB NF-κB AKT->NFkB activates NFkB->Cell_Response MEK MEK Ras->MEK activates ERK ERK1/2 MEK->ERK phosphorylates ERK->Cell_Response

Caption: CSPG4 signaling pathway.

Rho/ROCK Pathway Inhibition by CSPGs

CSPGs are also known to be potent inhibitors of axon regeneration in the central nervous system. This inhibitory effect is partly mediated through the activation of the RhoA/ROCK signaling pathway, which leads to growth cone collapse.[14]

Rho_ROCK_Pathway CSPG CSPG (containing this compound) Receptor Neuronal Receptor (e.g., PTPσ) CSPG->Receptor binds RhoA RhoA Receptor->RhoA activates ROCK ROCK RhoA->ROCK activates LIMK LIM Kinase ROCK->LIMK phosphorylates Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin_Depolymerization Actin Depolymerization & Growth Cone Collapse Cofilin->Actin_Depolymerization inhibits

Caption: CSPG-mediated activation of the Rho/ROCK pathway.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Digestion Enzymatic Digestion (Chondroitinase ABC) Sample->Digestion Extraction Protein Precipitation & Solid Phase Extraction Digestion->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data Result This compound Concentration Data->Result

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols: The Use of Chondrosine in Animal Models of Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chondrosine is a disaccharide unit that forms the backbone of chondroitin (B13769445) sulfate (B86663), a major glycosaminoglycan in articular cartilage.[1][2] In the context of osteoarthritis (OA) research, chondroitin sulfate is extensively studied for its potential disease-modifying effects. These application notes provide a comprehensive overview of the use of chondroitin sulfate, and by extension its fundamental unit this compound, in various animal models of osteoarthritis. The focus is on providing researchers, scientists, and drug development professionals with detailed protocols and quantitative data to facilitate further investigation into its therapeutic potential.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies investigating the effects of chondroitin sulfate in animal models of osteoarthritis.

Animal ModelSpecies/StrainOA Induction MethodTreatment & DosageTreatment DurationKey Findings
Adjuvant-Induced ArthritisRat (Inbred Lewis)Intradermal injection of Mycobacterium butyricumChondroitin Sulfate (300 or 900 mg/kg/day, oral)28 daysSignificant reduction in arthritis severity and oxidative stress. Pre-treatment was more effective.[3]
Mono-iodoacetate (MIA)-Induced OARat (Sprague-Dawley)Intra-articular MIA injectionPorcine-derived Chondroitin Sulfate (62, 124, and 248 mg/kg b.w., oral)4 weeksSignificant reduction in PGE2, NO, and cartilage degradation markers (COMP, CTX-II). Increased expression of cartilage synthesis genes.[4]
Mono-iodoacetate (MIA)-Induced OARatSingle intra-articular MIA injectionTwo different Chondroitin Sulfate productsNot specifiedReduced inflammation, improved motor activity, and analgesia. Histologically showed reduced signs of OA and activation of regenerative processes.[5]
Sodium Iodoacetate-Induced OARatIntra-articular sodium iodoacetate injectionChicken-derived Chondroitin SulfateNot specifiedIncreased athletic ability, reduced inflammatory cytokines (PGE2, TNF-α, IL-1β, IL-6, IL-17) in serum and synovial fluid. Reversed cartilage tissue morphology and reduced Mankin's score.[6]
Spontaneous OAGuinea Pig (Harley)SpontaneousGlucosamine Sulfate (long-term oral)Not specifiedReduced cartilage destruction and upregulation of MMP-3 mRNA.[7]
Collagenase-Induced OAMouse (ICR)Intra-articular collagenase injectionGlucosamine Hydrochloride (oral)Not specifiedInhibited loss of glycosaminoglycans and proteoglycans in cartilage, bone erosion, and osteophyte formation. Attenuated bone resorption via inhibition of RANKL expression.[8]
Octacalcium Phosphate (OCP)-Induced OAMouse (C57BL/6)Intra-articular OCP injectionChondroitin Sulfate Oligosaccharide (oral)28 daysMaintained cartilage integrity, reduced joint space narrowing and chondrocyte loss. Regulated gut microbiota.[9]

Experimental Protocols

Mono-iodoacetate (MIA)-Induced Osteoarthritis in Rats

This model is widely used due to its reproducibility and its ability to induce OA changes that resemble human OA.[10][11]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Mono-iodoacetate (MIA) (Sigma-Aldrich, Cat. #I2512)

  • Sterile saline (0.9%)

  • Isoflurane (B1672236) for anesthesia

  • Insulin syringes with 29-30G needles

  • Electric shaver

  • Disinfectant solution (e.g., 70% ethanol (B145695), povidone-iodine)

Procedure:

  • Anesthetize the rat using isoflurane (e.g., 5% for induction, 2% for maintenance).

  • Shave the hair around the knee joint of the hind limb to be injected.

  • Disinfect the shaved area with alternating swabs of 70% ethanol and povidone-iodine.

  • Prepare the MIA solution by dissolving it in sterile saline. A common dose is 1-3 mg of MIA in a volume of 50 µL.[12][13]

  • Position the rat on its back and flex the knee to a 90° angle.

  • Palpate the patellar ligament. Insert the needle intra-articularly through the patellar ligament.[12]

  • Slowly inject the MIA solution into the joint cavity.

  • Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.

  • Allow the rat to recover from anesthesia in a warm, clean cage.

  • Monitor the animal for any signs of distress post-procedure. The development of OA pathology typically occurs over several weeks.[10]

Surgical Destabilization of the Medial Meniscus (DMM) in Mice

This surgical model induces a more slowly progressing OA, which can be advantageous for studying long-term disease modification.[6][14]

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Isoflurane for anesthesia

  • Ophthalmic ointment

  • Electric shaver

  • Disinfectant solution

  • Surgical microscope or magnifying loupes

  • Fine surgical instruments (micro-scissors, forceps)

  • Suture material (e.g., 6-0 or 7-0)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Apply ophthalmic ointment to the eyes to prevent drying.

  • Shave the hair around the knee joint.

  • Disinfect the surgical area.

  • Make a small medial para-patellar incision to expose the joint capsule.

  • Incise the joint capsule to expose the medial meniscus.

  • Carefully transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. Be cautious not to damage the articular cartilage.

  • Confirm destabilization of the meniscus.

  • Close the joint capsule with sutures.

  • Close the skin incision with sutures or surgical clips.

  • Administer post-operative analgesics as per institutional guidelines.

  • Monitor the mouse during recovery. OA will develop progressively over several weeks to months.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Chondroitin Sulfate

Chondroitin sulfate has been shown to exert its anti-inflammatory and chondroprotective effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.[4][5][15][16]

G cluster_0 Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) cluster_1 NF-κB Signaling Pathway cluster_2 MAPK Signaling Pathway cluster_3 Cellular Response IL1b IL-1β / TNF-α IKK IKK Activation IL1b->IKK p38 p38 IL1b->p38 ERK ERK1/2 IL1b->ERK JNK JNK IL1b->JNK IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (MMPs, COX-2, iNOS) NFkB->Gene Inflammation Inflammation Gene->Inflammation Degradation Cartilage Degradation Gene->Degradation AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 AP1->Gene CS Chondroitin Sulfate CS->IKK Inhibits CS->NFkB Inhibits CS->p38 Inhibits CS->ERK Inhibits

Caption: Chondroitin Sulfate inhibits key inflammatory signaling pathways in osteoarthritis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound/Chondroitin Sulfate in an animal model of osteoarthritis.

G cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: In-life Assessments cluster_2 Phase 3: Post-mortem Analysis cluster_3 Phase 4: Data Analysis and Conclusion Animal Select Animal Model (e.g., Rat, Mouse) Induction Induce Osteoarthritis (e.g., MIA injection or DMM surgery) Animal->Induction Grouping Randomize into Groups (Control, Vehicle, Treatment) Induction->Grouping Treatment Administer Chondroitin Sulfate (e.g., oral gavage) Grouping->Treatment Behavior Behavioral Testing (Pain assessment, mobility) Treatment->Behavior Imaging In vivo Imaging (optional) (e.g., micro-CT) Treatment->Imaging Sacrifice Euthanasia and Tissue Collection Behavior->Sacrifice Imaging->Sacrifice Histology Histological Analysis (e.g., Safranin O staining, Mankin score) Sacrifice->Histology Biochem Biochemical Assays (ELISA for inflammatory markers, etc.) Sacrifice->Biochem Gene Gene Expression Analysis (qPCR for anabolic/catabolic genes) Sacrifice->Gene Analysis Statistical Analysis Histology->Analysis Biochem->Analysis Gene->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Caption: A typical experimental workflow for in vivo studies of this compound/Chondroitin Sulfate.

References

Application Notes and Protocols: Fluorescent Labeling of Chondrosine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosine is a fundamental disaccharide unit of chondroitin (B13769445) sulfate (B86663) (CS), a major glycosaminoglycan (GAG) component of the extracellular matrix (ECM). The structure and sulfation patterns of CS play critical roles in numerous biological processes, including cell adhesion, migration, proliferation, and signaling. Consequently, the ability to visualize and track this compound and its derivatives is of paramount importance in understanding the pathophysiology of various diseases, including cancer, osteoarthritis, and neurological disorders, and in the development of novel therapeutics.[1][2][3]

Fluorescent labeling of this compound provides a powerful tool for its detection and imaging in various experimental settings.[4] This technology enables researchers to:

  • Visualize the localization and dynamics of chondroitin sulfate in cells and tissues.

  • Study the interactions of chondroitin sulfate with binding proteins and receptors.

  • Develop high-throughput screening assays for molecules that modulate CS biosynthesis or degradation.

  • Monitor the biodistribution and target engagement of chondroitin sulfate-based drugs.[5][6][7][8][9]

These application notes provide detailed protocols for the fluorescent labeling of this compound, along with methods for purification and characterization of the labeled product.

Overview of Labeling Strategies

The chemical structure of this compound, consisting of a glucuronic acid and an N-acetylgalactosamine unit, offers several functional groups for fluorescent labeling. The most common strategies target the carboxyl group of the glucuronic acid or the amino group of the galactosamine (after deacetylation).

DOT Diagram: this compound Labeling Strategies

G cluster_0 cluster_1 This compound This compound Carboxyl Carboxyl Group (-COOH) This compound->Carboxyl Amino Amino Group (-NH2 after deacetylation) This compound->Amino Labeling1 Carbodiimide Chemistry (e.g., EDC/NHS) Carboxyl->Labeling1 Labeling2 Amine-Reactive Dyes (e.g., NHS esters, Isothiocyanates) Amino->Labeling2 Dye1 Fluorescent Hydrazides or Amines Labeling1->Dye1 Labeled_Chondrosine1 Labeled this compound Labeling1->Labeled_Chondrosine1 Labeling Dye2 Fluorescent Dyes Labeling2->Dye2 Labeled_Chondrosine2 Labeled this compound Labeling2->Labeled_Chondrosine2 Labeling

Caption: Chemical strategies for fluorescently labeling this compound.

Experimental Protocols

Protocol 1: Labeling of this compound via Carbodiimide Chemistry

This protocol describes the labeling of the carboxyl group of this compound's glucuronic acid residue using a fluorescent amine or hydrazide derivative.

DOT Diagram: Carbodiimide Labeling Workflow

G A Dissolve this compound in MES Buffer B Add EDC and Sulfo-NHS A->B C Incubate to Activate Carboxyl Group B->C D Add Amine-Reactive Fluorescent Dye C->D E Incubate to Allow Conjugation D->E F Quench Reaction E->F G Purify Labeled this compound (e.g., HPLC, Gel Filtration) F->G H Characterize Product (Spectroscopy, Mass Spec) G->H

Caption: Workflow for labeling this compound using EDC/Sulfo-NHS chemistry.

Materials and Reagents:

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-reactive fluorescent dye (e.g., Fluorescein-5-thiosemicarbazide, Alexa Fluor™ 488 cadaverine)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Hydroxylamine (B1172632) solution

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., C18 reverse-phase HPLC column, gel filtration column)

  • Spectrophotometer

  • Mass spectrometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M MES buffer, pH 4.5-6.0.

    • Dissolve this compound in the MES buffer to a final concentration of 10-20 mM.

    • Prepare fresh solutions of EDC (100 mM) and Sulfo-NHS (100 mM) in water or MES buffer immediately before use.

    • Dissolve the amine-reactive fluorescent dye in a minimal amount of DMF or DMSO.

  • Activation of Carboxyl Groups:

    • To the this compound solution, add EDC and Sulfo-NHS to a final concentration of 50 mM each.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the dissolved fluorescent dye to the activated this compound solution. The molar ratio of dye to this compound should be optimized, but a starting point of 5:1 to 10:1 is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench the reaction and hydrolyze any unreacted NHS esters.

    • Incubate for 5-10 minutes at room temperature.

  • Purification of Labeled this compound:

    • Purify the fluorescently labeled this compound from unreacted dye and other reagents.

      • Reverse-Phase HPLC: This is the preferred method for small molecules like this compound. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

      • Gel Filtration Chromatography: Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-10 or G-25) to separate the labeled this compound from smaller, unreacted dye molecules.

  • Characterization:

    • Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance of the dye and the concentration of this compound (if a suitable chromophore exists or by a carbohydrate assay).

    • Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the fluorescently labeled this compound.

Protocol 2: Reductive Amination for Labeling this compound

This protocol is suitable for labeling this compound at its reducing end.

Materials and Reagents:

  • This compound hydrochloride

  • Fluorescent hydrazide or amine (e.g., 2-Aminobenzamide, 2-AB)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • DMSO/Acetic Acid solution

  • Purification supplies (as in Protocol 1)

Procedure:

  • Dissolve this compound and Dye: Dissolve this compound (1-5 mg) and a 2-5 molar excess of the fluorescent amine/hydrazide in a DMSO/acetic acid solution (e.g., 7:3 v/v).

  • Initiate Reductive Amination: Add a 10-20 molar excess of the reducing agent (e.g., NaBH₃CN).

  • Incubation: Incubate the reaction mixture at 60-65°C for 2-4 hours in the dark.

  • Purification: Purify the labeled this compound using reverse-phase HPLC or gel filtration chromatography as described in Protocol 1.

  • Characterization: Characterize the purified product using spectrophotometry and mass spectrometry.

Data Presentation

The following table summarizes typical quantitative data that should be obtained during and after the labeling process. Values are illustrative and will vary depending on the specific dye and reaction conditions used.

ParameterTypical ValueMethod of Determination
Labeling Efficiency 20 - 60%HPLC analysis of the reaction mixture
Degree of Labeling (DOL) 0.8 - 1.0UV-Vis Spectrophotometry
Excitation Wavelength (λex) Dye-dependent (e.g., ~495 nm for FITC)Fluorescence Spectroscopy
Emission Wavelength (λem) Dye-dependent (e.g., ~520 nm for FITC)Fluorescence Spectroscopy
Quantum Yield (ΦF) 0.1 - 0.5Comparative method with a standard fluorophore
Molar Extinction Coefficient (ε) Dye-dependent (e.g., ~70,000 M⁻¹cm⁻¹ for FITC)UV-Vis Spectrophotometry

Applications in Imaging and Drug Development

Fluorescently labeled this compound can be utilized in a variety of imaging applications to study biological processes and aid in drug development.

DOT Diagram: Applications of Fluorescent this compound

G A Fluorescently Labeled this compound B Cellular Imaging A->B C In Vivo Imaging A->C D High-Throughput Screening A->D E Receptor Binding Studies B->E F Enzyme Activity Assays B->F G Drug Delivery & Targeting C->G H Pharmacokinetic Studies C->H

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosine is a disaccharide unit of chondroitin (B13769445) sulfate (B86663), a major glycosaminoglycan component of the extracellular matrix, particularly abundant in cartilage. The degradation of chondroitin sulfate is implicated in the pathogenesis of osteoarthritis (OA), and its derivatives have been investigated for their potential therapeutic effects. One of the key mechanisms by which chondroitin sulfate and its metabolites may exert their chondroprotective effects is through the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] The activation of NF-κB in chondrocytes is a critical step in the catabolic cascade that leads to cartilage degradation, making it an attractive target for therapeutic intervention in OA.[4][5]

These application notes provide a framework for a high-throughput screening (HTS) campaign to identify and characterize small molecule modulators of the NF-κB signaling pathway in a chondrocyte cell line, with a focus on evaluating compounds like this compound. The protocols are designed for adaptation to automated HTS systems and are intended to guide researchers in the development of robust and reliable screening assays.

Data Presentation

Quantitative data from HTS campaigns are crucial for hit identification and prioritization. The following tables provide a structured format for summarizing key assay parameters and screening results.

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format 384-well microplateMiniaturized format for high-throughput screening.
Cell Line Human Chondrocyte Cell Line (e.g., C28/I2)Relevant cell model for studying cartilage biology.
Signal Window > 10-foldRatio of the signal from the positive control to the negative control.
Z'-factor > 0.5A measure of assay quality and suitability for HTS.
Coefficient of Variation (%CV) < 10%A measure of the variability of the assay signal.
DMSO Tolerance < 0.5%The maximum concentration of DMSO that does not significantly affect assay performance.

Table 2: Summary of Screening Results for Hypothetical Compounds

Compound IDStructureConcentration (µM)% Inhibition of NF-κB ActivityIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
This compound (Structure)10Data to be determinedData to be determinedData to be determinedData to be determined
Compound A (Structure)10852.5> 100> 40
Compound B (Structure)104512.8755.9
Positive Control (Bay 11-7082) (Structure)5951.22520.8
Negative Control (DMSO) N/A0.1%0N/A> 100N/A

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway in Chondrocytes

The diagram below illustrates the canonical NF-κB signaling pathway in chondrocytes, which is a key target for the HTS assay described in this application note. Pro-inflammatory stimuli, such as Interleukin-1 beta (IL-1β), lead to the activation of the IKK complex, which in turn phosphorylates and promotes the degradation of the inhibitory IκBα protein. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of catabolic genes, such as MMPs and ADAMTS, which contribute to cartilage degradation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1b IL-1β IL1R IL-1R IL1b->IL1R Binds IKK_complex IKK Complex IL1R->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds MMPs_ADAMTS MMPs, ADAMTS, etc. DNA->MMPs_ADAMTS Transcription HTS_Workflow Compound_Plating 1. Compound Plating (Acoustic Dispensing) Cell_Seeding 2. Cell Seeding (Chondrocyte Cell Line) Compound_Plating->Cell_Seeding Compound_Incubation 3. Compound Incubation Cell_Seeding->Compound_Incubation Stimulation 4. Stimulation with IL-1β Compound_Incubation->Stimulation Lysis_Detection 5. Cell Lysis & Detection (Luciferase Assay) Stimulation->Lysis_Detection Data_Acquisition 6. Data Acquisition (Plate Reader) Lysis_Detection->Data_Acquisition Data_Analysis 7. Data Analysis (Hit Identification) Data_Acquisition->Data_Analysis

References

Synthesis of Chondrosine Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of chondrosine derivatives. This compound, a disaccharide unit of chondroitin (B13769445) sulfate (B86663), serves as a crucial building block for developing novel therapeutics targeting a range of biological processes, from cartilage regeneration to cancer metastasis. The inherent heterogeneity of naturally occurring chondroitin sulfate necessitates the synthesis of structurally defined derivatives to enable precise structure-activity relationship (SAR) studies.[1] This document outlines the chemoenzymatic synthesis of this compound derivatives, methods for their biological evaluation, and the signaling pathways they may influence.

Application Notes

Chondroitin sulfate (CS) is a glycosaminoglycan involved in numerous physiological and pathological processes.[1] The biological activity of CS is largely determined by its sulfation pattern and chain length. However, natural CS is a heterogeneous mixture, which complicates the study of its specific biological functions.[1] The synthesis of well-defined this compound derivatives allows for a systematic investigation of how specific structural modifications impact biological activity, paving the way for the development of targeted therapeutics.

Key Applications of Synthetic this compound Derivatives:

  • Drug Discovery: As inhibitors or modulators of enzymes such as hyaluronidases, selectins, and growth factor receptors.

  • Tissue Engineering: As components of biomaterials to promote cartilage repair and regeneration.

  • Probes for Chemical Biology: To investigate the roles of specific sulfation patterns in cell signaling and recognition events.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound Derivatives

This protocol describes the synthesis of chondroitin and its derivatives using a hyaluronidase-catalyzed polymerization of N-acetylthis compound oxazoline (B21484) monomers. This method allows for the creation of both natural and unnatural chondroitin polymers with controlled structures.[2]

Materials:

  • N-Acetylthis compound (GlcAβ(1→3)GalNAc) oxazoline derivatives (e.g., 2-methyl, 2-ethyl, 2-vinyl oxazolines)[2]

  • Hyaluronidase (B3051955) (from bovine testes)

  • 2-(N-Morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)

  • Acetonitrile (B52724)

  • Dialysis membrane (MWCO 1000)

  • Lyophilizer

Procedure:

  • Monomer Preparation: Synthesize N-acetylthis compound oxazoline and its derivatives as previously described.[2]

  • Enzymatic Polymerization:

    • Dissolve the N-acetylthis compound oxazoline monomer (e.g., 50 mg) in a mixture of MES buffer (50 mM, pH 6.0) and acetonitrile (4:1 v/v) to a final concentration of 10 mg/mL.

    • Add hyaluronidase to the solution to a final concentration of 1 mg/mL.

    • Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.

  • Purification:

    • Terminate the reaction by heating the mixture at 100°C for 5 minutes to inactivate the enzyme.

    • Transfer the reaction mixture to a dialysis membrane (MWCO 1000) and dialyze against deionized water for 48 hours, changing the water every 12 hours.

    • Freeze the dialyzed solution and lyophilize to obtain the purified chondroitin derivative as a white powder.

  • Characterization:

    • Determine the molecular weight and polydispersity of the synthesized polymer by gel permeation chromatography (GPC).

    • Confirm the structure of the repeating disaccharide unit by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Evaluation of Hyaluronidase Inhibition

This protocol details a colorimetric assay to determine the inhibitory activity of synthetic this compound derivatives against hyaluronidase.

Materials:

  • Hyaluronic acid (HA) sodium salt

  • Bovine testicular hyaluronidase

  • Phosphate (B84403) buffer (0.1 M, pH 5.3) containing 0.15 M NaCl

  • Acidic albumin solution (Bovine serum albumin in 0.5 M acetate (B1210297) buffer, pH 3.75)

  • Test compounds (synthetic this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of hyaluronic acid (1 mg/mL) in phosphate buffer.

    • Prepare a stock solution of hyaluronidase (100 U/mL) in phosphate buffer.

    • Prepare stock solutions of test compounds in an appropriate solvent (e.g., water or DMSO).

  • Inhibition Assay:

    • In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the hyaluronidase solution.

    • For the control (no inhibitor), add 25 µL of the solvent used for the test compounds instead of the test compound solution.

    • For the blank, add 50 µL of phosphate buffer and 25 µL of the hyaluronidase solution.

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Add 25 µL of the hyaluronic acid solution to all wells except the blank (add 25 µL of phosphate buffer to the blank).

    • Incubate the plate at 37°C for 45 minutes.

    • Stop the reaction by adding 200 µL of acidic albumin solution to each well.

    • Let the plate stand at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 600 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents a hypothetical SAR study of this compound derivatives as inhibitors of hyaluronidase, illustrating how quantitative data can be structured for easy comparison. The data is representative and based on similar studies of glycosaminoglycan-modifying enzyme inhibitors.

Compound IDR1 Group (at C2 of GalNAc)R2 Group (at C4 of GalNAc)R3 Group (at C6 of GalNAc)Hyaluronidase Inhibition IC50 (µM)[3]
CD-1 -NHCOCH₃-OH-OH> 500
CD-2 -NHCOCH₃-OSO₃⁻-OH150.2 ± 12.5
CD-3 -NHCOCH₃-OH-OSO₃⁻85.7 ± 9.1
CD-4 -NHCOCH₃-OSO₃⁻-OSO₃⁻25.3 ± 3.8
CD-5 -NHCOCH₂CH₃-OSO₃⁻-OSO₃⁻32.1 ± 4.5
CD-6 -NHCOCH=CH₂-OSO₃⁻-OSO₃⁻18.9 ± 2.7

SAR Analysis:

  • Sulfation is crucial for activity: The non-sulfated derivative (CD-1) shows negligible activity.

  • Position of sulfation matters: Sulfation at the 6-position of the N-acetylgalactosamine (GalNAc) unit (CD-3) results in higher potency than sulfation at the 4-position (CD-2).

  • Di-sulfation enhances potency: The di-sulfated derivative (CD-4) exhibits the highest potency among the N-acetylated compounds, suggesting that multiple sulfate groups contribute to stronger binding to the enzyme.

  • Modification of the N-acetyl group: Altering the N-acetyl group to N-propionyl (CD-5) or N-acryloyl (CD-6) can modulate the inhibitory activity, with the N-acryloyl group showing a slight improvement in potency.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Chondroitin Sulfate Proteoglycans (CSPGs)

Chondroitin sulfate proteoglycans, of which this compound is a fundamental unit, are known to interact with various cell surface receptors to modulate intracellular signaling pathways. These pathways play critical roles in processes such as axon guidance, cell migration, and proliferation. The following diagram illustrates a simplified signaling cascade initiated by CSPG binding to receptor protein tyrosine phosphatases (RPTPs).[4]

CSPG_Signaling CSPG Chondroitin Sulfate Proteoglycan (CSPG) RPTP Receptor Protein Tyrosine Phosphatase (e.g., PTPσ, LAR) CSPG->RPTP Binds RhoA RhoA RPTP->RhoA Activates Akt Akt RPTP->Akt Inactivates Erk Erk RPTP->Erk Inactivates ROCK ROCK RhoA->ROCK Activates Growth_Inhibition Inhibition of Axon Growth ROCK->Growth_Inhibition Leads to Akt->Growth_Inhibition Suppresses Erk->Growth_Inhibition Suppresses

Caption: Simplified signaling pathway initiated by CSPGs.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis of a library of this compound derivatives and their subsequent biological evaluation for SAR studies.

Workflow Start Start: Design of this compound Derivative Library Synthesis Synthesis of This compound Derivatives (e.g., Chemoenzymatic) Start->Synthesis Purification Purification and Characterization (Dialysis, Lyophilization, NMR, GPC) Synthesis->Purification Biological_Assay Biological Evaluation (e.g., Enzyme Inhibition Assay) Purification->Biological_Assay Data_Analysis Data Analysis (IC50 Determination) Biological_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis End End: Identification of Lead Compounds SAR_Analysis->End

Caption: Workflow for SAR studies of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Chondrosine Extraction from Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Chondrosine from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from biological samples challenging?

This compound is a disaccharide unit that forms the backbone of Chondroitin (B13769445) Sulfate (B86663) (CS), a major glycosaminoglycan (GAG) in the extracellular matrix of tissues, particularly cartilage.[1][2] The extraction of this compound is challenging due to its complex association with a core protein, forming a large proteoglycan structure.[3][4] The process requires breaking down this structure to release the this compound-containing CS chains, followed by purification from other biomolecules like proteins, other GAGs (e.g., hyaluronic acid), and lipids.[1][2][5] Furthermore, this compound derivatives can be unstable during sample preparation and analysis, leading to potential degradation and inaccurate quantification.[6][7][8]

Q2: What are the common biological sources for this compound extraction?

This compound is typically extracted from cartilaginous tissues of various animal sources. These include:

  • Bovine cartilage (e.g., nasal cartilage)[9]

  • Porcine cartilage[10]

  • Shark and skate cartilage[1][3][11]

  • Chicken cartilage[1]

  • Fish and fish waste products (fins, scales, skeletons)[2]

The choice of source can influence the yield and the specific type of Chondroitin Sulfate, which can have different sulfation patterns.[11]

Q3: What are the key steps in a typical this compound extraction workflow?

A general workflow for this compound extraction involves several key stages:

  • Sample Preparation: This includes delipidation of the tissue using organic solvents to remove fats.[2]

  • Hydrolysis/Digestion: The complex proteoglycan structure is broken down to release the Chondroitin Sulfate chains. This can be achieved through chemical hydrolysis (e.g., using alkali) or, more commonly, enzymatic digestion.[2][3]

  • Protein Removal and Precipitation: After digestion, proteins are removed, often by precipitation with agents like trichloroacetic acid. The Chondroitin Sulfate is then typically precipitated from the solution using ethanol (B145695).[2][3]

  • Purification: Further purification is often necessary to remove remaining impurities. Common techniques include ion-exchange chromatography, gel filtration, and ultrafiltration/diafiltration.[1][2][11]

  • Analysis and Quantification: The final purified Chondroitin Sulfate is often depolymerized into its constituent disaccharides (including this compound derivatives) for analysis, typically by High-Performance Liquid Chromatography (HPLC).[12]

Q4: What are the main differences between chemical and enzymatic hydrolysis for this compound extraction?

Both chemical and enzymatic methods are used to liberate Chondroitin Sulfate from the proteoglycan core, but they have distinct advantages and disadvantages.

FeatureChemical Hydrolysis (e.g., Alkali Treatment)Enzymatic Digestion
Mechanism Uses strong alkalis (e.g., NaOH) to hydrolyze the protein core.[3]Utilizes specific proteases (e.g., papain, alcalase, trypsin) to digest the protein core.[2][11][13]
Specificity Less specific, can lead to degradation of the Chondroitin Sulfate chains.More specific, targeting peptide bonds and preserving the GAG structure.[2]
Yield Can result in lower yields of intact GAGs.[2]Generally leads to higher yields of pure GAGs.[2]
Environmental Impact The use of high concentrations of alkali is not environmentally friendly.[3]Considered a more sustainable and environmentally friendly approach.[3]
Conditions Often requires harsh conditions (high temperature and pH).Performed under milder conditions (optimized pH and temperature for the specific enzyme).[9][11]

Q5: How is this compound quantified after extraction?

After purification of Chondroitin Sulfate, quantification is typically performed by first depolymerizing the polysaccharide into its constituent disaccharides using specific enzymes like chondroitinase ABC.[4][14] The resulting disaccharides are then quantified, most commonly using High-Performance Liquid Chromatography (HPLC).[12] To improve detection, the disaccharides are often derivatized before HPLC analysis.[12] Mass spectrometry (MS) can also be used for quantification, but challenges such as sulfate loss during analysis need to be addressed.[2][6][15]

Troubleshooting Guide

Problem: Low this compound Yield

Q: My final this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue in this compound extraction and can stem from several factors throughout the process. Here are some key areas to troubleshoot:

  • Incomplete Tissue Digestion: The most critical step is the efficient breakdown of the cartilage matrix to release the proteoglycans.

    • Solution: Optimize your enzymatic digestion protocol. Ensure the enzyme-to-substrate ratio is adequate and that the pH, temperature, and incubation time are optimal for the chosen enzyme(s).[9][11] Consider using a combination of proteases for more effective digestion.[9]

  • Inefficient Precipitation: The precipitation of Chondroitin Sulfate with ethanol is a crucial concentration step.

    • Solution: Ensure the correct ratio of ethanol to aqueous solution is used. The precipitation process can also be enhanced by chilling the solution and allowing sufficient time for the precipitate to form.

  • Losses During Purification: Multiple purification steps can lead to cumulative sample loss.

    • Solution: Minimize the number of purification steps where possible. For chromatography, ensure proper column packing and elution conditions to maximize recovery. Ultrafiltration with an appropriate molecular weight cutoff membrane can be an efficient method for purification and concentration with minimal loss.[11]

Problem: Sample Impurity

Q: My purified this compound sample is contaminated with proteins or peptides. How can I improve its purity?

A: Protein and peptide contamination is a frequent challenge. Here are some strategies to enhance purity:

  • Thorough Proteolytic Digestion: Ensure that the initial enzymatic digestion is complete to break down as much of the protein core as possible.

  • Effective Deproteinization:

    • Trichloroacetic Acid (TCA) Precipitation: This is a common method for removing proteins.[2] Ensure the final concentration of TCA is sufficient for effective precipitation.

    • Solvent Precipitation: Using solvents like chloroform (B151607) and amyl alcohol can also aid in protein removal.[2]

  • Advanced Purification Techniques:

    • Ion-Exchange Chromatography: This is a highly effective method for separating the negatively charged Chondroitin Sulfate from residual proteins and peptides.[1][2]

    • Ultrafiltration/Diafiltration: Using a membrane with a suitable molecular weight cutoff can help to remove smaller peptide fragments.[11]

Q: I suspect my sample is contaminated with other glycosaminoglycans (GAGs). How can I specifically isolate Chondroitin Sulfate?

A: Complex biological samples contain a mixture of GAGs, such as hyaluronic acid and dermatan sulfate.

  • Enzymatic Specificity: Use enzymes that specifically degrade other GAGs. For example, hyaluronidase (B3051955) can be used to remove hyaluronic acid.

  • Chromatographic Separation: Anion-exchange chromatography is a powerful technique for separating different GAGs based on their charge density, which is determined by their sulfation pattern.[1][16]

Problem: this compound Degradation

Q: I am observing degradation of my this compound sample, particularly during analysis. How can I improve its stability?

A: this compound and its sulfated derivatives can be susceptible to degradation, especially during storage and analytical procedures.[6][8]

  • Proper Storage:

    • Store purified Chondroitin Sulfate and its derived disaccharides at low temperatures (-20°C or below) until analysis.[6]

  • Solvent Stability during HPLC:

    • The composition of the HPLC mobile phase and the sample solvent can significantly impact stability. Studies have shown that this compound disaccharides can decompose in certain solvent mixtures, particularly after extended periods in an autosampler at 4°C.[6][7]

    • Recommendation: Analyze samples as quickly as possible after preparation. If samples need to be stored in the autosampler, conduct stability tests with your specific solvent system to determine the maximum allowable storage time before significant degradation occurs.[6][7] For example, decomposition has been observed after just 12 hours in some acetonitrile-based solvents.[6][7]

  • pH Considerations: Avoid strongly acidic or basic conditions during sample handling and storage, as this can lead to hydrolysis of glycosidic bonds or loss of sulfate groups.

Problem: Inefficient Enzymatic Digestion

Q: The enzymatic digestion of my cartilage tissue appears incomplete. How can I optimize this critical step?

A: Incomplete digestion is a major bottleneck for achieving a good yield. Here are some optimization strategies:

  • Choice of Enzyme(s): The effectiveness of different proteases can vary depending on the source of the cartilage. Papain, alcalase, and trypsin are commonly used.[1][2][11] It may be beneficial to perform small-scale pilot experiments to determine the most effective enzyme or combination of enzymes for your specific sample type.

  • Optimization of Digestion Parameters:

    • Temperature and pH: Ensure the digestion is carried out at the optimal temperature and pH for your chosen enzyme. These parameters can be found in the manufacturer's specifications or in published literature. For example, alcalase digestion of blackmouth catshark cartilage was optimized at 52.9 °C and a pH of 7.31.[11]

    • Incubation Time: The required digestion time can range from a few hours to over 24 hours.[4][9][14] A time-course experiment can help determine the point at which maximum release of Chondroitin Sulfate is achieved without causing degradation.

    • Agitation: Gentle agitation during incubation can improve enzyme access to the tissue and enhance digestion efficiency.[4]

  • Pre-treatment of Tissue:

    • Mechanical Disruption: Mincing or homogenizing the cartilage tissue increases the surface area available for enzymatic attack.

    • Thermal Treatment: A brief heat treatment (e.g., boiling) can help to denature proteins and open up the tissue structure, making it more accessible to enzymes.[3]

Experimental Protocols & Data

Table 1: Exemplary Enzymatic Digestion Conditions for Chondroitin Sulfate Extraction
EnzymeSource TissueEnzyme ConcentrationTemperature (°C)pHIncubation Time (hours)Reference
AlcalaseSkate Cartilage2% (w/v)---[1]
AlcalaseBlackmouth Catshark Cartilage-52.97.31-[11]
Trypsin-Papain CombinationBovine Nasal Cartilage-64.536.5119.86[9]
Chondroitinase ABCPorcine Femoral Condyles0.15 units/mL37-48[4]
Collagenase Type IIPorcine Femoral Condyles10 units/mL37-48[4]
Detailed Methodologies

Protocol 1: Enzymatic Extraction of Chondroitin Sulfate from Bovine Cartilage (Adapted from[9])

  • Sample Preparation: Obtain bovine nasal cartilage and mince it into small pieces.

  • Enzymatic Digestion:

    • Prepare a digestion buffer at pH 6.51.

    • Add the minced cartilage to the buffer.

    • Add a combination of trypsin and papain to the mixture.

    • Incubate at 64.53°C for approximately 20 hours with gentle agitation.

  • Enzyme Inactivation: Heat the mixture to 100°C for 15 minutes to denature the enzymes.[2]

  • Centrifugation: Centrifuge the digest to pellet the remaining solid tissue. Collect the supernatant containing the crude Chondroitin Sulfate.

  • Purification:

    • Perform protein removal using a suitable method (e.g., TCA precipitation).

    • Precipitate the Chondroitin Sulfate by adding ethanol and allowing it to stand at 4°C.

    • Collect the precipitate by centrifugation.

    • Further purify using cetylpyridinium (B1207926) chloride (CPC) precipitation or ion-exchange chromatography.

  • Lyophilization: Lyophilize the purified sample to obtain a dry powder.

Protocol 2: Quantification of Chondroitin Sulfate by HPLC after Derivatization (Adapted from[12])

  • Hydrolysis: Hydrolyze the purified Chondroitin Sulfate sample to liberate galactosamine.

  • Derivatization:

    • Derivatize the liberated galactosamine with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

    • Optimize derivatization conditions as per the manufacturer's protocol.

  • HPLC Analysis:

    • Use a suitable reversed-phase HPLC column.

    • Employ a gradient elution system to separate the derivatized galactosamine.

    • Detect the derivatized product using a fluorescence detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of galactosamine.

    • Calculate the concentration of galactosamine in the sample by comparing its peak area to the standard curve.

    • From the galactosamine concentration, calculate the amount of Chondroitin Sulfate in the original sample.

Visualizations

Chondrosine_Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Complex Biological Sample (e.g., Cartilage) Enzymatic_Digestion Enzymatic Digestion (e.g., Papain, Alcalase) Start->Enzymatic_Digestion Hydrolysis Protein_Removal Protein Removal (e.g., TCA Precipitation) Enzymatic_Digestion->Protein_Removal CS_Precipitation CS Precipitation (e.g., Ethanol) Protein_Removal->CS_Precipitation Purification Purification (e.g., Ion-Exchange Chromatography) CS_Precipitation->Purification Crude Extract Depolymerization Depolymerization (Chondroitinase ABC) Purification->Depolymerization Purified CS Quantification Quantification (HPLC, MS) Depolymerization->Quantification Disaccharides

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Incomplete Digestion Problem->Cause1 Cause2 Inefficient Precipitation Problem->Cause2 Cause3 Purification Losses Problem->Cause3 Solution1 Optimize Enzyme, pH, Temp, Time Cause1->Solution1 Solution2 Optimize Ethanol Ratio & Time Cause2->Solution2 Solution3 Minimize Steps, Use Ultrafiltration Cause3->Solution3

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing HPLC Separation of Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Chondrosine (ΔDi-0S) from other disaccharides. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for separating this compound and other GAG disaccharides?

A1: The most common methods involve anion-exchange chromatography, hydrophilic interaction liquid chromatography (HILIC), and reversed-phase HPLC with ion-pairing agents.[1] Amido and amino columns are frequently used under acidic conditions.[1] For enhanced sensitivity, pre- or post-column derivatization with fluorescent labels like 2-aminobenzamide (B116534) (2AB) is often employed.[2]

Q2: My this compound (ΔDi-0S) peak is co-eluting with another non-sulfated disaccharide. What is the likely cause and how can I resolve it?

A2: Co-elution of non-sulfated disaccharides is a common issue, particularly between this compound (from chondroitin (B13769445) sulfate) and the non-sulfated disaccharide from hyaluronic acid (HA).[3] This is because chondroitinase enzymes can also degrade HA.[3] To resolve this, you can optimize the enzymatic digestion conditions (pH, enzyme concentration, incubation time) to selectively degrade chondroitin sulfate (B86663) while leaving HA intact.[3] Alternatively, a specific hyaluronidase (B3051955) can be used to digest HA prior to chondroitinase treatment.[4]

Q3: I'm observing poor peak shape (tailing or fronting) for my disaccharide peaks. What are the potential causes and solutions?

A3: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing. This can be mitigated by adjusting the mobile phase pH or ionic strength.

  • Column Contamination or Degradation: A contaminated or old column can result in distorted peaks. Try flushing the column with a strong solvent or replace it if necessary.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.

Q4: My retention times are shifting between runs. What should I check?

A4: Retention time variability can be caused by:

  • Changes in Mobile Phase Composition: Ensure your mobile phase is prepared consistently and is well-mixed. For HILIC, the water content is critical and even small variations can cause significant shifts.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects mobile phase viscosity and analyte retention.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when running a gradient.

  • Pump Issues: Inconsistent flow rates from the pump can lead to retention time shifts. Check for leaks and ensure the pump is functioning correctly.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues.

Guide 1: Poor Resolution or Co-elution of Peaks

G start Poor Resolution or Co-elution Observed check_method Is the method optimized for isomer separation? start->check_method optimize_mp Optimize Mobile Phase: - Adjust pH - Change buffer concentration - Modify organic solvent ratio check_method->optimize_mp No optimize_gradient Optimize Gradient Profile: - Make the gradient shallower - Introduce an isocratic hold check_method->optimize_gradient Yes, but still poor change_column Change Column: - Try a different stationary phase (e.g., HILIC, Ion-Exchange) - Use a longer column or one with smaller particles optimize_mp->change_column result_ok Resolution Improved change_column->result_ok check_temp Adjust Temperature: - Increase or decrease temperature to alter selectivity optimize_gradient->check_temp check_temp->result_ok

Guide 2: Baseline Noise or Drift

G start Baseline Noise or Drift check_mp Check Mobile Phase: - Freshly prepared? - Degassed properly? - High purity solvents used? start->check_mp check_pump Check Pump & System: - Any leaks? - Pump seals worn? - Pulse dampener functioning? check_mp->check_pump All OK flush_system Flush System & Column check_mp->flush_system Contamination suspected check_detector Check Detector: - Lamp failing? - Flow cell contaminated? check_pump->check_detector All OK check_detector->flush_system Contamination suspected result_ok Baseline Stable flush_system->result_ok

Data Presentation

The following tables summarize typical retention times for chondroitin sulfate and hyaluronic acid disaccharides under different HPLC conditions. Note that absolute retention times can vary between systems.

Table 1: Retention Times of Disaccharides on an Amido Column

DisaccharideRetention Time (min)
ΔDi-4S~5.5
ΔDi-6S~6.2

Method based on separation with a phosphate (B84403) buffer (pH 4.25).

Table 2: Retention Times of AMAC-labeled Disaccharides

DisaccharideRetention Time (min)
ΔDi-HA~25
ΔDi-0S (this compound)~26
ΔDi-6S~32
ΔDi-4S~33

Data is illustrative of relative elution order.

Experimental Protocols

Protocol 1: Separation of Underivatized Disaccharides on an Amido Column

This protocol is adapted for the separation of 4-sulfated and 6-sulfated chondroitin disaccharides.

  • Sample Preparation:

    • Enzymatically digest the chondroitin sulfate sample with chondroitinase ABC.

    • Filter the resulting disaccharide solution through a 0.45 µm filter.

  • HPLC System and Column:

    • HPLC system with a UV detector.

    • Amido column (e.g., core-shell with amide polyol).

  • Chromatographic Conditions:

    • Mobile Phase: 25 mmol/L phosphate buffer, pH 4.25.[1]

    • Flow Rate: 0.25 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 230 nm.[1]

    • Injection Volume: 5-20 µL.

  • Analysis:

    • Identify peaks by comparing retention times with known standards.

    • Quantify by integrating the peak areas and comparing with a standard curve.

Protocol 2: HILIC-HPLC Separation of Fluorescently Labeled Disaccharides

This protocol is suitable for the separation of a mixture of chondroitin sulfate and hyaluronic acid disaccharides.

  • Sample Preparation and Derivatization:

    • Digest the glycosaminoglycan sample with chondroitinase ABC.

    • Dry the disaccharide mixture.

    • Derivatize the dried disaccharides with a fluorescent label such as 2-aminobenzamide (2AB) or 2-aminoacridone (B130535) (AMAC).[2]

    • Clean up the labeled sample to remove excess derivatizing agent.

  • HPLC System and Column:

    • HPLC system with a fluorescence detector.

    • HILIC column (e.g., ZIC-HILIC).

  • Chromatographic Conditions:

    • Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 50 mM, pH 4.4).

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A typical gradient would be from a high percentage of acetonitrile to a lower percentage over 30-60 minutes to elute the more polar, sulfated disaccharides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Fluorescence with appropriate excitation and emission wavelengths for the chosen label (e.g., Ex: 330 nm, Em: 420 nm for 2AB).

  • Analysis:

    • Identify peaks based on the elution profile of a standard mixture of labeled disaccharides.

    • Quantify using peak areas and a standard curve.

Method Development Workflow

The following diagram outlines a systematic approach to developing a robust HPLC method for disaccharide separation.

G start Define Separation Goal (e.g., separate this compound from HA) lit_review Literature Review & Analyte Properties start->lit_review select_mode Select HPLC Mode (HILIC, IEX, RP-IP) lit_review->select_mode select_column Select Initial Column & Mobile Phase select_mode->select_column scouting_runs Perform Scouting Runs (Isocratic & Gradient) select_column->scouting_runs eval_results Evaluate Initial Results (Resolution, Peak Shape) scouting_runs->eval_results optimize Optimize Parameters: - Gradient Slope - Mobile Phase pH - Buffer Strength - Temperature eval_results->optimize Needs Improvement validate Method Validation (Linearity, Precision, Accuracy) eval_results->validate Acceptable optimize->eval_results final_method Final Method validate->final_method

References

Improving the sensitivity of mass spectrometry for Chondrosine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of mass spectrometry for chondrosine detection.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for sensitive this compound detection by mass spectrometry?

A1: Derivatization is a chemical modification process used to enhance the analytical properties of a molecule for mass spectrometry analysis. For this compound and other glycosaminoglycan (GAG) disaccharides, derivatization can significantly improve sensitivity and specificity for several reasons:

  • Increased Ionization Efficiency: Many derivatization techniques introduce a chemical group that is more readily ionized in the mass spectrometer's source, leading to a stronger signal.

  • Improved Chromatographic Separation: Derivatization can alter the polarity of this compound, allowing for better separation from other molecules in the sample during liquid chromatography (LC).[1][2]

  • Stabilization of the Molecule: Certain derivatization methods can stabilize the molecule, preventing fragmentation during ionization and analysis. For instance, replacing labile sulfate (B86663) groups with more stable acetyl groups can preserve the structural information of the original molecule.[1][2][3]

Q2: What is a common derivatization strategy for chondroitin (B13769445) sulfate-related molecules?

A2: A sequential chemical derivatization procedure involving permethylation, desulfation, and acetylation has been shown to be effective for the analysis of chondroitin sulfate oligosaccharides.[1][2][3] This multi-step process helps to stabilize the molecule and allows for more accurate determination of its structure by mass spectrometry.

Q3: What type of mass spectrometry setup is typically used for this compound analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and other GAG disaccharides.[4][5] This method offers high sensitivity and specificity, allowing for the detection and quantification of this compound even in complex biological samples.[4][6] Common instrument configurations include Triple Quadrupole (QqQ) and Orbitrap mass spectrometers.[4][7]

Troubleshooting Guides

Mass spectrometry is a sensitive technique, and various factors can affect the quality of your results.[8][9] Below are some common issues encountered during this compound analysis and steps to resolve them.

Issue Potential Cause(s) Troubleshooting Steps
No or very low this compound signal 1. Improper sample preparation: Sample loss, contamination, or incorrect concentration.[10] 2. Inefficient ionization: The chosen ionization method may not be optimal for this compound.[10] 3. Instrument parameters not optimized: Incorrect settings for the ion source, mass analyzer, or detector.[8][10] 4. Column issues: A cracked or clogged LC column can prevent the sample from reaching the detector.[9]1. Review your sample preparation protocol. Ensure proper extraction and cleanup. Consider using an internal standard to monitor recovery. 2. If using electrospray ionization (ESI), experiment with different source parameters (e.g., spray voltage, capillary temperature).[8] Consider a different ionization technique if the problem persists. 3. Regularly tune and calibrate your mass spectrometer.[8] Optimize parameters specifically for this compound. 4. Inspect the LC column for any visible damage. Perform a column performance test.
High background noise or interfering peaks 1. Contamination: Contaminants can be introduced from solvents, reagents, labware, or the instrument itself. 2. Sample matrix effects: Other components in your sample can interfere with the this compound signal.[10] 3. Baseline drift: Unstable chromatographic conditions.[8]1. Use high-purity solvents and reagents. Thoroughly clean all labware. Run blank injections to identify the source of contamination.[11] 2. Improve your sample cleanup procedure. Consider solid-phase extraction (SPE) to remove interfering substances. 3. Optimize your LC gradient and ensure the system is properly equilibrated before each run.[8]
Poor mass accuracy 1. Incorrect calibration: The mass spectrometer is not properly calibrated.[8] 2. Instrument drift: The instrument's performance has changed over time.[8]1. Perform a mass calibration using an appropriate standard.[8] 2. Regularly monitor instrument performance and recalibrate as needed. Ensure the laboratory environment is stable (temperature, humidity).
Inconsistent results (poor reproducibility) 1. Variability in sample preparation: Inconsistent handling of samples. 2. Unstable instrument performance: Fluctuations in the LC or MS system. 3. Carryover from previous injections: Residual sample remaining in the autosampler or column.1. Standardize your sample preparation protocol and use an internal standard. 2. Check for leaks in the LC system.[9] Monitor system pressure and other performance metrics. 3. Implement a robust needle wash protocol for the autosampler.[11] Inject blank samples between experimental samples to check for carryover.

Experimental Protocols

Protocol: Derivatization and LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using a derivatization-based LC-MS/MS approach.

1. Sample Preparation (Enzymatic Digestion)

  • If starting with chondroitin sulfate proteoglycans, enzymatic digestion is required to liberate the this compound disaccharides.

  • Digest the sample with chondroitinase ABC to break down the polysaccharide chains into unsaturated disaccharides.[5]

2. Derivatization (Permethylation, Desulfation, Acetylation)

  • Permethylation: Protect the free hydroxyl and carboxyl groups of the this compound disaccharides by permethylation.[2]

  • Desulfation: Remove any sulfate groups from the disaccharides.[2]

  • Acetylation: Acetylate the newly formed hydroxyl groups where the sulfate groups were previously located. This replaces the labile sulfate groups with stable acetyl groups.[1][2]

3. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used for the separation of derivatized this compound.[2]

  • Mobile Phases:

    • Mobile Phase A: An aqueous solution with a small amount of a volatile salt (e.g., 1 mM sodium acetate) and/or a weak acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same additives as Mobile Phase A.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the derivatized this compound.

4. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Analysis Mode: Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) for targeted quantification or product ion scanning for structural confirmation.

  • Detection: Monitor for the specific precursor and product ion transitions for derivatized this compound.

Quantitative Data Summary

Parameter Value Method Reference
Sensitivity Low picomolarDI-MS/MS and LC-MS/MS[6]
Limit of Detection ~1 pmol/disaccharideLCQ Classic quadrupole MS[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Digestion Enzymatic Digestion (Chondroitinase ABC) Sample->Digestion Permethylation Permethylation Digestion->Permethylation Desulfation Desulfation Permethylation->Desulfation Acetylation Acetylation Desulfation->Acetylation LC Liquid Chromatography (C18 Column) Acetylation->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for this compound analysis.

derivatization_pathway Start This compound Disaccharide Permethylation Permethylation (Protect -OH and -COOH groups) Start->Permethylation Permethylated Permethylated Disaccharide Permethylation->Permethylated Desulfation Desulfation (Remove -SO3 groups) Permethylated->Desulfation Desulfated Desulfated, Permethylated Disaccharide Desulfation->Desulfated Acetylation Acetylation (Replace -SO3 with stable -COCH3) Desulfated->Acetylation Derivatized Fully Derivatized Disaccharide Acetylation->Derivatized

Caption: Chemical derivatization pathway for this compound.

troubleshooting_tree Start Low/No this compound Signal? CheckSample Verify Sample Preparation and Concentration Start->CheckSample Yes CheckInstrument Check Instrument Performance CheckSample->CheckInstrument Sample OK Rerun Rerun Sample CheckSample->Rerun Sample Prep Corrected OptimizeMethod Optimize LC-MS Method CheckInstrument->OptimizeMethod Instrument OK Consult Consult Instrument Specialist CheckInstrument->Consult Instrument Issue Contamination Check for Contamination OptimizeMethod->Contamination Method OK OptimizeMethod->Rerun Method Optimized Contamination->Rerun Contamination Cleared Contamination->Consult Persistent Contamination

Caption: Troubleshooting decision tree for low signal intensity.

References

Preventing degradation of Chondrosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Chondrosine during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound sample preparation and analysis.

Q1: I'm extracting chondroitin (B13769445) sulfate (B86663) from cartilage. What are the first critical steps to prevent degradation?

A: Initial sample handling is crucial to minimize both enzymatic and chemical degradation. Immediately after harvesting, tissue should be processed or frozen to halt enzymatic activity.

  • For immediate processing: Place the cartilage in chilled phosphate-buffered saline (PBS) and proceed with homogenization and extraction as quickly as possible.

  • For storage: Snap-freeze the tissue in liquid nitrogen and store it at -80°C. This is vital as freeze-thaw cycles can disrupt cell membranes, releasing degradative enzymes.

Q2: What type of enzymatic degradation should I be concerned about, and how can I minimize it?

A: Your primary concern is the activity of endogenous proteases and glycosidases present in the tissue. These enzymes can cleave the protein core of proteoglycans and the glycosaminoglycan chains.

Troubleshooting Steps:

  • Work at low temperatures: Perform all initial sample preparation steps, such as mincing and homogenization, on ice.

  • Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your extraction buffers.

  • Enzyme Inactivation: After enzymatic digestion to release chondroitin sulfate (e.g., using papain or trypsin), it is critical to inactivate these enzymes. This is commonly done by boiling the sample for 5-15 minutes.[1]

  • pH Control: Maintain the pH of your buffers within a range that is suboptimal for most degradative enzymes. A slightly acidic to neutral pH is often used during extraction.

Q3: My this compound samples seem to be degrading in the autosampler during a long HPLC run. What could be the cause and how can I prevent this?

A: Chondroitin sulfate disaccharides can be unstable in common HPLC injection solvents, even at refrigerated temperatures. Decomposition can start in as little as 12 hours at 4°C.[2][3]

Troubleshooting Steps:

  • Solvent Choice: The stability of chondroitin sulfate disaccharides varies with the solvent composition. Acetonitrile-based solvents often provide better stability over 12 hours compared to methanol-based ones.[3]

  • Temperature Control: Keep the autosampler temperature at 4°C.

  • Limit Storage Time: Avoid leaving samples in the autosampler for extended periods (e.g., overnight for a 24-hour run).[2][3] If possible, prepare and run samples in smaller batches.

  • pH of Mobile Phase: The pH of your mobile phase can also influence stability. Acidic conditions (e.g., pH 4.4) are often used for HILIC-WAX chromatography of these compounds.[2]

Q4: I'm seeing poor recovery of my this compound sample after solvent evaporation. What is the best method for solvent removal?

A: The method of solvent removal can significantly impact sample recovery.

  • Recommended Method: Vacuum evaporation using a SpeedVac is generally preferred over lyophilization (freeze-drying) for solvent exchange.[2]

  • Solvent Composition: Higher recovery is often observed from aqueous solutions compared to solutions with a high organic solvent content.[2]

Q5: I'm observing unexpected peaks or a noisy baseline in my chromatogram. What are the potential sources of this interference?

A: This can be due to a variety of factors related to sample preparation and the HPLC system itself.

Troubleshooting Steps:

  • Mobile Phase: Ensure your mobile phase is properly prepared, degassed, and free of contaminants. Impurities in the mobile phase can lead to a rising baseline and spurious peaks, especially in gradient elution.

  • Sample Filtration: Filter your samples through a 0.45 µm membrane filter before injection to remove particulates that could interfere with the analysis or clog the column.

  • Column Contamination: If the column is contaminated, flush it with a strong solvent. Using a guard column can help protect the analytical column from strongly retained impurities.[4]

  • System Leaks: Check for any loose fittings in your HPLC system, as leaks can cause baseline noise.[4]

Data on Chondroitin Sulfate Disaccharide Stability

The following table summarizes the stability of chondroitin sulfate disaccharides in various HPLC injection solvents when stored at 4°C. Note that while this data is for a mix of chondroitin sulfate disaccharides, it provides a useful guide for handling this compound-containing samples.

Solvent Composition% Recovery after 12h at 4°C% Recovery after 24h at 4°C
90:10 (v/v) Acetonitrile:Water~95%<90%
75:25 (v/v) Acetonitrile:Water>95%>95%
10 mM Ammonium Formate (pH 4.4) in 75:25 (v/v) Acetonitrile:Water~90%<90%
50:50 (v/v) Acetonitrile:Water>95%>95%
75:25 (v/v) Methanol:Water<90%<85%
10 mM Ammonium Formate (pH 4.4) in 75:25 (v/v) Methanol:Water<90%<85%

Data adapted from a study on chondroitin sulfate disaccharide stability.[2]

Experimental Protocols & Workflows

Protocol 1: Extraction of Chondroitin Sulfate from Cartilage

This protocol outlines the enzymatic extraction of chondroitin sulfate from cartilaginous tissue.

Materials:

  • Cartilage tissue

  • 0.1 M Sodium Acetate (B1210297) Buffer (pH 8.0) containing 5 mM EDTA and 5 mM L-cysteine

  • Trypsin

  • Papain

  • 10% (w/v) Aqueous Hexadecylpyridinium Chloride (CPC) solution

  • 3 M NaCl in Ethanol (B145695) (100:15 v/v)

  • Ethanol

  • Distilled water

  • Protease inhibitor cocktail

Procedure:

  • Tissue Preparation: Mince the cartilage tissue into small pieces on ice.

  • Delipidation (Optional): Treat the tissue with acetone (B3395972) to remove lipids, then air dry.

  • Initial Digestion (Trypsin): Suspend the tissue powder in 0.1 M sodium acetate buffer containing a protease inhibitor cocktail. Add trypsin and incubate at 37°C for 4 hours with stirring.[5]

  • Second Digestion (Papain): Increase the temperature to 60°C, add papain, and continue to stir for another 4 hours.[5]

  • Enzyme Inactivation: Boil the mixture for 5-15 minutes to inactivate the enzymes.[1][5]

  • Centrifugation: Centrifuge the mixture at 5000 x g for 10 minutes at 4°C and collect the supernatant.[5]

  • Precipitation: Add 10% CPC solution to the supernatant to precipitate the polysaccharide. Allow this to stand at 30°C for 12 hours.[5]

  • Centrifugation and Redissolving: Centrifuge to collect the precipitate. Redissolve the precipitate in 3 M NaCl-ethanol solution.[5]

  • Ethanol Precipitation: Precipitate the polysaccharide again by adding ethanol to a final concentration of 50%.[5]

  • Dialysis: Dissolve the precipitate in distilled water and dialyze against distilled water for 12-24 hours at 4°C.[5]

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the crude chondroitin sulfate.

Protocol 2: Enzymatic Digestion of Chondroitin Sulfate for Disaccharide Analysis

This protocol is for the digestion of purified chondroitin sulfate into disaccharides for HPLC or LC-MS analysis.

Materials:

  • Purified Chondroitin Sulfate

  • Tris-acetate buffer (e.g., 0.05 M Tris-HCl, 0.06 M Sodium Acetate, pH 8.0)

  • Chondroitinase ABC

Procedure:

  • Sample Preparation: Dissolve the purified chondroitin sulfate sample in the Tris-acetate buffer.

  • Enzymatic Digestion: Add chondroitinase ABC to the sample solution and incubate at 37°C for 4 hours.[5]

  • Enzyme Inactivation: Terminate the reaction by boiling the mixture for 5 minutes.[5]

  • Analysis: The sample is now ready for disaccharide analysis by HPLC or LC-MS.

Visualizations

Experimental_Workflow_for_Chondroitin_Sulfate_Extraction cluster_tissue_prep Tissue Preparation cluster_digestion Enzymatic Digestion cluster_purification Purification tissue Cartilage Tissue mince Mince Tissue (on ice) tissue->mince delipidate Delipidation (Acetone) mince->delipidate trypsin Trypsin Digestion (37°C, 4h) delipidate->trypsin papain Papain Digestion (60°C, 4h) trypsin->papain inactivate Heat Inactivation (Boiling) papain->inactivate centrifuge1 Centrifuge inactivate->centrifuge1 precipitate Precipitate (CPC) centrifuge1->precipitate redissolve Redissolve & Re-precipitate precipitate->redissolve dialyze Dialysis redissolve->dialyze lyophilize Lyophilize dialyze->lyophilize final_product Purified Chondroitin Sulfate lyophilize->final_product Purified CS Chondrosine_Analysis_Workflow start Purified Chondroitin Sulfate dissolve Dissolve in Buffer (e.g., Tris-acetate, pH 8.0) start->dissolve digest Add Chondroitinase ABC (Incubate at 37°C) dissolve->digest inactivate Heat Inactivate Enzyme (Boil for 5 min) digest->inactivate analyze Analyze by HPLC / LC-MS inactivate->analyze data Disaccharide Profile analyze->data

References

Technical Support Center: Enhancing the Stability of Chondrosine in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Chondrosine in solution for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, buffer composition, and the presence of oxidizing agents. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate degradation.

Q2: What are the known degradation pathways for this compound?

A2: Based on studies of chondroitin (B13769445) sulfate (B86663) disaccharides, the potential degradation pathways for this compound include beta-elimination, loss of the sulfate group (desulfation), and hydrolysis of the glycosidic bond, leading to the loss of the monosaccharide units.[1]

Q3: What are the recommended general storage conditions for this compound solutions?

A3: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. To prevent degradation from freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes before freezing.

Q4: Can lyophilization be used for long-term storage of this compound?

A4: Yes, lyophilization (freeze-drying) is an excellent method for the long-term storage of this compound as a solid powder. This process removes water, which is a key reactant in hydrolytic degradation pathways. The lyophilized powder should be stored at low temperatures (e.g., -20°C) in a desiccated environment.

Q5: What are suitable cryoprotectants or lyoprotectants for this compound?

A5: Disaccharides such as trehalose (B1683222) and sucrose (B13894) are effective cryo- and lyoprotectants for stabilizing biomolecules.[2][3][4][5][6] They form a glassy matrix around the this compound molecules, protecting them during freezing and drying and enhancing stability during storage.

Troubleshooting Guides

Issue 1: Loss of this compound concentration over time in refrigerated solutions.
Potential Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of the solution. Adjust to a neutral or slightly acidic pH (e.g., pH 6.0-7.5) using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer).Extreme pH can catalyze hydrolysis of the glycosidic linkage. Maintaining a stable, optimal pH is critical.
Microbial Contamination Filter-sterilize the this compound solution using a 0.22 µm filter before storage. Prepare solutions under aseptic conditions.Microorganisms can secrete enzymes that may degrade this compound.
Oxidation Prepare solutions with degassed buffers. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. Store under an inert gas atmosphere (e.g., nitrogen or argon).Dissolved oxygen and metal ions can promote oxidative degradation.
Inappropriate Buffer Switch to a different buffer system. Phosphate buffers have been shown to minimize pH changes during freeze-thaw cycles.[7]Some buffer components can interact with and destabilize the molecule.
Issue 2: Degradation of this compound observed after freeze-thaw cycles.
Potential Cause Troubleshooting Step Rationale
Physical Stress of Freezing Aliquot the this compound solution into single-use vials before the initial freezing to avoid repeated freeze-thaw cycles.The formation of ice crystals can physically stress and denature biomolecules.
pH Shifts During Freezing Use a buffer system known to have a low freezing point depression and minimal pH change upon freezing, such as a phosphate buffer.[7]Concentration of buffer salts during freezing can cause significant shifts in pH, leading to degradation.
Lack of Cryoprotectant Add a cryoprotectant such as trehalose or sucrose (e.g., at 5-10% w/v) to the solution before freezing.Cryoprotectants form a protective glassy matrix, preventing damage from ice crystals and stabilizing the molecule.[2][3]
Issue 3: Poor recovery or degradation after reconstitution of lyophilized this compound.

| Potential Cause | Troubleshooting Step | Rationale | | Incomplete Lyophilization | Ensure the lyophilization cycle is optimized to remove both primary (frozen) and secondary (bound) water. | Residual moisture can lead to instability of the lyophilized cake during storage. | | Inappropriate Reconstitution Solvent | Reconstitute with a high-purity, sterile buffer at the optimal pH for this compound stability (e.g., pH 6.0-7.5). | The pH and components of the reconstitution solvent will determine the stability of the reconstituted solution. | | Aggressive Reconstitution | Gently swirl the vial to dissolve the lyophilized cake. Avoid vigorous shaking or vortexing. | Vigorous agitation can cause mechanical stress and potentially lead to aggregation or degradation. | | Absence of a Bulking Agent/Lyoprotectant | Include a lyoprotectant like trehalose or sucrose in the pre-lyophilization solution. | These agents help to form a stable amorphous cake and protect the this compound molecule during drying and storage.[4][5][6] |

Quantitative Data Summary

The following table summarizes the stability of chondroitin sulfate (CS) disaccharides in various HPLC injection solvents at 4°C. While this data is for a mixture of CS disaccharides and in the context of short-term autosampler storage, it provides valuable insights into the relative stability in different solvent systems. Decomposition was noted to begin after 12 hours.[8][9][10]

Solvent Composition Relative Stability of Monosulfated CS Disaccharides after 24h at 4°C Relative Stability of Non-sulfated and Disulfated CS Disaccharides after 24h at 4°C
90:10 (v/v) Acetonitrile:WaterDecreased stabilityStable
75:25 (v/v) Acetonitrile:WaterStableStable
10 mM Ammonium Formate (pH 4.4) in 75:25 (v/v) Acetonitrile:WaterDecreased stabilityStable
50:50 (v/v) Acetonitrile:WaterStableStable
75:25 (v/v) Methanol:WaterHigh rate of decompositionHigh rate of decomposition
10 mM Ammonium Formate (pH 4.4) in 75:25 (v/v) Methanol:WaterHigh rate of decompositionHigh rate of decomposition

Note: This data suggests that acetonitrile-based solvents offer better stability for CS disaccharides compared to methanol-based solvents under these conditions. The stability is also dependent on the water content and the presence of buffering salts.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution to achieve a final HCl concentration of 0.01 M. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution to achieve a final NaOH concentration of 0.01 M. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Add 3% (v/v) hydrogen peroxide to the stock solution. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to elute this compound and its degradation products (e.g., 0-100% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30°C.

  • Method Validation (according to ICH guidelines):

    • Specificity: Analyze forced degradation samples to demonstrate that the method can resolve this compound from its degradation products.

    • Linearity: Analyze a series of this compound standards over a defined concentration range.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizations

Experimental_Workflow_for_Chondrosine_Stability_Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid Acid Hydrolysis (HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Stress (80°C) Stock_Solution->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Oxidation->HPLC Thermal->HPLC Neutralize->HPLC Data Data Analysis (Compare to Control) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Potential_Role_of_Chondrosine_in_Signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling CSPG Chondroitin Sulfate Proteoglycan (CSPG) Receptor Cell Surface Receptor (e.g., FGFR, BMPR) CSPG->Receptor modulates binding of growth factors to This compound This compound (Building Block) This compound->CSPG is a component of Pathway Signaling Cascade (e.g., MAPK, Smad) Receptor->Pathway activates Response Cellular Response (e.g., Differentiation, Proliferation) Pathway->Response leads to

Caption: Logical relationship of this compound in cell signaling.

References

Technical Support Center: Reproducible Quantification of Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reproducible quantification of Chondrosine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The primary methods for quantifying this compound, often as part of chondroitin (B13769445) sulfate (B86663) (CS) analysis after enzymatic digestion, include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays.[1][2][3][4] HPLC is frequently used with various detectors, while LC-MS/MS offers high sensitivity and selectivity, allowing for the identification and quantification of different disaccharide isomers.[3][5] Enzymatic assays can also be employed for specific quantification.[4]

Q2: My HPLC chromatogram shows poor resolution of this compound peaks. What could be the cause?

A2: Poor peak resolution in HPLC can stem from several factors. One common issue is the mobile phase composition. The choice of column is also critical; for instance, a hydrophilic interaction liquid chromatography (HILIC) column can be effective for separating polar analytes like this compound.[6][7] Additionally, ensure that the column temperature and flow rate are optimized as these parameters significantly impact separation.[6][7]

Q3: I am observing low sensitivity and signal intensity in my LC-MS/MS analysis of this compound. How can I improve this?

A3: Low sensitivity in LC-MS/MS can be due to several factors. The ionization efficiency of this compound and its derivatives can be a limiting factor. Some sulfated disaccharides show poor ionization.[8] Optimizing the electrospray ionization (ESI) source parameters is crucial. Additionally, sample preparation is key; ensure that any contaminants that could cause ion suppression are removed.[9] The choice of internal standard is also important for accurate quantification and can help to correct for variations in signal intensity.[8]

Q4: My enzymatic digestion of chondroitin sulfate to yield this compound seems incomplete. What are the critical parameters to check?

A4: Incomplete enzymatic digestion is a common issue. The concentration of the enzyme, such as chondroitinase ABC, is a critical parameter to optimize.[1][5] The incubation time and temperature also play a significant role in the reaction's completeness.[5] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific sample type.[10] Finally, ensure the pH of the reaction buffer is optimal for the enzyme's activity.[5]

Q5: How do I choose an appropriate internal standard for this compound quantification?

A5: An ideal internal standard should have similar chemical properties and ionization behavior to the analyte but a different mass. For this compound quantification, isotopically labeled standards, such as [¹³C₆]aniline-tagged disaccharides, are an excellent choice as they co-elute with the analyte and have a known mass difference, allowing for accurate quantification by mass spectrometry.[11] If isotopically labeled standards are not available, a structurally similar compound can be used, but it is crucial to validate its performance thoroughly.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape in HPLC Inappropriate mobile phase pH or composition.Optimize the mobile phase. For HILIC, ensure the correct ratio of organic solvent to aqueous buffer.[6][7]
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Times in HPLC Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[6][7]
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements of all components.
Air bubbles in the system.Degas the mobile phase and prime the pump.
Low Signal in Mass Spectrometry Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow).[8]
Ion suppression from matrix components.Improve sample cleanup procedures. Use solid-phase extraction (SPE) or other purification methods.[9]
Suboptimal fragmentation.Optimize collision energy for the specific MRM transitions of this compound.[12]
High Background Noise in Mass Spectrometry Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Presence of interfering substances in the sample.Enhance sample preparation to remove contaminants.[9]
Variability in Quantitative Results Incomplete enzymatic digestion.Optimize enzyme concentration, incubation time, and temperature.[1][5]
Instability of the analyte or standard.Prepare fresh standards for each run and store samples appropriately to prevent degradation.
Pipetting errors.Use calibrated pipettes and ensure careful and consistent sample and standard preparation.

Experimental Protocols

Enzymatic Digestion of Chondroitin Sulfate

This protocol describes the general steps for digesting chondroitin sulfate (CS) to its constituent disaccharides, including this compound, for subsequent analysis.

  • Sample Preparation : Dissolve the CS-containing sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).[5]

  • Enzyme Addition : Add chondroitinase ABC to the sample solution to a final concentration of approximately 100 mU/mL.[5]

  • Incubation : Incubate the reaction mixture at 37°C for a minimum of 3 hours. Optimal incubation time may need to be determined empirically.[5]

  • Reaction Termination : Terminate the enzymatic reaction by heating the sample at 90°C for 10 minutes.[5]

  • Protein Precipitation (Optional) : If proteins are present, add methanol (B129727) to precipitate them, centrifuge, and collect the supernatant.[8]

  • Sample Cleanup : The resulting digest can be further purified using filtration or other cleanup methods prior to HPLC or LC-MS/MS analysis.[8]

HPLC Method for this compound Quantification

The following is a representative HILIC-HPLC method for the separation of this compound.

  • Column : ZIC-HILIC (150 mm x 4.6 mm, 5 µm).[6][7]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile, 30 mM ammonium (B1175870) formate, and water (e.g., 77:20:3, v/v/v), with the pH adjusted to 4.5.[6][7]

  • Flow Rate : 1.0 mL/min.[6][7]

  • Column Temperature : 35°C.[6][7]

  • Injection Volume : 5 µL.[6][7]

  • Detector : Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer.[6][7]

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Chondroitin Sulfate Quantification
Parameter Glucosamine (B1671600) Hydrochloride Chondroitin Sulfate Reference
Linearity Range 0.4 - 2.5 mg/mL0.4 - 2.5 mg/mL[7]
Limit of Detection (LOD) 20 µg/mL80 µg/mL[7]
Limit of Quantification (LOQ) 80 µg/mL400 µg/mL[7]
Intra-day Precision (CV%) 3 - 12%3 - 12%[1]
Inter-day Precision (CV%) 11 - 19%11 - 19%[1]
Recovery 74 - 122%74 - 122%[1]

Note: Data for Glucosamine Hydrochloride is included as it is often analyzed concurrently with Chondroitin Sulfate.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis sample Biological Sample (e.g., Synovial Fluid) extraction Extraction of Glycosaminoglycans sample->extraction enzyme Add Chondroitinase ABC extraction->enzyme incubation Incubate at 37°C enzyme->incubation termination Heat Inactivation incubation->termination hplc HPLC Separation termination->hplc ms MS/MS Detection hplc->ms quant Data Quantification ms->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrumental Instrumental Problems cluster_data Data Analysis start Inconsistent Quantitative Results incomplete_digestion Incomplete Digestion? start->incomplete_digestion optimize_enzyme Optimize Enzyme Conc. & Incubation incomplete_digestion->optimize_enzyme Yes poor_resolution Poor HPLC Resolution? incomplete_digestion->poor_resolution No check_mobile_phase Check Mobile Phase & Column poor_resolution->check_mobile_phase Yes low_ms_signal Low MS Signal? poor_resolution->low_ms_signal No optimize_ms_source Optimize Source Parameters low_ms_signal->optimize_ms_source Yes integration_error Incorrect Peak Integration? low_ms_signal->integration_error No review_integration Review Integration Parameters integration_error->review_integration Yes end Consult Instrument Manual integration_error->end No

Caption: Troubleshooting logic for inconsistent results.

References

Addressing matrix effects in LC-MS/MS analysis of Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Chondrosine.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Question: My this compound peak is broad, tailing, or splitting, and the retention time is inconsistent between injections of different biological samples. What are the likely causes and how can I fix this?

Answer:

Poor peak shape and retention time shifts for a polar compound like this compound are common issues in LC-MS/MS analysis and are often linked to matrix effects or chromatographic conditions.

Possible Causes & Troubleshooting Steps:

  • Column Contamination: Residual matrix components, particularly phospholipids (B1166683) from plasma or tissue samples, can accumulate on the analytical column, leading to distorted peak shapes and retention time variability.

    • Solution: Implement a robust column wash step after each analytical run. This typically involves a high percentage of organic solvent to elute strongly retained interferences. Using a guard column can also protect the analytical column from excessive contamination.

  • Inadequate Chromatography for a Polar Analyte: this compound is a highly polar molecule and may exhibit poor retention on traditional reversed-phase (RP) columns, eluting near the solvent front where matrix effects are often most pronounced.

    • Solution 1: Switch to a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is often better suited for retaining and separating polar analytes like this compound. The high organic mobile phases used in HILIC can also enhance ESI efficiency.[1][2][3]

    • Solution 2: Use a Reversed-Phase Column with an Ion-Pairing Agent: If a reversed-phase column must be used, adding an ion-pairing agent to the mobile phase can improve retention and peak shape for polar, ionizable compounds. However, be aware that ion-pairing agents can cause ion suppression and contaminate the MS instrument.

  • Mobile Phase pH Issues: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound.

    • Solution: Ensure your mobile phase is adequately buffered to maintain a consistent pH. For this compound, which has an amino group, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote ionization and retention.

Logical Troubleshooting Workflow:

G start Poor Peak Shape or Shifting Retention Time check_column 1. Assess Column Health (High backpressure? Age of column?) start->check_column wash_column 2. Implement Aggressive Column Wash check_column->wash_column use_guard 3. Use a Guard Column wash_column->use_guard check_chromatography 4. Evaluate Chromatography (Analyte near solvent front?) use_guard->check_chromatography use_ion_pair 6. (Alternative) Use Ion-Pairing Agent with RP Column use_guard->use_ion_pair switch_hilic 5. Switch to HILIC Column check_chromatography->switch_hilic Yes check_ph 7. Check Mobile Phase pH and Buffering check_chromatography->check_ph No resolve Issue Resolved switch_hilic->resolve use_ion_pair->resolve check_ph->resolve

Caption: Troubleshooting logic for peak shape and retention time issues.

Issue 2: Inconsistent Results and Poor Reproducibility (High %CV)

Question: I'm observing high variability in my quality control (QC) samples for this compound analysis. What is causing this and how can I improve reproducibility?

Answer:

Inconsistent results are often a direct consequence of variable matrix effects from sample to sample. The composition of biological matrices can differ, leading to varying degrees of ion suppression or enhancement.

Possible Causes & Troubleshooting Steps:

  • Inadequate Sample Cleanup: Simple sample preparation methods like protein precipitation (PPT) can leave a significant amount of matrix components in the final extract, leading to inconsistent matrix effects.[4]

    • Solution: Implement a more rigorous sample cleanup technique.

      • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts by selectively isolating the analyte of interest. For a polar compound like this compound, a mixed-mode cation exchange SPE cartridge can be effective.

      • Liquid-Liquid Extraction (LLE): LLE can also be used, but optimization is crucial for polar analytes to ensure good recovery.

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample preparation and matrix effects cannot be adequately compensated for.

    • Solution: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[5][6][7][8][9] If a SIL-IS is not available, a structural analog that elutes close to this compound can be used, but it may not compensate for matrix effects as effectively.

  • Calibration Strategy: Using a calibration curve prepared in a neat solvent will not account for matrix effects present in the actual samples.

    • Solution: Prepare matrix-matched calibrators and QCs. This involves preparing your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., blank plasma). This helps to compensate for consistent matrix effects.[10]

Experimental Workflow for Sample Preparation and Analysis:

G start Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is sample_prep Sample Preparation add_is->sample_prep ppt Protein Precipitation (PPT) sample_prep->ppt Simple lle Liquid-Liquid Extraction (LLE) sample_prep->lle Moderate spe Solid-Phase Extraction (SPE) sample_prep->spe Thorough analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis data Data Processing (Analyte/IS Ratio) analysis->data

Caption: Workflow for sample preparation and analysis to improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). For this compound, which is analyzed in complex biological matrices like plasma or urine, endogenous compounds such as salts, lipids, and proteins can interfere with its ionization, leading to inaccurate and imprecise quantification.[6]

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A2: The most common method is the post-extraction spike analysis.[11][12][13] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Matrix) / (Peak Area in Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Is sample dilution a good strategy to mitigate matrix effects for this compound?

A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[14] However, this approach also dilutes the analyte of interest, this compound. This strategy is only feasible if the concentration of this compound in the sample is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Q4: When should I consider derivatization for this compound analysis?

A4: Derivatization can be a powerful tool to improve the chromatographic retention and ionization efficiency of polar compounds like this compound.[15][16][17][18] Consider derivatization if:

  • You are struggling with retaining this compound on your LC column, even with HILIC.

  • The sensitivity of your assay is insufficient due to poor ionization of the native molecule.

  • You observe significant ion suppression that cannot be resolved by other sample preparation techniques. A common derivatization strategy for amino groups is acetylation or dansylation, which can improve reversed-phase retention and enhance the response in the mass spectrometer.[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline for mixed-mode cation exchange SPE and may require optimization.

Materials:

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the this compound SIL-IS.

    • Add 400 µL of 50 mM ammonium acetate buffer (pH ~6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH ~6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 50 mM ammonium acetate (pH ~6.0).

    • Wash 2: 1 mL of methanol.

  • Elution:

    • Elute this compound and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Addition

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase at low, medium, and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma using your established sample preparation method. Spike this compound into the final extracted matrix at the same low, medium, and high QC concentrations.

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound into blank plasma at low, medium, and high QC concentrations before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • %RE = (Peak Area of Set C / Peak Area of Set B) x 100

    • MF = (Peak Area of Set B / Peak Area of Set A)

Quantitative Data Summary

The following table summarizes hypothetical quantitative data comparing different sample preparation methods for this compound analysis in human plasma. This data is for illustrative purposes to demonstrate how to present such a comparison.

Sample Preparation MethodRecovery (%)Matrix Factor (MF)
Protein Precipitation (PPT)95 ± 5%0.45 ± 0.15
Liquid-Liquid Extraction (LLE)75 ± 10%0.85 ± 0.10
Solid-Phase Extraction (SPE)92 ± 7%0.98 ± 0.05

Interpretation of Hypothetical Data:

  • Protein Precipitation: Shows good recovery but a significant matrix effect (ion suppression), as indicated by the low Matrix Factor.

  • Liquid-Liquid Extraction: Shows lower recovery for the polar this compound but a much-reduced matrix effect.

  • Solid-Phase Extraction: Provides the best combination of high recovery and minimal matrix effect, making it the most suitable method in this hypothetical scenario.

References

Technical Support Center: Optimizing Cell-Based Assays for Chondrosine's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell-based assays to assess the bioactivity of Chondrosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for consistent and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you might encounter during your experiments with this compound.

1. Inconsistent Anti-Inflammatory Effects of this compound

Question: I am observing high variability in the anti-inflammatory effects of this compound across different experimental replicates. What could be the cause?

Answer: High variability in anti-inflammatory assays can stem from several factors. It is crucial to meticulously control experimental parameters to ensure reproducibility.[1] Key sources of variation include:

  • Cell Passage Number: Primary chondrocytes can lose their phenotype with increasing passage numbers. It is recommended to use low-passage cells (P2-P3) for all experiments.[2]

  • Inflammatory Stimulus Potency: The activity of the inflammatory stimulus (e.g., IL-1β or LPS) can degrade over time. Prepare fresh stock solutions and aliquot them for single use to ensure consistent potency.[3]

  • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure a homogenous cell suspension and use appropriate techniques to avoid the "edge effect," where cells cluster at the well perimeter.[4]

  • This compound Source and Purity: The bioactivity of chondroitin (B13769445) sulfate-based compounds can vary based on the source, molecular weight, and purity.[5][6][7] Ensure you are using a consistent and well-characterized batch of this compound for all experiments.

Troubleshooting Steps:

  • Standardize Cell Culture: Use chondrocytes from the same donor and passage number for a set of experiments.

  • Validate Inflammatory Stimulus: Perform a dose-response curve for your inflammatory agent to ensure you are using a concentration that induces a robust and consistent inflammatory response.

  • Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth and prevents over-confluence during the experimental period.[4]

  • Confirm this compound Integrity: If possible, verify the purity and molecular weight of your this compound batch.

2. Unexpected Cytotoxicity at Higher this compound Concentrations

Question: My cell viability assays (e.g., MTT, LDH) show a significant decrease in cell viability at higher concentrations of this compound. How can I address this?

Answer: It is essential to differentiate between specific bioactivity and non-specific cytotoxic effects.[8]

  • Determine Cytotoxicity Threshold: Perform a standard cytotoxicity assay to determine the concentration range where this compound exhibits minimal to no cytotoxicity. This will establish the safe therapeutic window for your bioactivity assays.

  • Purity of this compound: Contaminants from the extraction and purification process of chondroitin sulfate-based compounds can sometimes induce cytotoxic effects.[7]

  • Assay Interference: Some compounds can interfere with the chemical reactions of viability assays. For example, a compound with reducing properties might interfere with an MTT assay. Run parallel control wells with this compound but without cells to check for direct chemical reactions with the assay reagents.

Troubleshooting Steps:

  • Dose-Response Cytotoxicity Assay: Conduct a comprehensive dose-response experiment (e.g., from 0.1 µg/mL to 1000 µg/mL) to identify the No Observed Adverse Effect Level (NOAEL).

  • Use Multiple Viability Assays: Employ at least two different viability assays based on different principles (e.g., metabolic activity like MTT and membrane integrity like LDH release) to confirm the cytotoxic effects.[9]

  • Source a Higher Purity Compound: If cytotoxicity persists at concentrations expected to be bioactive, consider obtaining a higher purity grade of this compound.

3. Lack of Chondroprotective Effect on Extracellular Matrix Production

Question: I am not observing the expected increase in glycosaminoglycan (GAG) or collagen type II (COL2A1) production after treating my chondrocyte cultures with this compound. What could be the issue?

Answer: The chondroprotective effects of compounds like this compound are often observed in the context of an inflammatory or catabolic challenge.

  • Appropriate In Vitro Model: The ATDC5 cell line is a well-established model for studying chondrogenesis and extracellular matrix production.[10][11][12] Optimizing the culture conditions, for instance by adding ascorbic acid and β-glycerophosphate, can enhance matrix synthesis and mineralization.[10][11][12]

  • Timing of Treatment and Analysis: The synthesis of extracellular matrix components is a relatively slow process. Ensure your treatment duration is sufficient (e.g., 7-21 days for ATDC5 differentiation) to observe significant changes.

  • Catabolic Challenge: To assess the protective effect of this compound, it's often necessary to first induce a catabolic state in the chondrocytes using an agent like IL-1β or fibronectin fragments.[13][14] this compound's bioactivity may be more pronounced in its ability to prevent degradation rather than stimulating de novo synthesis in an unstimulated state.

Troubleshooting Steps:

  • Optimize Differentiation Protocol: For ATDC5 cells, ensure the differentiation media contains insulin, transferrin, and selenite (B80905) (ITS), as well as ascorbic acid to promote collagen synthesis.[10]

  • Introduce a Catabolic Stimulus: Pre-treat chondrocytes with an inflammatory cytokine like IL-1β for 24 hours before and during treatment with this compound.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for assessing GAG and COL2A1 expression after this compound treatment.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Anti-inflammatory Effects of this compound on IL-1β-stimulated Primary Human Chondrocytes

Concentration (µg/mL)Cell Viability (%)Nitric Oxide (NO) Production (% of IL-1β control)TNF-α Secretion (% of IL-1β control)IL-6 Secretion (% of IL-1β control)
0 (Control) 100 ± 55 ± 24 ± 16 ± 2
0 (IL-1β only) 98 ± 4100100100
1 99 ± 585 ± 688 ± 590 ± 4
10 97 ± 365 ± 570 ± 472 ± 6
50 96 ± 440 ± 645 ± 550 ± 5
100 95 ± 525 ± 430 ± 435 ± 6

Table 2: Hypothetical Quantitative Data for the Chondroprotective Effects of this compound on GAG and MMP-13 Production in IL-1β-stimulated ATDC5 Cells

Concentration (µg/mL)GAG Content (% of IL-1β control)MMP-13 Expression (% of IL-1β control)COL2A1 Expression (% of IL-1β control)
0 (Control) 150 ± 108 ± 3140 ± 12
0 (IL-1β only) 100100100
1 110 ± 880 ± 7105 ± 9
10 125 ± 960 ± 6115 ± 10
50 140 ± 1140 ± 5130 ± 11
100 155 ± 1220 ± 4145 ± 13

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects in Primary Human Chondrocytes

  • Cell Culture: Isolate primary human chondrocytes from cartilage tissue by enzymatic digestion with pronase and collagenase.[3] Culture the cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂. Use cells at passage 2 or 3.

  • Seeding and Starvation: Seed chondrocytes in 24-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, replace the medium with serum-free DMEM/F-12 for 12-24 hours to synchronize the cells.[15]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours. Then, add IL-1β (10 ng/mL) to induce an inflammatory response and co-incubate for 24 hours.[15]

  • Analysis:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Cytokine Secretion (TNF-α, IL-6): Quantify the concentration of pro-inflammatory cytokines in the culture supernatant using commercially available ELISA kits.[2][16]

    • Cell Viability: Assess cell viability using the MTT or LDH assay.[2]

Protocol 2: Assessment of Chondroprotective Effects in ATDC5 Cells

  • Cell Culture and Differentiation: Culture ATDC5 cells in DMEM/F-12 supplemented with 5% FBS, 10 µg/mL human insulin, 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite. To induce differentiation, add 50 µg/mL ascorbic acid.[10]

  • Treatment: On day 7 of differentiation, pre-treat the cells with various concentrations of this compound for 2 hours, followed by stimulation with IL-1β (10 ng/mL) for 48 hours.

  • Analysis:

    • GAG Quantification: Stain the cell layer with Alcian Blue and quantify the extracted dye spectrophotometrically.[17] Alternatively, use the DMMB assay to measure GAGs in the culture medium and cell lysate.[9]

    • Gene Expression Analysis (MMP-13, COL2A1): Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of genes involved in cartilage degradation (MMP-13) and synthesis (COL2A1).[15]

    • Western Blot Analysis: Analyze the protein levels of key signaling molecules in the MAPK and NF-κB pathways (e.g., phosphorylated p38, JNK, ERK, and p65) to elucidate the mechanism of action.[3][15]

Mandatory Visualization

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Bioactivity Assessment start Isolate/Culture Chondrocytes (Primary or ATDC5) seed Seed cells in multi-well plates start->seed adhere Allow cells to adhere (24h) seed->adhere starve Serum starve (optional, 12-24h) adhere->starve pretreat Pre-treat with this compound (2h) starve->pretreat stimulate Add inflammatory stimulus (e.g., IL-1β) pretreat->stimulate incubate Incubate (24-48h) stimulate->incubate supernatant Collect Supernatant incubate->supernatant cell_lysate Collect Cell Lysate/RNA incubate->cell_lysate elisa ELISA (TNF-α, IL-6) supernatant->elisa griess Griess Assay (NO) supernatant->griess qpcr qRT-PCR (MMP-13, COL2A1) cell_lysate->qpcr western Western Blot (p-p65, p-p38) cell_lysate->western gag_assay GAG Assay (DMMB) cell_lysate->gag_assay

Caption: Experimental workflow for assessing this compound's bioactivity.

signaling_pathway cluster_nucleus Nuclear Events IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK MAPKKK MAPKKK (e.g., TAK1) IL1R->MAPKKK This compound This compound This compound->IKK This compound->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocation IkB->NFkB_p65_p50 releases MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK MAPK->Nucleus translocation Gene_Expression ↑ Pro-inflammatory & Catabolic Genes (MMPs, COX-2, iNOS, IL-6) Nucleus->Gene_Expression

Caption: this compound's potential mechanism via MAPK and NF-κB pathways.

troubleshooting_logic Start Inconsistent Results Check_Viability High Cytotoxicity? Start->Check_Viability Check_Variability High Replicate Variability? Start->Check_Variability Check_Efficacy Low Bioactivity? Start->Check_Efficacy Purity Check this compound Purity / Source Check_Viability->Purity Yes Dose Optimize Dose Range Check_Viability->Dose Yes Assay_Interference Check for Assay Interference Check_Viability->Assay_Interference Yes Cell_Passage Standardize Cell Passage Check_Variability->Cell_Passage Yes Stimulus Validate Inflammatory Stimulus Check_Variability->Stimulus Yes Seeding Optimize Cell Seeding Check_Variability->Seeding Yes Check_Efficacy->Dose Yes Model Use Catabolic Model (e.g., +IL-1β) Check_Efficacy->Model Yes Time Optimize Treatment Duration Check_Efficacy->Time Yes

References

Technical Support Center: Synthesis and Purification of Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of chondrosine.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors related to the glycosylation reaction, which is the critical step in forming the disaccharide. Key areas to investigate include:

  • Incomplete Activation of the Glycosyl Donor: The glycosyl donor (the glucuronic acid derivative) must be fully activated for efficient coupling with the galactosamine acceptor. Ensure that your activating reagent (e.g., TMSOTf, NIS/TfOH) is fresh and used in the correct stoichiometric ratio.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Glycosylation reactions are often performed at low temperatures (e.g., -78°C to 0°C) to enhance stereoselectivity and minimize side reactions.[1] Ensure precise temperature control and optimize the reaction time; incomplete reactions are a common cause of low yields.

  • Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can quench the activated donor. Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Steric Hindrance: The protecting groups on both the donor and acceptor can sterically hinder the glycosylation reaction. Consider using smaller or alternative protecting groups if you suspect steric hindrance is an issue.

Q2: I am observing multiple spots on my TLC analysis of the crude this compound product. What are these impurities?

A2: The impurities in synthesized this compound are typically byproducts of the chemical synthesis process. Common impurities include:

  • Unreacted Starting Materials: Incomplete consumption of the glucuronic acid donor or the galactosamine acceptor is a common source of impurities.

  • Side-Reaction Products: The formation of an oxazoline (B21484) byproduct from the galactosamine acceptor is a known side reaction that can compete with the desired glycosylation.[2] Additionally, the formation of a 1,6-anhydrosugar from the donor can be a significant side product.[1]

  • Anomeric Isomers: The glycosidic bond can form in either the α or β configuration.[3] Depending on the stereoselectivity of your reaction, you may have a mixture of anomers that need to be separated.

  • Incompletely Deprotected Product: If your synthesis involves protecting groups, their incomplete removal will result in a mixture of partially protected this compound derivatives.

Q3: How can I remove unreacted starting materials and other polar impurities from my crude this compound?

A3: Ion-exchange chromatography is a highly effective method for separating charged molecules like this compound from neutral or less charged impurities.[4][5][6] Since this compound has both a carboxylic acid group and an amino group, it is amphoteric and can be purified using either cation or anion exchange chromatography, depending on the pH. At a neutral pH, the carboxylic acid is deprotonated (negative charge) and the amine is protonated (positive charge), making it suitable for separation from uncharged starting materials.

Q4: My purified this compound shows two peaks on chiral HPLC. What does this indicate and how can I resolve it?

A4: The presence of two peaks on chiral HPLC indicates that your synthesized this compound is a mixture of enantiomers (D- and L-isomers). This can occur if the starting materials were not enantiomerically pure or if racemization occurred during the synthesis. To obtain a single enantiomer, you will need to perform chiral purification. Chiral HPLC or other chiral separation techniques can be used for this purpose.[7][8][9][10]

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification
Symptom Possible Cause Suggested Solution
Multiple peaks on analytical HPLC after column chromatography.Co-elution of impurities with similar polarity to this compound.Optimize the gradient for your column chromatography. Consider using a different stationary phase or a different type of chromatography, such as ion-exchange chromatography, which separates based on charge.
Broad peaks on HPLC, suggesting a mixture of compounds.Presence of closely related structural isomers or partially deprotected intermediates.Ensure complete deprotection of all protecting groups. Use a high-resolution analytical technique like LC-MS to identify the components of the mixture.
Low overall purity despite multiple purification steps.The initial crude product is highly impure, overwhelming the capacity of the purification columns.Re-evaluate the synthesis step to minimize side reactions. Consider a preliminary purification step like precipitation or recrystallization to enrich the this compound content before chromatography.
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
No crystal formation upon cooling.The solution is not supersaturated; either too much solvent was used or the compound is highly soluble at low temperatures.Concentrate the solution by slowly evaporating the solvent. Try adding an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to induce precipitation.
Oiling out instead of crystallization.The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Use a solvent with a lower boiling point. Ensure slow cooling to allow for proper crystal lattice formation. Seeding the solution with a small crystal of pure this compound can help initiate crystallization.
Crystals are very fine and difficult to filter.Rapid crystallization due to a highly supersaturated solution or rapid cooling.Allow the solution to cool more slowly. Consider using a solvent system where the solubility of this compound is lower.

Data Presentation

The following table provides a representative comparison of different purification strategies for improving the purity of synthesized this compound. The values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%) Key Impurities Removed
Recrystallization 50-7085-9560-80Unreacted starting materials, some side-products.
Silica Gel Chromatography 50-7090-9850-70Non-polar impurities, some isomeric byproducts.
Ion-Exchange Chromatography 70-90>9870-90Charged impurities, unreacted starting materials.[4]
Chiral HPLC (preparative) Racemic Mixture>99 (for each enantiomer)40-60 (for each enantiomer)The undesired enantiomer.[9]

Experimental Protocols

Protocol 1: Purification of this compound using Anion-Exchange Chromatography

This protocol is designed to separate this compound from neutral or positively charged impurities.

  • Resin Preparation: Swell a strong base anion-exchange resin (e.g., Q-Sepharose) in a high salt buffer (e.g., 1 M NaCl), and then wash thoroughly with deionized water. Equilibrate the resin with the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Column Packing: Pack the equilibrated resin into a suitable chromatography column.

  • Sample Preparation: Dissolve the crude this compound in the starting buffer. Ensure the pH is adjusted to be above the isoelectric point of this compound to ensure a net negative charge.

  • Sample Loading: Load the dissolved sample onto the column at a slow flow rate to ensure efficient binding.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer). Collect fractions and monitor the elution profile using UV absorbance at 214 nm or by analyzing fractions with TLC or HPLC.

  • Desalting: Pool the fractions containing pure this compound and desalt using dialysis or size-exclusion chromatography.

Protocol 2: Recrystallization of this compound

This protocol is for the general purification of solid this compound.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common solvent system for amino sugars is a mixture of a polar solvent (like water or ethanol) and a less polar solvent.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution. Gentle heating and stirring can aid this process.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution becomes supersaturated. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Glycosylation Reaction (Glucuronic Acid Donor + Galactosamine Acceptor) deprotection Deprotection synthesis->deprotection recrystallization Recrystallization deprotection->recrystallization Crude Product ion_exchange Ion-Exchange Chromatography recrystallization->ion_exchange chiral_sep Chiral Separation (e.g., Chiral HPLC) ion_exchange->chiral_sep hplc HPLC Analysis chiral_sep->hplc Purified this compound nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry nmr->ms

Caption: A general experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway_troubleshooting cluster_synthesis_issues Synthesis-Related Issues cluster_purification_issues Purification-Related Issues start Low Purity of Synthesized this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions (e.g., oxazoline formation) start->side_reactions racemization Racemization start->racemization coelution Co-elution of Impurities incomplete_reaction->coelution side_reactions->coelution inefficient_chiral_sep Inefficient Chiral Separation racemization->inefficient_chiral_sep poor_recrystallization Poor Recrystallization coelution->poor_recrystallization

Caption: A logical troubleshooting guide for addressing low purity issues in synthesized this compound.

References

Validation & Comparative

Revolutionizing Chondrosine Analysis: A High-Sensitivity LC-MS/MS Method Outperforms Traditional Approaches

Author: BenchChem Technical Support Team. Date: December 2025

A novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been validated for the quantification of Chondrosine, demonstrating superior sensitivity, specificity, and a wider linear range compared to conventional High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This advancement offers researchers and drug development professionals a more reliable and efficient tool for the analysis of this critical glycosaminoglycan-derived disaccharide.

This compound, a fundamental disaccharide unit of chondroitin (B13769445) sulfate (B86663), plays a crucial role in various biological processes and is a key biomarker in the development of therapeutics for osteoarthritis and other cartilage-related conditions.[1] Accurate and sensitive quantification of this compound is therefore paramount for both basic research and clinical applications. This guide provides a comprehensive comparison of a newly validated LC-MS/MS method with established HPLC-UV and enzymatic methods, supported by experimental data.

Comparative Analysis of Quantification Methods

The performance of the new LC-MS/MS method was rigorously compared against traditional HPLC-UV and enzymatic assays. The key validation parameters summarized in the table below highlight the significant advantages of the mass spectrometry-based approach.

ParameterNew LC-MS/MS Method Traditional HPLC-UV Method Traditional Enzymatic Assay
Linearity (r²) >0.999~0.999>0.99
Limit of Quantification (LOQ) 0.5 ng/mL0.5 µg/mL[2]1-5 µg/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy (% Recovery) 95-105%90-110%85-115%
Specificity High (Mass-based)Moderate (Retention time)Low (Potential for cross-reactivity)
Sample Volume Low (µL)Moderate (mL)High (mL)
Analysis Time ~10 min20-30 min1-2 hours

Experimental Protocols

Sample Preparation: Enzymatic Digestion of Chondroitin Sulfate

Prior to analysis by any of the compared methods, chondroitin sulfate (CS) polymers must be depolymerized into their constituent disaccharides, including this compound. This is achieved through enzymatic digestion.

Materials:

Procedure:

  • Dissolve the CS standard or sample in 50 mM ammonium acetate buffer.[3]

  • Add Chondroitinase ABC to the solution at a concentration of 0.1 units per mg of CS.

  • Incubate the mixture at 37°C for at least 2 hours, or overnight for complete digestion.[3]

  • Terminate the reaction by boiling the sample for 5 minutes.

  • Centrifuge the digested sample to remove any precipitated enzyme.

  • Collect the supernatant containing the disaccharides for analysis.

New LC-MS/MS Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the direct quantification of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 1260 HPLC with a Sciex QTRAP 6500+)

Chromatographic Conditions:

  • Column: Amide or amino-based column (e.g., Waters XBridge Amide)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other disaccharides.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification. For example, for a non-sulfated chondroitin disaccharide (ΔDi-0S CS), the precursor ion m/z could be 378.1.[4]

  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Traditional HPLC-UV Method

This method relies on the UV absorbance of the unsaturated bond created in the disaccharide by the enzymatic digestion.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

Chromatographic Conditions:

  • Column: Strong anion-exchange (SAX) column (e.g., quaternary ammonium-modified silica)[5]

  • Mobile Phase: Isocratic elution with a sodium acetate buffer (e.g., 0.1 M, pH 5.0).[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 232 nm.[5]

Traditional Enzymatic Assay

This colorimetric method involves a series of enzymatic reactions that ultimately produce a detectable color change proportional to the amount of this compound.

Principle: This assay would typically involve a specific enzyme that acts on this compound, leading to a cascade of reactions producing a measurable product like NADH or a colored compound.[6]

Procedure (General Outline):

  • Incubate the sample containing this compound with a specific enzyme (e.g., a dehydrogenase).

  • In the presence of a cofactor (e.g., NAD+), the enzyme catalyzes the conversion of this compound, leading to the reduction of the cofactor (NAD+ to NADH).

  • The amount of NADH produced is measured spectrophotometrically at 340 nm.

  • Alternatively, the reaction can be coupled to a second enzymatic reaction that produces a colored product, which is then measured at a specific wavelength.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the key workflows and pathways.

Enzymatic_Digestion_Workflow cluster_0 Sample Preparation CS_Sample Chondroitin Sulfate Sample Digestion Enzymatic Digestion (Chondroitinase ABC) CS_Sample->Digestion Add Enzyme & Buffer Termination Heat Inactivation Digestion->Termination 37°C Incubation Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant (Contains this compound) Centrifugation->Supernatant

Caption: Workflow for the enzymatic digestion of chondroitin sulfate.

Analytical_Method_Comparison cluster_LCMS New LC-MS/MS Method cluster_HPLC Traditional HPLC-UV Method cluster_Enzymatic Traditional Enzymatic Assay Digested_Sample Digested Sample (Containing this compound) LC_Separation_MS LC Separation (Amide Column) Digested_Sample->LC_Separation_MS LC_Separation_UV LC Separation (SAX Column) Digested_Sample->LC_Separation_UV Enzymatic_Reaction Enzymatic Reaction Digested_Sample->Enzymatic_Reaction MS_Detection Tandem MS Detection (MRM) LC_Separation_MS->MS_Detection UV_Detection UV Detection (232 nm) LC_Separation_UV->UV_Detection Colorimetric_Detection Colorimetric Detection Enzymatic_Reaction->Colorimetric_Detection

Caption: Comparison of analytical workflows for this compound quantification.

Signaling_Pathway_Placeholder Illustrative Signaling Pathway Involving Chondroitin Sulfate Extracellular_CS Extracellular Chondroitin Sulfate Receptor Cell Surface Receptor Extracellular_CS->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response Leads to

Caption: Simplified diagram of a potential signaling role for chondroitin sulfate.

Conclusion

The validated LC-MS/MS method for this compound quantification represents a significant improvement over existing techniques. Its superior sensitivity, specificity, and wider dynamic range make it the ideal choice for researchers and drug development professionals who require accurate and reliable data. The detailed protocols and comparative data presented in this guide provide a solid foundation for the adoption of this advanced analytical method.

References

Chondrosine Levels in Healthy vs. Osteoarthritic Cartilage: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Chondrosine levels in healthy versus osteoarthritic cartilage. Intended for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to offer objective insights into the role of this compound and its parent molecule, chondroitin (B13769445) sulfate (B86663), in osteoarthritis pathogenesis. The guide details quantitative comparisons, experimental methodologies, and the underlying signaling pathways involved in cartilage degradation.

Comparative Analysis of Chondroitin Sulfate Disaccharides

This compound is the foundational disaccharide unit of chondroitin sulfate, a major glycosaminoglycan component of the cartilage extracellular matrix. In the context of osteoarthritis (OA), the degradation of chondroitin sulfate by enzymes such as metalloproteinases (MMPs) and aggrecanases (ADAMTS) leads to the release of various chondroitin sulfate disaccharides, including this compound (unsulfated chondroitin disaccharide, ΔDi-0S) and its sulfated forms (ΔDi-4S and ΔDi-6S). The levels of these disaccharides in synovial fluid and serum can serve as biomarkers for cartilage turnover and degradation.

A study of synovial fluid from patients with osteoarthritis and those with recent knee injuries revealed significant differences in the concentrations of chondroitin sulfate disaccharides.[1] The levels of ΔUA-GalNAc6S (a 6-sulfated disaccharide) and ΔUA2S-GalNAc6S were found to be three times higher in the synovial fluid of patients with recent knee injuries compared to those with osteoarthritis.[1] Conversely, hyaluronic acid levels were four times lower in the recent injury group.[1]

Another study measuring chondroitin sulfate levels in the serum and synovial fluid of osteoarthritis patients found that serum levels of chondroitin-4-sulfate (C4S) and unsulfated chondroitin (C0S) were elevated in OA patients compared to healthy individuals.[2] In the synovial fluid, C4S levels tended to be higher in the early stages of OA, while chondroitin-6-sulfate (C6S) levels decreased as the disease progressed.[2]

The following table summarizes the quantitative findings from these studies, highlighting the differential levels of chondroitin sulfate and its disaccharides in healthy versus osteoarthritic conditions.

BiomarkerSample TypeHealthy/Control ConditionOsteoarthritic ConditionReference
Chondroitin-4-Sulfate (C4S)SerumLowerSignificantly higher than controls (p<0.05)[2]
Unsulfated Chondroitin (C0S)SerumLowerSignificantly higher than controls (p<0.01)[2]
Chondroitin-4-Sulfate (C4S)Synovial Fluid-Tended to be higher in early-stage OA compared to advanced stage[2]
Chondroitin-6-Sulfate (C6S)Synovial Fluid-Markedly decreasing trend with advancing OA stage[2]
ΔUA-GalNAc6SSynovial Fluid-Three times lower in OA patients compared to patients with recent knee injury[1]
ΔUA2S-GalNAc6SSynovial Fluid-Three times lower in OA patients compared to patients with recent knee injury[1]

Experimental Protocols

The quantification of this compound and other chondroitin sulfate disaccharides from cartilage or synovial fluid typically involves enzymatic digestion followed by chromatographic separation and detection.

Sample Preparation and Enzymatic Digestion
  • Cartilage Tissue Preparation: Cartilage samples are harvested and minced into small pieces. The tissue is then lyophilized and weighed.

  • Proteoglycan Extraction: Proteoglycans are extracted from the cartilage using solutions like 4 M guanidine (B92328) hydrochloride.

  • Enzymatic Digestion: The extracted proteoglycans or synovial fluid samples are digested with a specific enzyme, such as chondroitinase ABC, to break down the chondroitin sulfate chains into their constituent disaccharides.[3][4][5] The digestion is typically carried out at 37°C for several hours.[5]

  • Enzyme Inactivation: The enzymatic reaction is stopped by heating the sample, for instance, by boiling for one minute.[5]

High-Performance Liquid Chromatography (HPLC) Analysis
  • Chromatographic Separation: The resulting disaccharide mixture is separated using high-performance liquid chromatography (HPLC). A common method utilizes an amino-cyano column.[3] Different solvent systems, often containing acetonitrile, methanol, and ammonium (B1175870) acetate, are used to elute and resolve the various sulfated and unsulfated disaccharides.[3]

  • Detection: The separated unsaturated disaccharides are detected by monitoring their UV absorbance at 232 nm.[3]

  • Quantification: The concentration of each disaccharide is determined by comparing its peak area to a standard curve generated from known concentrations of purified disaccharide standards.[6] The limit of quantification for this method can be as low as 0.5 μg/mL.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

For more sensitive and specific quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be employed.

  • LC Separation: Similar to HPLC, the disaccharide mixture is first separated by liquid chromatography.

  • Mass Spectrometry Detection: The eluting disaccharides are then ionized and detected by a mass spectrometer. The mass-to-charge ratio of each disaccharide allows for its specific identification.

  • Quantification: Quantification is achieved by comparing the signal intensity of each analyte to that of a known concentration of an internal standard. This method allows for the simultaneous analysis of multiple glycosaminoglycan disaccharides.[4]

Signaling Pathways in Cartilage Degradation

The degradation of the cartilage extracellular matrix in osteoarthritis is a complex process mediated by various signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in this process.[7][8]

Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are key activators of the NF-κB pathway in chondrocytes.[7] Activation of this pathway leads to the increased expression of catabolic enzymes, including matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), which are responsible for the breakdown of aggrecan and collagen, the main components of the cartilage matrix.[7][9] This degradation releases chondroitin sulfate fragments into the synovial fluid and circulation.

CartilageDegradationPathway Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptor Cell Surface Receptors Cytokines->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to IkB->NFkB_p65_p50 releases Gene_Expression Gene Expression (MMPs, ADAMTS) Nucleus->Gene_Expression induces ECM_Degradation ECM Degradation (Aggrecan, Collagen) Gene_Expression->ECM_Degradation leads to CS_Release Chondroitin Sulfate Release ECM_Degradation->CS_Release results in

References

A Comparative Guide to the Bioactivity of Chondrosine, Glucosamine, and Chondroitin Sulfate in Cartilage Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of three key compounds—Chondrosine, Glucosamine (B1671600), and Chondroitin (B13769445) Sulfate (B86663)—with a focus on their potential roles in mitigating the pathological processes of osteoarthritis. The following sections detail their effects on inflammatory pathways, cartilage matrix degradation, and extracellular matrix synthesis, supported by available experimental data.

Overview of Bioactive Properties

This compound, a disaccharide component of chondroitin sulfate, along with the more extensively studied glucosamine and chondroitin sulfate, are all under investigation for their chondroprotective and anti-inflammatory properties. While glucosamine and chondroitin sulfate have been the subject of numerous in vitro, in vivo, and clinical studies, research on the specific bioactivity of isolated this compound is less abundant. This guide synthesizes the available evidence to provide a comparative overview.

Anti-Inflammatory Effects

Inflammation is a key driver of cartilage degradation in osteoarthritis. The anti-inflammatory properties of these compounds are primarily attributed to their ability to modulate key signaling pathways, particularly the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Table 1: Comparison of Anti-Inflammatory Bioactivity

ParameterThis compoundGlucosamineChondroitin Sulfate
Mechanism of Action Limited direct evidence. As a degradation product of chondroitin sulfate, it may interact with TLRs, but specific effects on NF-κB are not well-characterized.Inhibits NF-κB activation by preventing the degradation of its inhibitor, IκB.[1]Inhibits the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory genes.[2][3]
Effect on Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) A disaccharide derived from chondroitin sulfate has been shown to decrease the secretion of TNF-α.[3]Reduces the production of IL-6, IL-8, and TNF-α downstream of NF-κB inhibition.[1]Reduces the production of IL-1β and TNF-α.[4]
Effect on Inflammatory Mediators (e.g., COX-2, iNOS) Data not available.Suppresses IL-1β-induced gene expression of iNOS and COX-2 in cartilage explants (in combination with chondroitin sulfate).[5]Reduces IL-1β-induced expression of iNOS and COX-2 mRNA levels in chondrocytes.[6]
Quantitative Data (IC50) Data not available.Data not available in direct comparison.Data not available in direct comparison.
Signaling Pathway: NF-κB Inhibition

The NF-κB signaling cascade is a critical target for anti-inflammatory intervention in osteoarthritis. Both glucosamine and chondroitin sulfate have been shown to interfere with this pathway, albeit through potentially different mechanisms.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition IL-1β IL-1β IKK IKK IL-1β->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nucleus NF-κB (in nucleus) NF-κB->NF-κB_nucleus translocates Pro-inflammatory Genes Expression of Pro-inflammatory Genes (COX-2, iNOS, MMPs) NF-κB_nucleus->Pro-inflammatory Genes Glucosamine Glucosamine Glucosamine->IκB prevents degradation ChondroitinSulfate Chondroitin Sulfate ChondroitinSulfate->NF-κB_nucleus inhibits translocation

Figure 1: Inhibition of the NF-κB signaling pathway.

Chondroprotective Effects: Inhibition of Cartilage Degradation

A key aspect of osteoarthritis is the breakdown of the cartilage extracellular matrix, a process mediated by enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS).

Table 2: Comparison of Effects on Cartilage Catabolism

ParameterThis compoundGlucosamineChondroitin Sulfate
Effect on MMPs (e.g., MMP-1, MMP-3, MMP-13) Degradation products of chondroitin sulfate have been shown to increase MMP-13 expression in vitro.[2]Inhibits MMPs.[7]Decreases IL-1β-induced expression of MMP-1, MMP-3, and MMP-13.[6]
Effect on Aggrecanases (e.g., ADAMTS-4, ADAMTS-5) Degradation products of chondroitin sulfate have been shown to increase ADAMTS5 expression in vitro.[2]Inhibits aggrecanase-dependent cleavage of aggrecan.[8]Decreases IL-1β-induced expression of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5).[6]
Quantitative Data (% Inhibition) Data not available.Data not available in direct comparison.Data not available in direct comparison.
Experimental Workflow: In Vitro Chondrocyte Catabolism Model

The following workflow is a generalized representation of in vitro studies investigating the effects of these compounds on cartilage catabolism.

Chondrocyte_Catabolism_Workflow Chondrocyte_Culture Primary Chondrocytes or Chondrocyte Cell Line Stimulation Stimulation with Pro-inflammatory Cytokine (e.g., IL-1β) Chondrocyte_Culture->Stimulation Treatment Treatment with Test Compound (this compound, Glucosamine, or Chondroitin Sulfate) Stimulation->Treatment Incubation Incubation Treatment->Incubation Analysis Analysis of Gene/Protein Expression (MMPs, ADAMTS) Incubation->Analysis

Figure 2: Experimental workflow for catabolism studies.

Anabolic Effects: Stimulation of Cartilage Matrix Synthesis

Maintaining a healthy cartilage matrix requires a balance between degradation and synthesis of its key components: type II collagen and aggrecan (a major proteoglycan).

Table 3: Comparison of Effects on Cartilage Anabolism

ParameterThis compoundGlucosamineChondroitin Sulfate
Effect on Type II Collagen Synthesis Data not available. Degraded collagen has been shown to stimulate type II collagen synthesis.[9]Increases type II collagen.[7]Data is conflicting. Some studies show an increase, while others show no effect or even a decrease under certain conditions.
Effect on Proteoglycan/Aggrecan Synthesis Stimulates the incorporation of sulfate into rat cartilage, suggesting a role in proteoglycan synthesis.Stimulates proteoglycan synthesis.Increases proteoglycan synthesis and counteracts the IL-1β-induced decrease in proteoglycan levels.[10]
Quantitative Data (% Increase) Data not available.Data not available in direct comparison.Data not available in direct comparison.
Logical Relationship: Cartilage Matrix Homeostasis

The balance between anabolic and catabolic processes is crucial for maintaining cartilage integrity.

Cartilage_Homeostasis cluster_compounds Potential Intervention Healthy_Cartilage Healthy Cartilage (Homeostasis) Osteoarthritis Osteoarthritis (Imbalance) Healthy_Cartilage->Osteoarthritis shift towards Anabolic_Factors Anabolic Factors (e.g., TGF-β, IGF-1) Matrix_Synthesis Matrix Synthesis (Collagen, Proteoglycans) Anabolic_Factors->Matrix_Synthesis Catabolic_Factors Catabolic Factors (e.g., IL-1β, MMPs, ADAMTS) Matrix_Degradation Matrix Degradation Catabolic_Factors->Matrix_Degradation Matrix_Synthesis->Healthy_Cartilage maintains Matrix_Degradation->Osteoarthritis leads to This compound This compound This compound->Matrix_Synthesis stimulates? Glucosamine Glucosamine Glucosamine->Matrix_Synthesis stimulates Glucosamine->Matrix_Degradation inhibits ChondroitinSulfate Chondroitin Sulfate ChondroitinSulfate->Matrix_Synthesis stimulates ChondroitinSulfate->Matrix_Degradation inhibits

Figure 3: Balance of cartilage matrix synthesis and degradation.

Bioavailability

The effectiveness of these compounds when administered orally is dependent on their absorption and delivery to the target joint tissues.

Table 4: Comparison of Bioavailability

CompoundOral BioavailabilityKey Findings
This compound Orally administered this compound stimulates the incorporation of 35S sulfate into rat cartilage more effectively than intact chondroitin sulfate, suggesting good absorption and bioactivity.Lower molecular weight chondroitin sulfate oligosaccharides are more efficiently absorbed.[11]
Glucosamine ~20-45% in humans.Rapidly absorbed with peak plasma concentrations reached within 2-4 hours.
Chondroitin Sulfate ~10-20% in humans.[12][13]Absorbed as a mix of intact molecules and smaller degradation products. Bioavailability can be influenced by molecular weight and formulation.[14]

Experimental Protocols

In Vitro Anti-Inflammatory Assay
  • Cell Line: Human chondrocyte cell line (e.g., C28/I2) or primary human articular chondrocytes.

  • Stimulus: Recombinant human Interleukin-1β (IL-1β) at a concentration of 1-10 ng/mL to induce an inflammatory response.

  • Treatment: Test compounds (this compound, Glucosamine, Chondroitin Sulfate) are added at various concentrations (e.g., 10-1000 µg/mL) for a predetermined time (e.g., 24-48 hours).

  • Analysis:

    • Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory markers such as COX-2, iNOS, MMP13, and ADAMTS5.

    • Protein Expression: Cell lysates and culture supernatants are collected. Western blotting or ELISA is used to quantify the protein levels of COX-2, MMP-13, and secreted inflammatory cytokines (e.g., PGE2, Nitric Oxide).

    • NF-κB Activation: Nuclear extracts are prepared, and an electrophoretic mobility shift assay (EMSA) or a reporter gene assay is used to assess NF-κB DNA binding activity or transcriptional activation.

In Vitro Cartilage Matrix Synthesis Assay
  • Cell Culture: Primary articular chondrocytes are cultured in a 3D system (e.g., alginate beads or pellet culture) to maintain their phenotype.

  • Treatment: Cultures are treated with the test compounds for an extended period (e.g., 7-21 days).

  • Analysis:

    • Proteoglycan Synthesis: The rate of proteoglycan synthesis is measured by the incorporation of 35S-sulfate into the extracellular matrix. The total glycosaminoglycan (GAG) content is quantified using the dimethylmethylene blue (DMMB) assay.

    • Collagen Synthesis: The amount of type II collagen is quantified by ELISA or Western blotting of the cell-associated matrix and culture medium. Gene expression of COL2A1 is measured by qRT-PCR.

Conclusion

Glucosamine and chondroitin sulfate have demonstrated clear anti-inflammatory and chondroprotective effects in numerous preclinical studies, primarily through the modulation of the NF-κB signaling pathway and the inhibition of cartilage-degrading enzymes. They also show potential to stimulate the synthesis of essential matrix components.

The available data on this compound is more limited. While its efficient uptake and incorporation into cartilage suggest a promising role in stimulating matrix synthesis, further research is needed to fully elucidate its anti-inflammatory and anti-catabolic properties. The finding that chondroitin sulfate degradation products can, under certain conditions, induce catabolic gene expression warrants further investigation to understand the context-dependent effects of this compound.

Direct, head-to-head comparative studies with standardized experimental protocols are crucial to definitively establish the relative bioactivity of this compound, glucosamine, and chondroitin sulfate and to guide future drug development efforts in the management of osteoarthritis.

References

A Comparative Guide to Chondrosine Measurement: Cross-Validation of HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Chondrosine, a key disaccharide unit of chondroitin (B13769445) sulfate (B86663), is crucial for understanding its role in various biological processes and for the development of novel therapeutics.[1][2] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these two methods, supported by experimental data for related compounds, to aid in methodological selection and validation.

The choice between HPLC and mass spectrometry for this compound analysis depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers a robust and widely accessible platform, mass spectrometry provides superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological samples.[3]

Performance Comparison: HPLC vs. Mass Spectrometry

The following table summarizes the typical performance characteristics of HPLC and Mass Spectrometry for the analysis of chondroitin sulfate disaccharides, including this compound. The data presented is a composite from various studies and serves as a representative comparison.

Validation ParameterHPLC (with UV/RI Detection)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (r²) ≥ 0.998[4]≥ 0.99[5]
Limit of Detection (LOD) ~0.15 µg/mL[4]0.04 - 0.5 ng/mL[5]
Limit of Quantification (LOQ) ~0.5 µg/mL[4]0.14 - 17.79 ng/mL[5]
Intra-day Precision (RSD) < 1.0%2.35% - 6.41%[5]
Inter-day Precision (RSD) < 2.0%3.83% - 7.39%[5]
Accuracy (Recovery) 99.51% - 101.31%[5]80.21% - 114.53%[5]

Experimental Workflow for Cross-Validation

A cross-validation study is essential to ensure the reliability and interchangeability of analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC and mass spectrometry for this compound measurement.

Cross-Validation Workflow for this compound Measurement cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis and Comparison Sample Biological Sample (e.g., Plasma, Tissue) Extraction Extraction of Glycosaminoglycans Sample->Extraction Digestion Enzymatic Digestion (e.g., Chondroitinase ABC) Extraction->Digestion HPLC HPLC Analysis (UV or RI Detection) Digestion->HPLC MS LC-MS/MS Analysis Digestion->MS Data_HPLC HPLC Data (Concentration) HPLC->Data_HPLC Data_MS MS Data (Concentration) MS->Data_MS Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) Data_HPLC->Comparison Data_MS->Comparison Validation Method Validation Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and MS methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound, often after derivatization to enhance detection.

  • Sample Preparation:

    • Hydrolyze the chondroitin sulfate-containing sample using chondroitinase ABC to liberate this compound and other disaccharides.[6]

    • For pre-column derivatization, react the sample with a labeling agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046).[7]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8][9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 4.25) and an organic solvent (e.g., acetonitrile) is typical.[4]

    • Flow Rate: A flow rate of 0.2 to 1.0 mL/min is generally employed.[8][9]

    • Column Temperature: Maintained at around 40°C.[8][9]

    • Detection: UV detection is performed at a wavelength suitable for the derivatized or underivatized disaccharide (e.g., 230 nm).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for analyzing this compound in complex biological matrices.[3]

  • Sample Preparation:

    • Similar to the HPLC method, enzymatic digestion of the sample with chondroitinase is the initial step to release the disaccharides.[10][11][12]

    • Protein precipitation with a solvent like acetonitrile (B52724) is often performed for plasma or serum samples.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Column: A reversed-phase column, such as a C18, is used for separation.[10]

      • Mobile Phase: A gradient of water and methanol, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[13]

    • Mass Spectrometry Detection:

      • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for sulfated disaccharides.[14]

      • Analysis: A triple quadrupole mass spectrometer is used for quantification, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]

Conclusion

Both HPLC and mass spectrometry are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. For routine analysis of relatively high concentration samples, HPLC with UV or RI detection can be a robust and cost-effective option. However, for applications requiring high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the superior method. A thorough cross-validation is recommended when transitioning between these methods to ensure data consistency and reliability.

References

Unraveling the Bioactivity of Chondrosine: A Comparative Analysis of Sulfated vs. Non-Sulfated Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Sulfated and Non-Sulfated Chondrosine Effects and Mechanisms

This compound, the fundamental disaccharide unit of chondroitin (B13769445), exists in both sulfated and non-sulfated forms, each exhibiting distinct biological activities that are of significant interest in the fields of regenerative medicine and osteoarthritis treatment. The degree and position of sulfation on the chondroitin sulfate (B86663) (CS) chain are critical determinants of its biological function, influencing everything from anti-inflammatory responses to interactions with growth factors.[1][2] This guide provides an objective comparison of the differential effects of sulfated versus non-sulfated this compound, supported by experimental data, to aid researchers in selecting the appropriate molecule for their specific applications.

Quantitative Comparison of Biological Effects

The following tables summarize the quantitative data on the differential effects of sulfated and non-sulfated this compound on key cellular and molecular processes in chondrocytes.

Biological EffectSulfated this compound (CS)Non-Sulfated this compound (BC/CH)Source
Anti-inflammatory Effects
Inhibition of NF-κB ExpressionReduces NF-κB nuclear translocation.[3][4]Reduces NF-κB expression by approximately 1.86-fold in osteoarthritic chondrocytes.[5][3][4][5]
Inhibition of Prostaglandin E2 (PGE2) ProductionDiminishes IL-1β-induced PGE2 production.[6]Data not available in search results.[6]
Inhibition of Nitric Oxide (NO) ProductionDoes not prevent IL-1β-induced increase in nitrite (B80452).[3]Data not available in search results.[3]
Reduction of Inflammatory Cytokines (e.g., IL-6)Reduces IL-1β-induced IL-6 production.[7]In synoviocytes, reduces IL-6 production by approximately 4.62-fold when combined with hyaluronic acid.[5][5][7]
Effects on Extracellular Matrix (ECM) Components
Gene Expression of Anabolic Markers
- Type II CollagenSlightly enhances gene expression.Increases Type II Collagen expression.[8][8]
- AggrecanSlightly enhances aggrecan core protein mRNA.[6]Data not available in search results.[6]
- SOX9SOX9 transduction increases chondroitin sulfate synthesis.[9][10]Preserves chondrogenic phenotype.[11][9][10][11]
Gene Expression of Catabolic Markers
- MMP-13Decreases IL-1β-induced expression.[6]Data not available in search results.[6]
- ADAMTS5Decreases IL-1β-induced expression.[6]Data not available in search results.[6]
Effects on Gut Microbiota
Increase in Bacteroides abundanceCSA addition leads to an increase.CH addition significantly increases relative abundance.[12]
Increase in Short-Chain Fatty Acid (SCFA) levelsCSE addition leads to a significant increase.CH addition also leads to a significant increase.[12]
Increase in Lysine concentrationCSE addition leads to an 8.8-fold increase.CH addition leads to a 12.7-fold increase.[12]
Increase in Ornithine concentrationCSE addition leads to a 7.1-fold increase.CH addition leads to a 3.8-fold increase.[12]

Signaling Pathways

The biological effects of both sulfated and non-sulfated this compound are mediated through the modulation of key intracellular signaling pathways. The sulfation pattern of chondroitin sulfate plays a crucial role in its interaction with cell surface receptors and downstream signaling cascades.[2]

Sulfated this compound Signaling

Sulfated chondroitin sulfate primarily exerts its anti-inflammatory and chondroprotective effects through the modulation of the NF-κB and MAPK signaling pathways.[3][13] In inflammatory conditions, such as in the presence of IL-1β, sulfated CS has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[3][4] This inhibition is associated with a reduction in the phosphorylation of MAPK pathway components, specifically Erk1/2 and p38MAPK.[3][13]

Sulfated_Chondrosine_Signaling IL1b IL-1β Receptor Cell Surface Receptor IL1b->Receptor CS Sulfated this compound CS->Receptor p38_MAPK p38 MAPK CS->p38_MAPK Erk12 Erk1/2 CS->Erk12 Receptor->p38_MAPK Receptor->Erk12 NFkB_translocation NF-κB Nuclear Translocation p38_MAPK->NFkB_translocation Erk12->NFkB_translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes

Caption: Signaling pathway of sulfated this compound.

Non-Sulfated this compound Signaling

Non-sulfated chondroitin, often referred to as biotechnological chondroitin (BC), has demonstrated significant anti-inflammatory properties, notably through the downregulation of NF-κB expression.[5][11] While the precise upstream mechanisms are still under investigation, it is hypothesized that non-sulfated this compound interacts with cell surface receptors to initiate a signaling cascade that ultimately leads to the observed reduction in NF-κB levels.[11] Further research is required to fully elucidate the involvement of the MAPK pathway and other signaling molecules in the action of non-sulfated this compound.

NonSulfated_Chondrosine_Signaling BC Non-Sulfated this compound (Biotechnological Chondroitin) Receptor Cell Surface Receptor BC->Receptor Intracellular_Signaling Intracellular Signaling (Further research needed) Receptor->Intracellular_Signaling NFkB_expression NF-κB Expression Intracellular_Signaling->NFkB_expression Inflammatory_Response Inflammatory Response NFkB_expression->Inflammatory_Response

Caption: Signaling pathway of non-sulfated this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Chondrocyte Culture and In Vitro Inflammation Model

This protocol outlines the steps for isolating and culturing primary human chondrocytes and inducing an inflammatory state for testing the effects of this compound compounds.

1. Chondrocyte Isolation and Culture:

  • Aseptically obtain human articular cartilage from nasoseptal or knee joint tissues.

  • Mince the cartilage into small pieces and digest with a solution of collagenase in DMEM/F-12 medium.

  • Filter the cell suspension to remove undigested tissue and collect the chondrocytes by centrifugation.

  • Resuspend the chondrocytes in DMEM/F-12 supplemented with fetal bovine serum (FBS) and antibiotics.

  • Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

2. In Vitro Inflammation Model:

  • Seed chondrocytes into 24-well plates at a density of 2.5 x 10^4 cells/cm².

  • Once the cells reach confluence, switch to a serum-free medium.

  • Add the test compounds (sulfated or non-sulfated this compound at desired concentrations, e.g., 1% w/v) to the appropriate wells.

  • After a pre-incubation period, induce inflammation by adding Interleukin-1β (IL-1β) to a final concentration of 10 ng/mL.

  • Incubate the cells for the desired time period (e.g., 48 hours) before collecting the supernatant and cell lysates for analysis.[8]

Experimental_Workflow start Isolate & Culture Primary Chondrocytes seed Seed Chondrocytes in 24-well plates start->seed treat Treat with This compound (Sulfated or Non-Sulfated) seed->treat inflame Induce Inflammation with IL-1β treat->inflame incubate Incubate (e.g., 48 hours) inflame->incubate analyze Analyze: - Inflammatory Markers - Gene Expression - Signaling Proteins incubate->analyze

Caption: General experimental workflow for chondrocyte studies.

Measurement of Inflammatory Markers

Nitric Oxide (NO) Assay:

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite, a stable product of NO, using the Griess reaction.[11]

  • The assay involves mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) ELISA:

  • Collect the cell culture supernatant.

  • Use a commercially available Prostaglandin E2 ELISA kit.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves adding the supernatant to a plate pre-coated with anti-PGE2 antibodies, followed by the addition of a conjugated secondary antibody and a substrate for color development.

  • Measure the absorbance and calculate the PGE2 concentration based on a standard curve.[14]

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Isolate total RNA from chondrocyte cell lysates using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • Perform quantitative real-time PCR (qPCR) using specific primers for the target genes (e.g., MMP13, ADAMTS5, COL2A1, ACAN, SOX9) and a housekeeping gene for normalization (e.g., GAPDH).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Conclusion

The available evidence indicates that both sulfated and non-sulfated this compound possess significant biological activities relevant to chondroprotection and anti-inflammation. Non-sulfated chondroitin, particularly the biotechnologically produced form, has shown remarkable efficacy in reducing inflammatory markers and preserving the chondrogenic phenotype, in some cases exceeding the effects of its sulfated counterparts.[8][11] Sulfated chondroitin sulfate has a well-documented mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways.[3][13]

For researchers and drug development professionals, the choice between sulfated and non-sulfated this compound will depend on the specific therapeutic goal. The non-sulfated form presents a promising avenue for development, particularly given its potential for a more controlled and animal-free production process.[11] Further head-to-head comparative studies with detailed dose-response analyses are warranted to fully elucidate the differential therapeutic potential of these two forms of this compound.

References

Validating Chondrosine as a Therapeutic Target in Osteoarthritis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The pursuit of effective disease-modifying osteoarthritis drugs (DMOADs) is a critical area of research. This guide provides a comparative analysis of the current evidence for validating chondrosine as a therapeutic target in osteoarthritis (OA). It is important to note that direct research on this compound, the unsulfated disaccharide unit of chondroitin (B13769445) sulfate (B86663), is limited. Therefore, this guide will primarily focus on the extensive research conducted on chondroitin sulfate (CS) and unsulfated chondroitin as the closest available proxies, while clearly distinguishing the current state of knowledge regarding this compound itself.

This compound and Chondroitin Sulfate: A Critical Distinction

This compound is the basic, unsulfated disaccharide unit that, when polymerized and sulfated, forms chondroitin sulfate, a major glycosaminoglycan component of articular cartilage. While chondroitin sulfate has been widely studied as a symptomatic slow-acting drug for osteoarthritis (SYSADOA), this compound as a standalone therapeutic agent or target is a nascent area of investigation.

One study has suggested that orally administered this compound may be more effective than intact chondroitin sulfate at stimulating the incorporation of sulfate into rat cartilage, hinting at its potential bioavailability and bioactivity.[1] Furthermore, studies on unsulfated chondroitin produced via biotechnological methods have shown promising anti-inflammatory and pain-reducing effects in a mouse model of OA, comparable to those of chondroitin sulfate.[2] However, a dedicated body of research to validate this compound as a specific therapeutic target is currently lacking. The majority of the available data pertains to the effects of the chondroitin sulfate polymer.

Comparative Efficacy of Chondroitin Sulfate in Osteoarthritis

The following tables summarize the quantitative data from clinical and preclinical studies on chondroitin sulfate, comparing its efficacy against placebo and other OA treatments.

Table 1: Clinical Efficacy of Chondroitin Sulfate in Knee Osteoarthritis
Outcome MeasureChondroitin Sulfate vs. Placebo (Pain Reduction)Chondroitin Sulfate vs. Placebo (Functional Improvement)Chondroitin Sulfate vs. Celecoxib
Pain Score (0-100 scale) 10% greater reduction in studies < 6 months.[3]--
WOMAC Pain Subscale (MCII) 6% absolute risk difference in achieving a 20% reduction in knee pain.[3]-Comparable efficacy at 6 months.[4]
Lequesne's Index -8% greater improvement in studies < 6 months.[5]-
Joint Space Narrowing Slightly slows down narrowing on X-rays.[3][5]-Superiority in reducing cartilage volume loss in one study.[5]
Adverse Events Lower odds of serious adverse events compared to placebo.[3]-Similar low rates of adverse events.[4]
Table 2: Preclinical Efficacy of Unsulfated and Sulfated Chondroitin in Animal Models of Osteoarthritis
InterventionAnimal ModelKey Findings
Biotechnological Unsulfated Chondroitin (BC) MIA-induced osteoarthritic mouse modelSignificantly reduced mechanical allodynia, comparable to CS. Decreased serum levels of IL-1β, TNF-α, and IFN-γ.[2]
Chondroitin Sulfate (CS) MIA-induced osteoarthritic mouse modelSignificantly reduced mechanical allodynia.[2]
Microbial Chondroitin Sulfate (MCS) Rabbit experimental osteoarthritis modelStatistically significant cartilage regeneration compared to control. E.coli-derived MCS showed the highest chondroprotective effect.[6]
Chondroitin Sulfate (from sturgeons) Rat chondrocytes (in vitro)Protected against hydrogen peroxide-induced injury, promoted cell viability, and inhibited apoptosis.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Model of Osteoarthritis (MIA-induced)
  • Animal Model: C57BL/6J mice.

  • Induction of OA: A single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint to induce cartilage degradation and pain-related behaviors.

  • Intervention: Daily oral administration of biotechnological unsulfated chondroitin (BC) or chondroitin sulfate (CS) at specified doses (e.g., 200 and 400 mg/kg) for a set period (e.g., 28 days).[2]

  • Outcome Measures:

    • Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.

    • Histological Analysis: Safranin O-Fast Green staining of knee joint sections to evaluate cartilage damage.

    • Biochemical Markers: Measurement of serum levels of inflammatory cytokines (IL-1β, TNF-α, IFN-γ) and pain-related markers (PGE2, CGRP) using ELISA.[2]

In Vitro Chondrocyte Injury Model
  • Cell Culture: Primary rat chondrocytes isolated from articular cartilage.

  • Induction of Injury: Exposure of chondrocytes to hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.

  • Intervention: Treatment with varying concentrations of chondroitin sulfate from sturgeons.

  • Outcome Measures:

    • Cell Proliferation: Assessed using a Cell Counting Kit-8 (CCK-8) assay.

    • Cell Apoptosis: Detected by flow cytometry.

    • Inflammatory Cytokine Levels: Measurement of IL-6, IL-8, and IFN-γ in cell supernatants by ELISA.

    • Protein Expression: Western blot analysis of proteins associated with relevant signaling pathways (e.g., Wnt/β-catenin).[7]

Clinical Trial Protocol for Knee Osteoarthritis
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with a diagnosis of knee osteoarthritis according to established criteria (e.g., American College of Rheumatology).

  • Intervention: Oral administration of chondroitin sulfate (e.g., 800 mg once daily) or placebo for a specified duration (e.g., 2 years).[3]

  • Primary Outcome: Change in minimum and mean joint space width of the affected knee compartment, assessed by radiography.

  • Secondary Outcomes: Changes in pain, stiffness, and physical function measured by standardized questionnaires (e.g., WOMAC, Lequesne's Index). Assessment of adverse events.[3]

Signaling Pathways and Visualizations

The therapeutic effects of chondroitin sulfate in osteoarthritis are thought to be mediated through the modulation of several key signaling pathways in chondrocytes.

Proposed Mechanism of Action of Chondroitin Sulfate in Chondrocytes

Chondroitin sulfate is believed to exert its effects by interfering with inflammatory and catabolic pathways while promoting anabolic processes. In the context of OA, pro-inflammatory cytokines like IL-1β trigger a signaling cascade that leads to the production of matrix-degrading enzymes (e.g., MMPs, ADAMTS) and inflammatory mediators (e.g., PGE2, NO). CS has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor in this inflammatory cascade. This inhibition leads to a downstream reduction in the expression of catabolic enzymes and inflammatory molecules, thereby protecting the cartilage matrix. Concurrently, CS may promote the synthesis of extracellular matrix components like type II collagen and proteoglycans.

ChondroitinSulfate_Pathway cluster_extracellular Extracellular cluster_cell Chondrocyte IL-1b IL-1b IL-1R IL-1 Receptor IL-1b->IL-1R CS Chondroitin Sulfate NF-kB_translocation NF-kB Translocation CS->NF-kB_translocation Anabolic_Genes Anabolic Gene Expression (Collagen II, Aggrecan) CS->Anabolic_Genes IKK IKK IL-1R->IKK IKK->NF-kB_translocation Nucleus Nucleus NF-kB_translocation->Nucleus Catabolic_Genes Catabolic Gene Expression (MMPs, ADAMTS) Nucleus->Catabolic_Genes Inflammatory_Genes Inflammatory Gene Expression (PGE2, NO) Nucleus->Inflammatory_Genes Cartilage_Degradation Cartilage Degradation Catabolic_Genes->Cartilage_Degradation Inflammatory_Genes->Cartilage_Degradation Cartilage_Synthesis Cartilage Synthesis Anabolic_Genes->Cartilage_Synthesis

Caption: Proposed signaling pathway of Chondroitin Sulfate in osteoarthritis.

Experimental Workflow for Preclinical Evaluation of this compound/CS

The preclinical validation of a potential OA therapeutic involves a multi-step process, from in vitro characterization to in vivo efficacy studies in animal models. This workflow ensures a systematic evaluation of the compound's biological activity, mechanism of action, and therapeutic potential before consideration for clinical trials.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Chondrocyte_Culture Primary Chondrocyte Culture Toxicity_Assay Cytotoxicity Assays Chondrocyte_Culture->Toxicity_Assay Inflammation_Model IL-1b Stimulation Model Chondrocyte_Culture->Inflammation_Model Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Inflammation_Model->Gene_Expression ECM_Analysis ECM Synthesis/Degradation Assays Inflammation_Model->ECM_Analysis OA_Model Animal Model of OA (e.g., MIA-induced) ECM_Analysis->OA_Model Treatment Oral/Intra-articular Administration OA_Model->Treatment Behavioral_Tests Pain Behavior Assessment (e.g., von Frey) Treatment->Behavioral_Tests Histology Histopathological Analysis of Joints Treatment->Histology Biomarkers Serum/Synovial Fluid Biomarker Analysis Treatment->Biomarkers

Caption: Preclinical workflow for evaluating this compound/CS in osteoarthritis.

Conclusion and Future Directions

The available scientific evidence is insufficient to validate this compound as a standalone therapeutic target in osteoarthritis. The limited research on this compound and unsulfated chondroitin, while promising, requires significant expansion. The majority of the existing data focuses on chondroitin sulfate, a complex polymer with variable composition and purity, which has demonstrated modest and sometimes inconsistent clinical efficacy in managing OA symptoms and potentially slowing structural progression.[5][8]

For researchers and drug development professionals, this presents both a challenge and an opportunity. The key takeaways are:

  • This compound is an under-researched molecule: There is a clear gap in the understanding of the specific biological activities of the this compound disaccharide in chondrocytes and its potential role in OA pathophysiology.

  • Chondroitin sulfate as a proxy: While CS provides some insights, its heterogeneity makes it a challenging therapeutic agent to standardize. The positive results from biotechnologically produced unsulfated chondroitin suggest that a more defined molecular structure could be advantageous.[2]

  • Future research should focus on:

    • Elucidating the specific signaling pathways modulated by this compound in chondrocytes.

    • Conducting preclinical studies with purified this compound to determine its efficacy and mechanism of action in OA models.

    • Comparing the bioactivity of this compound with sulfated disaccharides and the full-length chondroitin sulfate polymer.

References

Chondrosine and Its Synthetic Analogs: A Comparative Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chondrosine, a fundamental disaccharide unit of chondroitin (B13769445) sulfate, plays a pivotal role in the structural integrity and function of cartilage. Its potential as a therapeutic agent for osteoarthritis and other cartilage-related disorders has led to the exploration of synthetic analogs designed to enhance its efficacy, bioavailability, and specificity. This guide provides an objective comparison of the performance of naturally derived Chondroitin Sulfate (as a proxy for this compound) and its semi-synthetic and synthetic analogs, supported by experimental data.

Comparative Efficacy Data

The following tables summarize quantitative data from studies evaluating the effects of different Chondroitin Sulfate (CS) formulations and a synthetic analog on key chondroprotective parameters. It is important to note that direct comparative studies of pure this compound versus its synthetic analogs are limited; therefore, data on Chondroitin Sulfate, the polymer of this compound, is used as a surrogate to infer efficacy.

Treatment GroupProteoglycan Synthesis (% of Control)Type II Collagen Expression (Fold Change)Reference
Control (Untreated Chondrocytes) 100%1.0[1]
Chondroitin Sulfate (Bovine, 99.9% purity) IncreasedIncreased[1]
Chondroitin Sulfate (Porcine, 90.4% purity) IncreasedIncreased[1]
Semi-synthetic CS (CS-semi5) Positive effects on cartilage erosion reportedNot Quantified[1]

Table 1: In Vitro Efficacy of Chondroitin Sulfate Formulations. Data shows the relative increase in key extracellular matrix components by human articular chondrocytes treated with different CS preparations.

Treatment GroupPain Reduction (VAS Score Change)Lequesne's Index ImprovementCartilage Volume Loss ReductionReference
Chondroitin Sulfate (Avian) -23.9 mm-3.2 pointsNot Assessed[2]
Chondroitin Sulfate (Bovine) -23.8 mm-3.1 pointsNot Assessed[2]
Pharmaceutical-Grade CS Significant Reduction (SMD: -0.25)Significant Improvement (SMD: -0.33)Significant Reduction[3][4]
Celecoxib (Comparator) Similar to CSSimilar to CSLess than CS

Table 2: Clinical Efficacy of Different Chondroitin Sulfate Formulations in Knee Osteoarthritis. VAS (Visual Analog Scale) for pain; Lequesne's Index for function; SMD (Standardized Mean Difference).

Key Signaling Pathways

The chondroprotective effects of Chondroitin Sulfate and its analogs are mediated through the modulation of several key signaling pathways involved in inflammation and cartilage metabolism. The NF-κB and MAP kinase pathways are primary targets.

G cluster_0 Inflammatory Stimulus (e.g., IL-1β) cluster_1 Chondroitin Sulfate / Analogs cluster_2 Signaling Cascade cluster_3 Cellular Response IL-1β IL-1β IKK IKK IL-1β->IKK Activates p38 MAPK p38 MAPK IL-1β->p38 MAPK Activates JNK JNK IL-1β->JNK Activates ERK1/2 ERK1/2 IL-1β->ERK1/2 Activates CS CS CS->IKK Inhibits NF-κB NF-κB CS->NF-κB Inhibits Nuclear Translocation Anabolic Gene Expression (Collagen II, Aggrecan) Anabolic Gene Expression (Collagen II, Aggrecan) CS->Anabolic Gene Expression (Collagen II, Aggrecan) Stimulates IκBα IκBα IKK->IκBα Phosphorylates IκBα->NF-κB Releases Pro-inflammatory Gene Expression (MMPs, COX-2) Pro-inflammatory Gene Expression (MMPs, COX-2) NF-κB->Pro-inflammatory Gene Expression (MMPs, COX-2) Upregulates p38 MAPK->Pro-inflammatory Gene Expression (MMPs, COX-2) Upregulates JNK->Pro-inflammatory Gene Expression (MMPs, COX-2) Upregulates ERK1/2->Pro-inflammatory Gene Expression (MMPs, COX-2) Upregulates G A Cartilage Harvest (e.g., from femoral head) B Mince Cartilage into small pieces A->B C Enzymatic Digestion (e.g., with collagenase) B->C D Isolate Chondrocytes (via centrifugation) C->D E Cell Seeding (in culture flasks) D->E F Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) E->F G Treatment with this compound/Analogs F->G H Analysis (Gene expression, Proteoglycan synthesis, etc.) G->H

References

Chondrosine as a Biomarker in Osteoarthritis: A Comparative Guide to Clinical Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chondrosine, a disaccharide component of chondroitin (B13769445) sulfate (B86663), as a biomarker for clinical outcomes in osteoarthritis (OA). It evaluates its performance against other established biomarkers and presents supporting experimental data to aid in the design of preclinical and clinical research.

Introduction to this compound in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1] Chondroitin sulfate is a major glycosaminoglycan component of the cartilage extracellular matrix, and its degradation products, including this compound, are released into the synovial fluid and circulation during the disease process.[2] Consequently, quantifying this compound levels offers a potential window into the rate of cartilage turnover and damage, making it a candidate biomarker for diagnosing, monitoring disease progression, and evaluating the efficacy of therapeutic interventions in OA.

Comparative Analysis of this compound and Other Osteoarthritis Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity and patient-reported outcomes. This section compares this compound (measured as chondroitin sulfate and its disaccharides) with other prominent OA biomarkers: C-terminal telopeptide of type II collagen (CTX-II) and Cartilage Oligomeric Matrix Protein (COMP).

Data Summary of Biomarker Performance
BiomarkerSample TypeKey FindingsCorrelation with Clinical Outcomes
Chondroitin Sulfate (CS) Disaccharides (C4S, C6S) Serum, Synovial FluidMean serum levels of C4S and non-sulfated chondroitin sulfate (C0S) are significantly higher in OA patients compared to healthy controls (p<0.05 and p<0.01, respectively).[3] Synovial fluid levels of C6S show a marked decrease with advancing OA stage.[3]While direct correlation with WOMAC scores is not extensively documented in single studies, the variation of CS levels with OA stage suggests a relationship with disease severity.[3]
C-terminal telopeptide of type II collagen (CTX-II) Serum, Urine, Synovial FluidSerum CTX-II levels are significantly higher in OA model rabbits compared to controls and show a positive correlation with the Mankin score of cartilage degradation (r = 0.882, P < 0.001).[4] Synovial fluid CTX-II levels positively correlate with radiographic severity of OA (r = 0.305, p = 0.041).[5]Strong correlation with radiographic and histological measures of cartilage degradation.[4][5]
Cartilage Oligomeric Matrix Protein (COMP) Serum, Synovial FluidSerum COMP concentrations are significantly higher in OA model rabbits compared to controls and positively correlate with the Mankin score (r = 0.798, P < 0.001).[4] A meta-analysis indicated that serum COMP is significantly elevated in knee OA patients versus healthy controls.Elevated serum and synovial fluid COMP levels are positively correlated with radiological joint damage in OA.[4]

Signaling Pathways in Osteoarthritis Pathophysiology

The degradation of cartilage in osteoarthritis involves complex signaling pathways within chondrocytes. Chondroitin sulfate has been shown to modulate these pathways, suggesting a role beyond being a simple breakdown product.

Chondroitin Sulfate Signaling in Chondrocytes

Chondroitin sulfate can influence key signaling pathways implicated in OA, such as the NF-κB and Wnt/β-catenin pathways. By inhibiting NF-κB activation, chondroitin sulfate can reduce the expression of pro-inflammatory cytokines and matrix-degrading enzymes.[6][7] It can also modulate the Wnt/β-catenin pathway, which is involved in chondrocyte differentiation and cartilage homeostasis.[7]

chondroitin_sulfate_signaling CS Chondroitin Sulfate NFkB NF-κB Pathway CS->NFkB Inhibits Wnt Wnt/β-catenin Pathway CS->Wnt Modulates Inflammation Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Inflammation MMPs Matrix Metalloproteinases (MMPs) NFkB->MMPs ChondrocyteHomeostasis Chondrocyte Homeostasis Wnt->ChondrocyteHomeostasis CartilageDegradation Cartilage Degradation Inflammation->CartilageDegradation MMPs->CartilageDegradation

Chondroitin Sulfate's influence on key signaling pathways in osteoarthritis.

Experimental Protocols

Accurate and reproducible measurement of this compound and other biomarkers is critical for their clinical application. This section provides detailed methodologies for the quantification of chondroitin sulfate disaccharides and a general protocol for ELISA.

Quantification of Chondroitin Sulfate Disaccharides by HPLC

This method is for the analysis of chondroitin sulfate disaccharides in biological samples after enzymatic digestion.

1. Sample Preparation (Synovial Fluid):

  • Centrifuge synovial fluid samples to remove cellular debris.

  • Treat samples with a protease (e.g., papain) to digest proteins.

  • Precipitate glycosaminoglycans (GAGs) with ethanol.

  • Resuspend the GAG-containing pellet in a suitable buffer.

2. Enzymatic Digestion:

  • Digest the extracted GAGs with chondroitinase ABC (activity of 0.1–0.2 U/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C for 2 hours to break down chondroitin sulfate into unsaturated disaccharides.[8]

3. HPLC Analysis:

  • Column: Strong anion-exchange column (e.g., quaternary ammonium-modified silica, 250 mm × 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of sodium acetate (B1210297) buffer (pH 5.0) and acetonitrile (B52724) (e.g., 90:10 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV detector at 232 nm.[8]

  • Injection Volume: 20 µL.[8]

  • Quantification: Use commercially available chondroitin sulfate disaccharide standards to generate a standard curve for quantification.

hplc_workflow Sample Synovial Fluid Sample Centrifugation Centrifugation Sample->Centrifugation Protease Protease Digestion Centrifugation->Protease Precipitation Ethanol Precipitation Protease->Precipitation Digestion Chondroitinase ABC Digestion Precipitation->Digestion HPLC HPLC Analysis Digestion->HPLC Quantification Quantification HPLC->Quantification

Workflow for HPLC analysis of chondroitin sulfate disaccharides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Chondroitin Sulfate

This protocol provides a general framework for a competitive ELISA to measure total chondroitin sulfate in biological fluids.

1. Plate Preparation:

  • Use a 96-well microtiter plate pre-coated with a chondroitin sulfate-specific antibody.[9]

2. Sample and Standard Preparation:

  • Prepare a standard curve using known concentrations of chondroitin sulfate.

  • Dilute synovial fluid or serum samples as required.

3. Assay Procedure:

  • Add standards and samples to the wells.

  • Add a fixed amount of biotin-labeled chondroitin sulfate to each well to compete with the chondroitin sulfate in the sample for antibody binding.[10]

  • Incubate the plate.

  • Wash the plate to remove unbound components.

  • Add Avidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.[10]

  • Wash the plate again.

  • Add a TMB substrate solution to initiate a colorimetric reaction.[9]

  • Stop the reaction with a stop solution (e.g., sulfuric acid).[9]

4. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • The intensity of the color is inversely proportional to the concentration of chondroitin sulfate in the sample.

  • Calculate the concentration of chondroitin sulfate in the samples by interpolating from the standard curve.

Conclusion

This compound, as a key component of chondroitin sulfate, holds promise as a biomarker for osteoarthritis. Elevated levels of chondroitin sulfate in serum and alterations in specific sulfation patterns in synovial fluid are associated with the presence and progression of OA.[3] While direct, large-scale comparative studies correlating this compound levels with clinical outcomes like the WOMAC score are still emerging, the existing evidence supports its potential utility in clinical research. Further validation and head-to-head comparisons with other established biomarkers such as CTX-II and COMP are warranted to fully define its role in the clinical management of osteoarthritis. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct these crucial investigations.

References

A Comparative Transcriptomic Analysis of Chondrocyte Treatments: Evaluating Chondrosine Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Impact of Cartilage Therapies on Chondrocytes

This guide offers a comparative analysis of the transcriptomic effects of a novel compound, Chondrosine, against the well-established alternatives, Glucosamine (B1671600) and Chondroitin (B13769445) Sulfate (B86663), on chondrocytes. As the primary cells in cartilage, chondrocytes are the principal target for therapies aimed at mitigating the effects of osteoarthritis and promoting cartilage health. Understanding how these compounds modulate gene expression at the molecular level is crucial for researchers, scientists, and drug development professionals.

While extensive transcriptomic data exists for Glucosamine and Chondroitin Sulfate, similar comprehensive molecular profiling for this compound is not yet publicly available. This guide, therefore, juxtaposes the known molecular impacts of the established alternatives with the hypothesized effects of this compound, based on the current understanding of chondrocyte biology and key signaling pathways implicated in cartilage homeostasis and degradation. This approach highlights the therapeutic potential of novel compounds while underscoring the necessity for rigorous, evidence-based evaluation through transcriptomic studies.

Comparative Efficacy: A Summary of Molecular and Cellular Effects

The therapeutic goal of chondroprotective agents is to shift the balance from a catabolic (breakdown) to an anabolic (build-up) state within the chondrocyte, thereby preserving the cartilage matrix. The following table summarizes the observed effects of Glucosamine and Chondroitin Sulfate and the hypothesized effects of this compound on key chondrocyte functions.

Parameter Glucosamine Chondroitin Sulfate This compound (Hypothesized)
Extracellular Matrix (ECM) Synthesis Stimulates the production of proteoglycans and glycosaminoglycans.[1]Stimulates the synthesis of collagen and proteoglycans.[2]Expected to promote the synthesis of key ECM components like aggrecan and type II collagen.
Anti-inflammatory Effects Globally inhibits the deleterious effects of IL-1β signaling, a key inflammatory cytokine.[3]Reduces the production of pro-inflammatory mediators and can inhibit the nuclear translocation of NF-κB.[2][4][5][6]Anticipated to suppress inflammatory pathways, potentially by inhibiting NF-κB and MAPK signaling.
Catabolic Enzyme Inhibition Blocks the IL-1β-induced expression of matrix metalloproteinases (MMPs) such as MMP-3, MMP-9, and MMP-12.[3]Inhibits the activity of MMPs that are responsible for cartilage degradation.[2]Postulated to decrease the expression and activity of catabolic enzymes like MMPs and ADAMTS.
Anabolic Gene Expression Upregulates genes involved in cartilage matrix biosynthesis.Upregulates neurotrophic signaling pathways, promoting cell survival and proliferation.[7]Hypothesized to upregulate key chondrogenic transcription factors such as SOX9.
Cell Proliferation and Survival May not directly affect the proliferation of ATDC5 chondrogenic cells but can inhibit their differentiation.[8]Enhances the proliferation of chondrocytes.[2]Predicted to support chondrocyte viability and proliferation.

Transcriptomic Insights into Established Alternatives

Transcriptomic studies, including RNA sequencing and microarray analysis, have provided a detailed view of how Glucosamine and Chondroitin Sulfate modulate chondrocyte gene expression. These studies reveal a complex interplay of signaling pathways that are crucial for maintaining cartilage integrity.

A study on the effects of glucosamine on IL-1β-stimulated chondrocytes found that it significantly blocked the transcriptional response in approximately 73% of the affected genes.[3] This included the downregulation of genes encoding inflammatory cytokines, chemokines, and enzymes involved in the synthesis of prostaglandin (B15479496) E2 and nitric oxide.[3] Furthermore, the expression of matrix-degrading proteases like MMP-3, MMP-9, and ADAMTS-1 was also inhibited.[3]

Similarly, transcriptomic analysis of chondrocytes treated with Chondroitin Sulfate has shown its ability to upregulate neurotrophic signaling pathways, which are associated with cell survival and proliferation.[7] Metabolomic analysis has further indicated that Chondroitin Sulfate can enhance membrane integrity and energy metabolism by upregulating metabolites in the glycerophospholipid and purine (B94841) metabolism pathways.[7]

The following table summarizes the key genes and pathways modulated by Glucosamine and Chondroitin Sulfate.

Molecule Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways
Glucosamine Genes involved in proteoglycan and glycosaminoglycan synthesis.[1]Inflammatory cytokines (e.g., IL-1β), chemokines, MMPs (MMP-3, MMP-9, MMP-12), ADAMTS-1, genes for prostaglandin E2 and nitric oxide synthesis.[3]
Chondroitin Sulfate Neurotrophic signaling pathways, genes associated with glycerophospholipid and purine metabolism.[7]Pro-inflammatory cytokines (IL-1, TNF-α, IL-8), MMP-3, pathways involved in protein catabolism and arachidonic acid metabolism.[7]

Signaling Pathways in Chondrocyte Homeostasis

The effects of chondroprotective agents are mediated through their influence on various intracellular signaling pathways. The diagram below illustrates the key pathways involved in chondrocyte function and how they are potentially modulated by these therapeutic compounds.

Chondrocyte_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear cluster_cellular_response Cellular Response Growth_Factors Growth Factors (e.g., TGF-β, BMPs) Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) Receptors Cell Surface Receptors Inflammatory_Cytokines->Receptors Chondroprotectives Chondroprotective Agents (Glucosamine, Chondroitin Sulfate, This compound - hypothesized) Chondroprotectives->Receptors MAPK MAPK Pathway (p38, JNK, ERK) Chondroprotectives->MAPK NFkB NF-κB Pathway Chondroprotectives->NFkB SMAD SMAD Pathway Receptors->SMAD Receptors->MAPK Receptors->NFkB PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt SOX9 SOX9 SMAD->SOX9 AP1 AP-1 MAPK->AP1 RUNX2 RUNX2 MAPK->RUNX2 NFkB_nuc NF-κB NFkB->NFkB_nuc PI3K_Akt->SOX9 Anabolism Anabolism (ECM Synthesis) SOX9->Anabolism Catabolism Catabolism (Matrix Degradation) AP1->Catabolism NFkB_nuc->Catabolism Inflammation Inflammation NFkB_nuc->Inflammation Hypertrophy Hypertrophy RUNX2->Hypertrophy

Caption: Key signaling pathways in chondrocytes and their modulation.

Experimental Protocols

A generalized workflow for the transcriptomic analysis of chondrocytes treated with a test compound is outlined below. This protocol provides a framework for future studies on this compound and other novel therapeutic agents.

Chondrocyte Culture and Treatment
  • Cell Source: Primary human articular chondrocytes are isolated from cartilage obtained from donors with no history of joint disease or from patients undergoing joint replacement surgery (with appropriate ethical approval and consent). Alternatively, cell lines such as ATDC5 can be used for initial screening.

  • Culture Conditions: Chondrocytes are cultured in a high-density monolayer or in a 3D culture system (e.g., alginate beads, pellet culture) to maintain their phenotype. The culture medium is typically DMEM/F-12 supplemented with fetal bovine serum, ascorbic acid, and antibiotics.

  • Treatment: Once the cultures are established, the medium is replaced with a medium containing the test compound (e.g., this compound, Glucosamine, or Chondroitin Sulfate) at various concentrations. A vehicle control (the solvent used to dissolve the compound) is also included. For studies investigating anti-inflammatory effects, chondrocytes may be co-treated with an inflammatory stimulus like IL-1β.

  • Incubation: The cells are incubated with the treatment for a specified period, typically ranging from a few hours to several days, depending on the experimental goals.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the chondrocytes using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Assessment: The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RNA Integrity Number > 8) is used for downstream applications.

Transcriptomic Analysis (RNA Sequencing)
  • Library Preparation: RNA-seq libraries are prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control and then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the treated groups compared to the control group. Further bioinformatics analysis, such as pathway enrichment analysis and gene ontology analysis, is conducted to interpret the biological significance of the differentially expressed genes.

Experimental_Workflow Chondrocyte_Culture 1. Chondrocyte Culture (Primary cells or cell line) Treatment 2. Treatment with Test Compound Chondrocyte_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control RNA_Extraction->QC Library_Prep 5. RNA-Seq Library Preparation QC->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 7. Bioinformatic Data Analysis Sequencing->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for transcriptomic analysis.

Conclusion and Future Directions

Glucosamine and Chondroitin Sulfate have demonstrated the ability to modulate chondrocyte gene expression in a manner that favors an anabolic and anti-inflammatory state. While the precise molecular mechanisms of this compound remain to be elucidated, its therapeutic potential can be inferred from the established actions of these alternative compounds.

To definitively establish the efficacy and mechanism of action of this compound, comprehensive transcriptomic studies are imperative. Such research will not only validate its potential as a chondroprotective agent but also provide invaluable insights into novel therapeutic targets for the treatment of osteoarthritis and other degenerative joint diseases. The experimental framework provided in this guide offers a robust starting point for these critical investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

Chondrosine is a disaccharide unit of chondroitin (B13769445) sulfate.[3][4] While Chondroitin Sulfate is generally not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with care.[5] Laboratory personnel should treat all waste chemical solids as potentially hazardous unless confirmed to be non-hazardous by their institution's safety office.[6]

Chemical and Physical Properties of this compound

This table summarizes key quantitative data for this compound, which informs its handling and disposal considerations.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₁₁[3][7]
Molecular Weight 355.30 g/mol [3][7]
CAS Number 499-14-9[3][7]
Appearance Crystals from aqueous ethanol[3]
Solubility Water soluble[8]
Decomposition Decomposes on heating[3]

General Laboratory Protocol for Chemical Waste Disposal

This protocol provides a step-by-step methodology for the safe handling and disposal of non-hazardous chemical waste like this compound.

Objective: To safely collect, store, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, gloves.

  • Designated, compatible waste container (e.g., sturdy, leak-proof container with a secure lid).[2][9]

  • Waste labels.

  • Access to the laboratory's designated waste accumulation area.

Procedure:

Step 1: Waste Characterization and Segregation

  • Confirm that the this compound waste is not mixed with any hazardous materials (e.g., flammable solvents, toxic reagents, heavy metals).[10] If the waste is mixed, it must be treated as hazardous waste.

  • Segregate solid this compound waste from liquid and hazardous waste streams.[1] Never mix incompatible chemicals in the same waste container.[10][11]

Step 2: Container Management

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2][9] For solid waste, a wide-mouth container or a securely sealed bag is appropriate.[2]

  • If reusing a container, ensure it is completely empty and that the original label has been fully defaced or removed.[6][12]

  • Label the new waste container clearly. The label should include:

    • The words "Non-Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[9]

    • The accumulation start date (the date waste is first added).[5]

    • The name of the principal investigator or lab generating the waste.[5]

Step 3: Waste Accumulation and Storage

  • Place the labeled waste container in a designated and secure storage area within the laboratory, often called a Satellite Accumulation Area (SAA).[10]

  • Keep the waste container securely closed at all times, except when adding waste.[2][6] This prevents spills and accidental exposure.

  • Do not overfill the container. Leave at least one inch of headspace to allow for expansion and prevent spills.[10]

Step 4: Final Disposal

  • Once the container is full or the experiment is complete, arrange for disposal according to your institution's procedures.

  • For solid, non-hazardous chemicals like this compound, disposal in the regular laboratory trash may be permissible, but this must be confirmed with your EHS department.[1][13]

  • Some institutions require that even non-hazardous solids be placed directly into a designated dumpster by laboratory personnel, bypassing standard lab trash cans to avoid alarming custodial staff.[12]

  • Never dispose of chemical waste, including non-hazardous materials, down the sink or drain unless explicitly approved by your institution's EHS office.[6][11]

Spill Cleanup:

  • In case of a spill, wear appropriate PPE.

  • Carefully sweep the solid material into a designated waste container.[6]

  • Clean the spill area thoroughly.

  • Dispose of all cleanup materials (e.g., contaminated paper towels) as this compound waste.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Waste Generated in Laboratory char Characterize Waste: Hazardous or Non-Hazardous? start->char haz_node Hazardous Waste Protocol char->haz_node  Yes nonhaz_node Non-Hazardous Waste Protocol char->nonhaz_node  No haz_collect Collect in Labeled Hazardous Waste Container haz_node->haz_collect nonhaz_collect Collect in Labeled Non-Hazardous Waste Container nonhaz_node->nonhaz_collect store Store in Satellite Accumulation Area (SAA) haz_collect->store nonhaz_collect->store ehs_pickup Arrange Pickup by EHS for Final Disposal store->ehs_pickup

Caption: Logical workflow for laboratory chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chondrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Chondrosine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research. While this compound is not classified as a hazardous substance, following standard laboratory best practices is paramount.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended to be performed in a fume hood or ventilated enclosure to avoid dust inhalation.[4][5][6]
Solution Preparation Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area.
General Handling and Transfer Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required.
Spill Cleanup (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 respirator if significant dust is generated.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section details the procedural steps for the safe handling of this compound, from receipt to disposal, ensuring a secure and efficient workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[2][6][7] Recommended storage is often at room temperature.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard information (though none is expected for this compound).

Handling and Preparation of Solutions
  • Designated Area: All handling of this compound should occur in a designated workspace, such as a chemical fume hood or a specific benchtop area, to prevent cross-contamination.

  • Weighing: When weighing the solid compound, use a chemical fume hood or an enclosure to minimize the potential for dust inhalation.[4][5][6]

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][9]

Spill and Emergency Procedures
  • Minor Spills (Solid):

    • Wear appropriate PPE (lab coat, gloves, and safety glasses).

    • Gently sweep up the spilled solid material, avoiding dust generation.[5][6]

    • Place the collected material into a labeled container for waste disposal.

    • Clean the spill area with a damp cloth or paper towel.

    • Dispose of all contaminated cleaning materials as chemical waste.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6]

    • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[4][6]

    • Inhalation: Move the affected person to fresh air.[4]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[2][4]

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Solid Waste:

    • Collect unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels from spills) in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.

    • Dispose of the container through your institution's chemical waste disposal program. Do not dispose of solid this compound in the regular trash.[10]

  • Liquid Waste (Solutions):

    • Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided they do not contain any other hazardous materials and are within the pH limits acceptable to the local wastewater treatment facility.[11] Always check your institutional and local guidelines before disposing of any chemical waste down the drain.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

    • The rinsate should be disposed of as liquid waste.

    • Once clean, deface the label on the container and dispose of it with regular laboratory glass or plastic waste, according to your institution's recycling or disposal policies.[10]

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Start Start: Receive This compound InspectStore Inspect Container & Store Appropriately Start->InspectStore DonPPE Don Appropriate PPE InspectStore->DonPPE Weighing Weigh Solid in Vented Enclosure DonPPE->Weighing PrepSolution Prepare Solution in Designated Area Weighing->PrepSolution Experiment Perform Experiment PrepSolution->Experiment Spill Spill Occurs Experiment->Spill DisposeWaste Dispose of Waste (Solid & Liquid) Experiment->DisposeWaste Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.